Flagelin 22 TFA
Description
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Properties
Molecular Formula |
C95H163F3N32O36 |
|---|---|
Molecular Weight |
2386.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C93H162N32O34.C2HF3O2/c1-14-42(7)69(89(156)110-47(12)91(158)159)123-79(146)53(24-26-63(97)131)116-81(148)54(30-40(3)4)111-65(133)35-105-72(139)44(9)107-73(140)45(10)108-80(147)57(33-67(135)136)119-84(151)58(34-68(137)138)118-76(143)50(20-16-17-27-94)113-74(141)46(11)109-85(152)60(38-127)121-83(150)56(32-64(98)132)120-90(157)70(43(8)15-2)124-78(145)52(22-19-29-104-93(101)102)115-86(153)59(37-126)112-66(134)36-106-88(155)71(48(13)129)125-87(154)61(39-128)122-82(149)55(31-41(5)6)117-77(144)51(21-18-28-103-92(99)100)114-75(142)49(95)23-25-62(96)130;3-2(4,5)1(6)7/h40-61,69-71,126-129H,14-39,94-95H2,1-13H3,(H2,96,130)(H2,97,131)(H2,98,132)(H,105,139)(H,106,155)(H,107,140)(H,108,147)(H,109,152)(H,110,156)(H,111,133)(H,112,134)(H,113,141)(H,114,142)(H,115,153)(H,116,148)(H,117,144)(H,118,143)(H,119,151)(H,120,157)(H,121,150)(H,122,149)(H,123,146)(H,124,145)(H,125,154)(H,135,136)(H,137,138)(H,158,159)(H4,99,100,103)(H4,101,102,104);(H,6,7)/t42-,43-,44-,45-,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,69-,70-,71-;/m0./s1 |
InChI Key |
WBXBINPOIHHKRB-OGGKDRGGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Role of Flagellin 22 in Plant Immunity
An In-depth Technical Guide on the Function of Flagellin 22 TFA in Plants
In the intricate landscape of plant-pathogen interactions, plants have evolved a sophisticated innate immune system to recognize and defend against potential threats. The first line of this defense is known as Pattern-Triggered Immunity (PTI), which relies on the detection of conserved microbial signatures, termed Pathogen-Associated Molecular Patterns (PAMPs).
Flagellin 22 (flg22) is one of the most extensively studied PAMPs. It is a 22-amino acid peptide derived from the N-terminus of flagellin, the primary protein component of the bacterial flagellum[1][2]. Due to its conserved nature among a wide range of bacteria, flg22 serves as a reliable indicator of a potential microbial invasion, acting as a potent elicitor of defense responses in numerous plant species[1][3].
The "TFA" in "Flagellin 22 TFA" refers to trifluoroacetic acid. Commercially synthesized peptides like flg22 are often purified using high-performance liquid chromatography (HPLC) and are subsequently lyophilized as TFA salts. While trifluoroacetic acid is a persistent environmental substance that can accumulate in plants at high concentrations, in the context of flg22 elicitation experiments, it is considered a counter-ion from the chemical synthesis process and is not the active component that triggers the plant immune response[4][5][6]. The biological activity is attributed entirely to the flg22 peptide sequence.
This guide provides a comprehensive overview of the function of flg22 in plants, detailing the signaling cascade it initiates, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core pathways and workflows.
The Flg22 Signaling Pathway: From Perception to Defense
The perception of flg22 at the cell surface initiates a complex and rapid signaling cascade, culminating in a broad-spectrum defense response.
Perception at the Cell Surface
The primary receptor for flg22 in Arabidopsis thaliana is the plasma membrane-localized leucine-rich repeat receptor kinase (LRR-RK) known as FLAGELLIN-SENSING 2 (FLS2)[1][2]. The binding of apoplastic flg22 to the extracellular LRR domain of FLS2 induces an almost instantaneous heterodimerization with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1), which acts as a co-receptor[7][8]. This ligand-induced complex formation is the critical first step, leading to the activation of their intracellular kinase domains through reciprocal transphosphorylation[8].
Early Signaling Events
Within minutes of FLS2-BAK1 complex formation, a series of rapid signaling events are triggered:
-
Reactive Oxygen Species (ROS) Burst: One of the earliest detectable responses is a rapid and transient production of ROS, primarily hydrogen peroxide, in the apoplast[1][7][9]. This oxidative burst is mediated by the NADPH oxidase RBOHD (Respiratory Burst Oxidase Homolog D) and plays a crucial role in signaling and as a direct antimicrobial agent[8].
-
Calcium Ion Influx: Flg22 perception leads to a significant influx of calcium ions (Ca²⁺) from the apoplast into the cytosol[3][9]. These Ca²⁺ signatures act as a critical secondary messenger, activating various downstream components, including calcium-dependent protein kinases (CPKs).
-
MAP Kinase Activation: The FLS2-BAK1 complex activation leads to the phosphorylation and activation of a mitogen-activated protein kinase (MAPK) cascade[1][7]. This signaling module is essential for transducing the signal from the plasma membrane to the nucleus to regulate gene expression.
Downstream Defense Responses
The initial signaling events orchestrate a comprehensive suite of downstream defenses:
-
Transcriptional Reprogramming: A massive reprogramming of the plant's transcriptome occurs within 30 to 60 minutes of flg22 treatment[1][3]. This involves the upregulation of hundreds of "FLARE" (Flagellin Rapidly Elicited) genes, which include transcription factors, defense-related proteins like PR1 (Pathogenesis-Related 1), and enzymes involved in specialized metabolic pathways[1][10].
-
Phytohormone Biosynthesis: Flg22 treatment triggers the accumulation of key defense hormones, including salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET)[3][10]. These hormones work synergistically and antagonistically to fine-tune the immune response against different types of pathogens.
-
Stomatal Closure: To prevent further bacterial entry, plants rapidly close their stomatal pores upon flg22 perception, a process regulated by ROS and hormonal signaling[10][11].
-
Callose Deposition: As a physical barrier to pathogen ingress, callose (a β-1,3-glucan polymer) is deposited at the cell wall, particularly at the sites of potential infection. This response typically occurs several hours after the initial perception[9][10].
-
Systemic Signaling: The perception of flg22 in local tissues can induce systemic resistance in distal parts of the plant[10][12]. Evidence suggests that the flg22 peptide itself can be transported through the plant's vasculature, potentially acting as a long-distance signal[12][13][14].
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a reference for experimental design.
Table 1: Typical Flg22 Concentrations in Plant Immunity Assays
| Assay Type | Plant System | Flg22 Concentration | Reference(s) |
|---|---|---|---|
| ROS Burst | Arabidopsis thaliana leaf discs | 100 nM | [15] |
| Gene Expression (qRT-PCR) | Arabidopsis thaliana seedlings | 1 µM | [3][16] |
| MAPK Activation | Arabidopsis thaliana seedlings | 10 µM | [1] |
| Medium Alkalinization | Arabidopsis thaliana cell culture | 100 nM | [1] |
| Stomatal Closure | Tomato (Solanum lycopersicum) | Not Specified | [10] |
| Long-distance Trafficking | Arabidopsis thaliana | 5 - 10 µM |[12] |
Table 2: Timeline of Key Flg22-Induced Responses in Arabidopsis thaliana
| Time After Elicitation | Response | Magnitude / Observation | Reference(s) |
|---|---|---|---|
| < 2 minutes | FLS2-BAK1 Complex Formation | Occurs within seconds | [7] |
| 2 - 10 minutes | ROS Burst | Peak luminescence in luminol-based assays | [15] |
| 5 - 15 minutes | MAPK Activation | Peak phosphorylation of MPK3/4/6 | [7] |
| < 30 minutes | Calcium Influx | Biphasic cytosolic Ca²⁺ peaks observed | [9] |
| 30 - 60 minutes | Gene Expression Changes | >3000 genes significantly up- or down-regulated | [1][3] |
| 1 - 2 hours | Ethylene Production | Significant increase in ET emission | [10] |
| 8 - 12 hours | Callose Deposition | Visible callose deposits at the cell wall | [10] |
| 24 hours | Salicylic Acid Accumulation | Significant increase in SA levels |[3][10] |
Table 3: Examples of Flg22-Induced Gene Expression Changes in Arabidopsis thaliana
| Gene Name | Function | Fold Change | Time Point | Reference(s) |
|---|---|---|---|---|
| FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1) | Signaling | >10-fold | 4 hours | [16] |
| WRKY22 / WRKY29 | Transcription Factors | >5-fold | 30 minutes | [3] |
| ICS1 (ISOCHORISMATE SYNTHASE 1) | Salicylic Acid Biosynthesis | ~4-fold | 30 minutes (light-dependent) | [3] |
| PR1 (PATHOGENESIS-RELATED 1) | Defense Marker | Elevated | 24 hours | [10] |
| ERF1 (ETHYLENE RESPONSE FACTOR 1) | Ethylene Signaling | Elevated | 1 hour |[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in research. The following are protocols for key experiments used to study flg22 function.
Protocol: Luminol-Based Reactive Oxygen Species (ROS) Burst Assay
This protocol measures the production of ROS in leaf tissue following flg22 elicitation.
Materials:
-
4- to 5-week-old Arabidopsis thaliana plants
-
Leaf discs (4-6 mm diameter)
-
96-well white microplate
-
Luminol (Sigma-Aldrich)
-
Horseradish peroxidase (HRP) (Sigma-Aldrich)
-
Flg22 peptide stock solution (100 µM)
-
Sterile water
-
Luminometer or plate reader with luminescence detection
Procedure:
-
Using a cork borer, excise leaf discs from healthy, fully expanded leaves.
-
Float the leaf discs, abaxial side down, in a 96-well plate with 200 µL of sterile water per well.
-
Incubate the plate overnight at room temperature in the dark to allow the tissue to recover from wounding.
-
On the day of the experiment, carefully replace the water with 100 µL of the reaction mix.
-
Reaction Mix: 17 µg/mL Luminol, 10 µg/mL HRP, and 100 nM flg22 in sterile water.
-
Control: For control wells, use a reaction mix without flg22.
-
-
Immediately place the 96-well plate into the luminometer.
-
Measure luminescence for each well with a 1-second integration time, taking readings every 2 minutes for a total duration of 60-90 minutes.
-
Data is typically plotted as Relative Light Units (RLU) over time.
(Protocol adapted from[15])
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol quantifies the transcript levels of target genes in response to flg22.
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old) grown on MS plates
-
Liquid MS medium
-
Flg22 peptide stock solution (1 mM)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for target and reference genes (e.g., ACTIN2)
-
qRT-PCR instrument
Procedure:
-
Transfer seedlings from MS plates to a flask containing liquid MS medium and allow them to acclimate for 24 hours.
-
Add flg22 to the liquid medium to a final concentration of 1 µM. For the mock control, add an equivalent volume of sterile water.
-
Incubate for the desired time point (e.g., 30 minutes, 1 hour, 4 hours).
-
Harvest seedlings, blot dry, and immediately flash-freeze in liquid nitrogen. Store at -80°C.
-
Extract total RNA from the frozen tissue using an RNA extraction kit, including an on-column DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction in a 96-well PCR plate using SYBR Green Master Mix, cDNA template, and forward/reverse primers for your gene of interest and a stable reference gene.
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling program.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and the mock-treated control.
(Protocol generalized from descriptions in[3][16])
Visualizations: Pathways and Workflows
Flg22 Signaling Pathway
The following diagram illustrates the core signaling cascade initiated by flg22 perception in a plant cell.
Caption: Flg22 perception by FLS2/BAK1 activates ROS, Ca²⁺, and MAPK signaling, leading to defense responses.
Experimental Workflow: ROS Burst Assay
The following diagram outlines the key steps in performing a luminol-based ROS burst assay.
Caption: Workflow for measuring flg22-induced ROS burst from leaf preparation to data analysis.
Conclusion
Flagellin 22 TFA is an indispensable tool for research in plant molecular biology and pathology. The flg22 peptide is a powerful elicitor that activates a well-defined signaling cascade, providing a robust and reproducible system for studying the fundamental mechanisms of plant innate immunity. From the initial perception at the cell membrane by the FLS2/BAK1 receptor complex to the downstream activation of ROS, MAPK cascades, and transcriptional reprogramming, the flg22-induced response serves as a paradigm for PAMP-Triggered Immunity. Understanding this pathway not only illuminates how plants defend themselves but also offers valuable insights for developing strategies to enhance crop resilience against bacterial diseases.
References
- 1. The Transcriptional Innate Immune Response to flg22. Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Proteomic identification of early salicylate- and flg22-responsive redox-sensitive proteins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Flagellin sensing, signaling, and immune responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transformation of flg22 perception into electrical signals decoded in vasculature leads to sieve tube blockage and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants [mdpi.com]
- 11. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. impact.ornl.gov [impact.ornl.gov]
- 14. Flagellin peptide flg22 gains access to long-distance trafficking in Arabidopsis via its receptor, FLS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorylation Dynamics in a flg22-Induced, G Protein–Dependent Network Reveals the AtRGS1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the flg22 Signaling Pathway Downstream of the FLS2 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The plant immune system relies on the recognition of conserved microbial signatures, known as microbe-associated molecular patterns (MAMPs), by cell surface pattern recognition receptors (PRRs). One of the most well-characterized MAMP/PRR systems is the perception of bacterial flagellin, or its conserved 22-amino acid epitope flg22, by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2). Activation of FLS2 initiates a robust signaling cascade, referred to as pattern-triggered immunity (PTI), which culminates in a broad spectrum of defense responses to restrict pathogen invasion. This technical guide provides a detailed overview of the core signaling events downstream of FLS2 activation, with a focus on quantitative data, experimental protocols, and visual representations of the pathway.
Core Signaling Cascade
The flg22-induced signaling cascade is a rapid and complex process involving protein-protein interactions, phosphorylation events, and the generation of secondary messengers. The key downstream components and their interactions are summarized below.
Receptor Complex Formation and Activation
Upon binding of flg22, FLS2 undergoes a conformational change that promotes its heterodimerization with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1).[1][2] This ligand-induced association is a critical early step in activating the downstream signaling cascade.[2] While precise binding affinities are not extensively documented in all conditions, the interaction is known to be rapid and essential for all known downstream flg22 responses.[3]
Prior to flg22 perception, FLS2 is associated with the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1).[4] The formation of the FLS2-BAK1 complex upon flg22 binding leads to the trans-phosphorylation of both FLS2 and BAK1, and the subsequent phosphorylation and dissociation of BIK1 from the receptor complex.[4]
BIK1-Mediated Signaling
Activated BIK1 is a key signaling hub that connects the FLS2 receptor complex to downstream cellular responses. One of its primary roles is the direct phosphorylation and activation of the NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD).[5][6][7]
Quantitative Data on Protein Phosphorylation
Mass spectrometry-based quantitative phosphoproteomics has been instrumental in identifying phosphorylation events in the flg22 signaling pathway.
| Protein | Phosphorylation Site(s) | Fold Change (flg22 vs. Control) | Reference |
| BIK1 | S89, T90, T120, S129 | Not specified | [4] |
| BIK1 | Y23, Y234, Y250 (autophosphorylation) | Not specified | [5] |
| BIK1 | Y243, Y250 (transphosphorylation by BAK1) | Not specified | [5] |
| BIK1 | S19, S26, S233, S236, T242 (by MAP4K4) | Not specified | [8] |
| RBOHD | S39, S339, S343, S347 (by BIK1) | Not specified | [9][10] |
Reactive Oxygen Species (ROS) Burst
The activation of RBOHD by BIK1 leads to a rapid and transient production of apoplastic reactive oxygen species (ROS), commonly referred to as the "oxidative burst".[6][7] This ROS production is a hallmark of PTI and acts as a signaling molecule to orchestrate downstream defense responses.
Calcium Signaling
Flg22 perception also triggers a rapid influx of calcium ions (Ca²⁺) into the cytosol.[11][12][13][14] This transient increase in cytosolic Ca²⁺ acts as a crucial secondary messenger, activating various calcium-dependent proteins that contribute to the immune response. The exact mechanism of Ca²⁺ channel activation downstream of FLS2 is still under investigation, but it is known to be a critical component of the signaling network.
Mitogen-Activated Protein Kinase (MAPK) Cascade
A conserved mitogen-activated protein kinase (MAPK) cascade is activated downstream of FLS2. This cascade typically involves a MAPKKK (e.g., MEKK1), a MAPKK (e.g., MKK4/MKK5), and a MAPK (e.g., MPK3/MPK6).[15] Activation of this cascade leads to the phosphorylation of various downstream targets, including transcription factors, to regulate defense gene expression.
Transcriptional Reprogramming and WRKY Transcription Factors
The culmination of the flg22 signaling cascade is a massive transcriptional reprogramming within the plant cell. A significant portion of this reprogramming is mediated by the WRKY family of transcription factors.[16] Upon activation by the MAPK cascade and other signaling events, WRKY transcription factors bind to W-box elements in the promoters of defense-related genes, leading to their induced expression.[16]
Quantitative Data on Gene Expression
The expression of several WRKY transcription factor genes is rapidly and strongly induced upon flg22 treatment.
| Gene | Fold Induction (flg22 treatment) | Time Point | Reference |
| WRKY18 | >10-fold | 30 min | [16] |
| WRKY30 | 604.357 | 30 min | [17] |
| WRKY33 | >15-fold | 30 min | [16] |
| WRKY40 | >20-fold | 30 min | [16] |
Stomatal Closure
One of the key physiological responses triggered by flg22 is the rapid closure of stomata.[18][19] This serves as a physical barrier to prevent the entry of bacterial pathogens into the leaf tissue. The signaling pathway leading to stomatal closure involves many of the components mentioned above, including ROS production and ion channel regulation in guard cells.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the flg22 signaling pathway. For detailed step-by-step protocols, it is recommended to consult the cited primary literature.
Co-immunoprecipitation of FLS2-BAK1 Complex
This technique is used to verify the in vivo interaction between FLS2 and BAK1 upon flg22 treatment.
Methodology Overview:
-
Plant Material: Arabidopsis seedlings or leaf tissue are treated with flg22 (e.g., 100 nM) for a short duration (e.g., 5-15 minutes). A mock-treated control is essential.
-
Protein Extraction: Total protein is extracted from the plant tissue using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The protein extract is incubated with an antibody specific to one of the proteins of interest (e.g., anti-FLS2). The antibody-protein complexes are then captured using protein A/G beads.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the interacting protein (e.g., BAK1) is detected by Western blotting using a specific antibody (e.g., anti-BAK1).
(Reference for detailed protocol:[3][20])
In Vitro Kinase Assay for BIK1
This assay is used to determine the kinase activity of BIK1 and its ability to phosphorylate a substrate, such as a generic substrate like myelin basic protein (MBP) or a specific substrate like a fragment of RBOHD.
Methodology Overview:
-
Protein Expression and Purification: Recombinant BIK1 (wild-type and kinase-dead versions) and its substrate are expressed (e.g., in E. coli) and purified.
-
Kinase Reaction: Purified BIK1 is incubated with its substrate in a kinase reaction buffer containing ATP (often radiolabeled [γ-³²P]ATP).
-
Reaction Termination and Separation: The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
Detection of Phosphorylation: If radiolabeled ATP is used, phosphorylation is detected by autoradiography. Alternatively, phosphospecific antibodies can be used for Western blotting.
(Reference for detailed protocol:[4])
Measurement of flg22-Induced ROS Burst
A luminol-based chemiluminescence assay is commonly used to quantify the production of ROS in response to flg22.
Methodology Overview:
-
Plant Material: Leaf discs from Arabidopsis or other plant species are incubated overnight in water in a 96-well plate.[21]
-
Assay Solution: A solution containing luminol (B1675438) and horseradish peroxidase (HRP) is added to each well.
-
Elicitation: flg22 (e.g., 10-100 nM) is added to the wells to trigger the ROS burst.[21]
-
Measurement: The chemiluminescence, which is proportional to the amount of ROS produced, is measured over time using a plate reader luminometer.[22][23][24]
(Reference for detailed protocol:[21][22][23][24][25])
Chromatin Immunoprecipitation (ChIP) for WRKY Transcription Factors
ChIP is used to identify the in vivo binding sites of WRKY transcription factors on a genome-wide scale.
Methodology Overview:
-
Cross-linking: Plant tissue is treated with formaldehyde (B43269) to cross-link proteins to DNA.[26][27][28]
-
Chromatin Isolation and Sonication: Nuclei are isolated, and the chromatin is sheared into small fragments by sonication.[26][28]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the WRKY transcription factor of interest.
-
DNA Purification: The immunoprecipitated DNA-protein complexes are captured, the cross-links are reversed, and the DNA is purified.
-
Analysis: The enriched DNA fragments are identified by qPCR (ChIP-qPCR) for specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[29][30]
(Reference for detailed protocol:[26][27][28][29][30])
Calcium Imaging
Genetically encoded calcium indicators, such as R-GECO1, are used to visualize and quantify the changes in cytosolic Ca²⁺ concentration in response to flg22.[11][12][13][14][31]
Methodology Overview:
-
Plant Material: Transgenic plants expressing a calcium indicator are used.
-
Microscopy: Live-cell imaging is performed using a confocal or fluorescence microscope.
-
Elicitation: A solution of flg22 is applied to the tissue while imaging.
-
Image Analysis: The fluorescence intensity of the calcium indicator is measured over time in specific regions of interest to quantify the changes in Ca²⁺ levels.[11][12]
(Reference for detailed protocol:[11][12][13][14][31])
Stomatal Aperture Measurement
This assay quantifies the change in stomatal aperture in response to flg22.
Methodology Overview:
-
Epidermal Peels: Epidermal peels are taken from the leaves of plants.
-
Incubation: The peels are incubated in a buffer under conditions that promote stomatal opening (e.g., light).
-
Treatment: flg22 is added to the incubation buffer.
-
Microscopy and Measurement: The stomatal apertures are observed under a microscope, and images are captured. The width and length of the stomatal pore are measured using image analysis software.[18][19][32][33]
(Reference for detailed protocol:[18][19][32][33])
Conclusion
The flg22 signaling pathway downstream of the FLS2 receptor represents a paradigm for understanding plant innate immunity. The intricate network of protein interactions, phosphorylation cascades, and secondary messengers leads to a rapid and effective defense response. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further dissect this crucial signaling pathway. A deeper understanding of these molecular mechanisms holds significant promise for the development of novel strategies to enhance disease resistance in crop plants.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Rapid Heteromerization and Phosphorylation of Ligand-activated Plant Transmembrane Receptors and Their Associated Kinase BAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The Receptor-like Cytoplasmic Kinase BIK1 Localizes to the Nucleus and Regulates Defense Hormone Expression during Plant Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphorylation of protein kinase complex BAK1/BIK1 mediates Arabidopsis innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FLS2-associated kinase BIK1 directly phosphorylates the NADPH oxidase RbohD to control plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct regulation of the NADPH oxidase RBOHD by the PRR-associated kinase BIK1 during plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAP4K4 associates with BIK1 to regulate plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Live Cell Imaging with R-GECO1 Sheds Light on flg22- and Chitin-Induced Transient [Ca2+]cyt Patterns in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live Cell Imaging with R-GECO1 Sheds Light on flg22- and Chitin-Induced Transient [Ca(2+)]cyt Patterns in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-time In Vivo Recording of Arabidopsis Calcium Signals During Insect Feeding Using a Fluorescent Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induced Genome-Wide Binding of Three Arabidopsis WRKY Transcription Factors during Early MAMP-Triggered Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The plant innate immunity response in stomatal guard cells invokes G-protein-dependent ion channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphorylation-Dependent Differential Regulation of Plant Growth, Cell Death, and Innate Immunity by the Regulatory Receptor-Like Kinase BAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 23. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [en.bio-protocol.org]
- 24. Video: Real-Time Detection of Reactive Oxygen Species Production in Immune Response in Rice with a Chemiluminescence Assay [jove.com]
- 25. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [PDF] PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues. | Semantic Scholar [semanticscholar.org]
- 28. Plant Chromatin Immunoprecipitation [protocols.io]
- 29. Chromatin Immunoprecipitation to Identify Global Targets of WRKY Transcription Factor Family Members Involved in Plant Immunity | Springer Nature Experiments [experiments.springernature.com]
- 30. Chromatin immunoprecipitation to identify global targets of WRKY transcription factor family members involved in plant immunity. [diagenode.com]
- 31. academic.oup.com [academic.oup.com]
- 32. protocols.io [protocols.io]
- 33. A Rapid and Simple Method for Microscopy-Based Stomata Analyses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Flagellin 22 in Pathogen-Associated Molecular Patterns: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate interplay between plants and microbes, the ability to recognize potential threats is paramount for survival. Plants have evolved a sophisticated innate immune system that relies on the detection of conserved microbial signatures known as Pathogen-Associated Molecular Patterns (PAMPs). Recognition of these patterns triggers a robust defense response termed PAMP-Triggered Immunity (PTI), which forms the first line of inducible defense. Among the most extensively studied PAMPs is Flagellin (B1172586) 22 (flg22), a 22-amino acid peptide derived from the highly conserved N-terminal region of bacterial flagellin, the primary protein component of the bacterial flagellum.[1][2][3] This guide provides an in-depth technical overview of the central role of flg22 in plant immunity, detailing its perception, the complex signaling cascades it initiates, and the key experimental methodologies used to investigate these processes.
Core Concept: Recognition of flg22
The perception of flg22 at the cell surface is the critical first step in initiating the plant immune response. This recognition is mediated by a pre-formed receptor complex involving a pattern recognition receptor (PRR) and a co-receptor.
The Primary Receptor: FLS2 The specific recognition of flg22 is accomplished by the Leucine-Rich Repeat Receptor Kinase (LRR-RK) FLAGELLIN SENSITIVE 2 (FLS2).[1][2] FLS2 is a transmembrane protein with an extracellular LRR domain that directly binds to the flg22 peptide, an intracellular serine/threonine kinase domain, and a transmembrane domain anchoring it to the plasma membrane.[2][4] The specificity of flagellin perception is determined by FLS2, making it the bona fide receptor for this PAMP.[1][2]
The Co-Receptor: BAK1 Upon binding of flg22, FLS2 rapidly forms a heterodimeric complex with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1).[5][6][7][8] BAK1 acts as a crucial co-receptor and signal integrator, and its association with FLS2 is a ligand-dependent event that is essential for the activation of downstream signaling.[5][9][10] This interaction between the extracellular domains of FLS2 and BAK1, stabilized by the flg22 peptide, leads to trans-phosphorylation of their intracellular kinase domains, thereby activating the receptor complex and initiating the signaling cascade.[9]
Downstream Signaling Pathways
Activation of the FLS2-BAK1 complex triggers a rapid and multi-pronged signaling cascade, leading to profound physiological changes within the plant cell. These events can be categorized into early, intermediate, and late responses.
Early Responses (Seconds to Minutes)
-
Ion Fluxes and Cytosolic Calcium Elevation : One of the earliest detectable responses is a rapid influx of ions, particularly Ca²⁺, from extracellular stores into the cytosol.[11][12] This results in a transient spike in cytosolic free calcium ([Ca²⁺]cyt), which acts as a critical second messenger.[13][14] Studies using calcium reporters have shown that this signal can be oscillatory in nature at the single-cell level.[11][13]
-
Reactive Oxygen Species (ROS) Burst : Concurrently, a burst of extracellular ROS, primarily superoxide (B77818) and hydrogen peroxide, is generated by the plasma membrane-localized NADPH oxidase RBOHD (Respiratory Burst Oxidase Homolog D).[5][6][15] This oxidative burst is thought to play a direct antimicrobial role and also function in cell wall reinforcement and signaling.
-
MAP Kinase (MAPK) Activation : The flg22 signal is transduced through a phosphorylation cascade involving Mitogen-Activated Protein Kinases (MAPKs). Within minutes of flg22 perception, specific MAPKs, such as MPK3 and MPK6 in Arabidopsis, are dually phosphorylated and activated.[5][16][17] This activation is a central hub in PTI signaling, regulating downstream transcriptional changes.
Intermediate and Late Responses (Minutes to Hours)
-
Transcriptional Reprogramming : The MAPK cascade and other signaling components lead to a massive reprogramming of gene expression.[16][18] Genes rapidly induced by flg22, often termed FLARE (Flagellin Rapidly Elicited) genes, include transcription factors, protein kinases, and other defense-related proteins that orchestrate the broader immune response.[16]
-
Phytohormone Biosynthesis : Signaling pathways for key defense hormones, including ethylene (B1197577) (ET) and salicylic (B10762653) acid (SA), are activated.[15][19] Ethylene production can be detected within two hours and contributes to responses like ROS production and stomatal closure.[15] Salicylic acid accumulation occurs later and is crucial for establishing systemic acquired resistance (SAR).[19]
-
Stomatal Closure : To prevent bacterial entry through natural openings, flg22 perception triggers the rapid closure of stomata.[15] This response is a critical physical barrier and is dependent on several early signaling components, including ROS and ethylene.[15]
-
Callose Deposition : As a late-stage response, callose (a β-1,3-glucan polymer) is deposited at the cell wall, particularly at the sites of potential pathogen entry like papillae.[20] This serves to reinforce the cell wall and physically block pathogen ingress.
Quantitative Data Summary
The cellular responses to flg22 are highly sensitive and occur over a well-defined timescale. The following tables summarize typical quantitative parameters reported in the literature, primarily from studies on Arabidopsis thaliana.
Table 1: Typical flg22 Concentrations for Immune Response Elicitation
| Response Assayed | Typical flg22 Concentration | Plant System | Reference(s) |
| ROS Burst | 100 nM - 1 µM | Arabidopsis thaliana, Nicotiana benthamiana | [21][22][23] |
| MAPK Activation | 10 nM - 1 µM | Arabidopsis thaliana seedlings/protoplasts | [17][24][25] |
| Gene Expression (qRT-PCR) | 100 nM - 1 µM | Arabidopsis thaliana seedlings | [7][26] |
| Calcium Influx | 1 µM | Arabidopsis thaliana seedlings/protoplasts | [7][27] |
| Callose Deposition | 500 nM - 1 µM | Arabidopsis thaliana seedlings | [25][28] |
| Stomatal Closure | 100 nM - 1 µM | Vicia faba, Tomato | [12][15] |
Table 2: Temporal Dynamics of Key flg22-Induced Responses in Arabidopsis
| Response | Onset Time | Peak Time | Duration | Reference(s) |
| FLS2-BAK1 Association | < 1 minute | - | Sustained with ligand | [5][29] |
| Cytosolic Ca²⁺ Influx | Seconds | 1 - 5 minutes | Transient | [11][12][19] |
| ROS Burst | 2 - 5 minutes | 10 - 20 minutes | ~30-40 minutes | [19][30][31] |
| MAPK Phosphorylation | < 5 minutes | 10 - 15 minutes | ~60 minutes | [17][19][32] |
| Ethylene Production | ~30 minutes | 2 - 4 hours | Several hours | [15][19] |
| FLARE Gene Expression | 15 - 30 minutes | 1 - 3 hours | Variable | [16][18][33] |
| FLS2 Endocytosis/Degradation | ~30 minutes | ~60 minutes | Hours | [5] |
| Callose Deposition | 8 - 12 hours | > 24 hours | Days | [15][20] |
Experimental Protocols
Investigating the flg22-PTI pathway involves a suite of established molecular and biochemical assays. Detailed methodologies for the most common experiments are provided below.
Reactive Oxygen Species (ROS) Burst Assay
This assay measures the production of ROS from leaf tissue upon elicitation, using a chemiluminescent substrate.
-
Principle : NADPH oxidases produce superoxide, which is dismutated to H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes luminol (B1675438), producing light that can be quantified in a luminometer.
-
Materials :
-
4-6 week old plant leaves (Arabidopsis or N. benthamiana)
-
Cork borer (4 mm diameter)
-
96-well white microplate
-
Luminol (e.g., L-012)
-
Horseradish Peroxidase (HRP)
-
flg22 peptide stock solution (e.g., 1 mM)
-
Plate luminometer
-
-
Methodology :
-
Excise leaf disks (4 mm) from healthy, mature leaves.
-
Float one disk per well in a 96-well plate containing 100-200 µL of sterile water.
-
Incubate overnight at room temperature in the dark to reduce wounding response.[31]
-
The next day, carefully replace the water with 100 µL of assay solution containing 20 µM luminol and 1 µg/mL HRP.[34]
-
Allow the plate to equilibrate in the luminometer for at least 10 minutes.
-
Initiate the measurement by injecting 100 µL of a 2x concentrated flg22 solution (final concentration typically 100 nM) or a water control.[23]
-
Measure luminescence immediately and continuously for 40-60 minutes.
-
Data is typically plotted as Relative Light Units (RLU) over time.
-
MAPK Phosphorylation Assay
This Western blot-based assay detects the activated (phosphorylated) forms of specific MAP kinases.
-
Principle : Activated MAPKs are dually phosphorylated on a conserved T-x-Y motif. A phospho-specific antibody that recognizes this motif can be used to detect activated MPK3 and MPK6 via Western blot.
-
Materials :
-
Arabidopsis seedlings or leaf disks
-
Liquid nitrogen
-
Protein extraction buffer
-
SDS-PAGE and Western blotting equipment
-
Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2)
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
-
Methodology :
-
Treat plant material (e.g., leaf disks floated on water) with flg22 (typically 1 µM) for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).[17][35]
-
Immediately freeze the samples in liquid nitrogen to stop kinase/phosphatase activity.
-
Grind the frozen tissue to a fine powder and extract total proteins using an appropriate buffer.
-
Quantify protein concentration (e.g., Bradford assay).
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with the primary anti-pMAPK antibody overnight at 4°C.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system. Bands corresponding to activated MPK6 (~47 kDa) and MPK3 (~43 kDa) will appear.[32]
-
Co-Immunoprecipitation (Co-IP) of FLS2 and BAK1
This protocol is used to demonstrate the ligand-dependent physical interaction between FLS2 and BAK1 in vivo.
-
Principle : An antibody against a tagged version of one protein (e.g., FLS2-HA) is used to pull it down from a cell lysate. If a second protein (e.g., BAK1) is physically associated with the first, it will be pulled down as well and can be detected by Western blot.
-
Methodology :
-
Express epitope-tagged versions of FLS2 (e.g., FLS2-HA) and BAK1 (e.g., BAK1-FLAG or endogenous) in a plant system (e.g., Arabidopsis protoplasts or transgenic plants).[29][36]
-
Treat the cells or tissues with flg22 (e.g., 1 µM for 10 minutes) or a mock solution.[7][29]
-
Lyse the cells in a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the FLS2 tag (e.g., anti-HA).
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the input and immunoprecipitated fractions by Western blot using antibodies against both the FLS2 tag (to confirm pulldown) and BAK1 (to test for interaction). A stronger BAK1 band in the flg22-treated sample indicates a ligand-induced interaction.[29][36]
-
Calcium Imaging
This technique visualizes the flg22-induced changes in cytosolic calcium concentration in real-time.
-
Principle : Genetically encoded calcium sensors, such as the FRET-based Yellow Cameleon (YC3.6) or the intensity-based R-GECO1, are expressed in plants.[13][14] Changes in Ca²⁺ concentration alter their fluorescent properties, which can be monitored by confocal or fluorescence microscopy.
-
Methodology :
-
Generate transgenic plants stably expressing a cytosolic calcium sensor.
-
Mount seedlings or tissue sections on a microscope slide in an appropriate buffer.
-
Acquire a baseline fluorescence signal.
-
Perfuse the sample with a solution containing flg22 (e.g., 1 µM).
-
Record the changes in fluorescence intensity or FRET ratio over time.
-
The data can be used to analyze the kinetics, amplitude, and spatial distribution of the Ca²⁺ signal.[13][14]
-
Conclusion
Flagellin 22 serves as a paradigm for understanding PAMP-triggered immunity in plants. Its recognition by the FLS2-BAK1 receptor complex initiates a sophisticated and finely-tuned signaling network that rapidly activates a multi-layered defense system. This response involves immediate biochemical changes, such as ion fluxes and ROS production, which are translated into widespread transcriptional reprogramming and the establishment of robust physical and chemical barriers against infection. A thorough understanding of the flg22-PTI pathway, facilitated by the experimental protocols detailed herein, is not only fundamental to basic plant science but also offers promising avenues for the development of novel strategies to enhance disease resistance in agricultural crops. For drug development professionals, the specific protein-protein interactions and kinase activities within this pathway represent potential targets for the design of compounds that can modulate plant immune responses.
References
- 1. The Arabidopsis receptor kinase FLS2 binds flg22 and determines the specificity of flagellin perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FLS2 - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. Assessing the Diverse Functions of BAK1 and Its Homologs in Arabidopsis, beyond BR Signaling and PTI Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flagellin sensing, signaling, and immune responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cytosolic calcium signals elicited by the pathogen-associated molecular pattern flg22 in stomatal guard cells are of an oscillatory nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transformation of flg22 perception into electrical signals decoded in vasculature leads to sieve tube blockage and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live Cell Imaging with R-GECO1 Sheds Light on flg22- and Chitin-Induced Transient [Ca2+]cyt Patterns in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Live Cell Imaging with R-GECO1 Sheds Light on flg22- and Chitin-Induced Transient [Ca(2+)]cyt Patterns in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants [mdpi.com]
- 16. The Transcriptional Innate Immune Response to flg22. Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 18. The transcriptional innate immune response to flg22. Interplay and overlap with Avr gene-dependent defense responses and bacterial pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How does SA signaling link the Flg22 responses? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Innate Immune Responses Activated in Arabidopsis Roots by Microbe-Associated Molecular Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 22. PAMP (Pathogen-associated Molecular Pattern)-induced Changes in Plasma Membrane Compartmentalization Reveal Novel Components of Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. berthold.com [berthold.com]
- 24. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 25. DIACYLGLYCEROL KINASE 5 participates in flagellin-induced signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Interplay of flg22-induced defence responses and nodulation in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Investigation Of The Interactions Of Pamps And Damps, Namely Flg22 And Phytosulfokine - UNIVERSITY OF CHICAGO [portal.nifa.usda.gov]
- 29. pnas.org [pnas.org]
- 30. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 32. researchgate.net [researchgate.net]
- 33. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. ROS burst assay [bio-protocol.org]
- 35. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 36. Direct ubiquitination of pattern recognition receptor FLS2 attenuates plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Flagellin 22 with FLS2 and BAK1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular interactions between Flagellin 22 (flg22), a potent elicitor of plant innate immunity, and its receptor complex, FLAGELLIN-SENSING 2 (FLS2) and BRI1-ASSOCIATED KINASE 1 (BAK1). Understanding this critical recognition event is paramount for the development of novel strategies in crop protection and disease resistance.
Introduction
The recognition of pathogen-associated molecular patterns (PAMPs) is a fundamental aspect of innate immunity in both plants and animals. In plants, one of the best-characterized PAMPs is bacterial flagellin, or more specifically, a conserved 22-amino acid peptide from its N-terminus known as flg22. The perception of flg22 by the leucine-rich repeat receptor kinase (LRR-RK) FLS2 initiates a signaling cascade, known as PAMP-triggered immunity (PTI), which leads to a broad-spectrum defense response. This process is critically dependent on the association of FLS2 with the co-receptor BAK1. This guide delves into the quantitative aspects of these interactions, detailed experimental protocols to study them, and a visual representation of the signaling pathway.
It is important to note that commercially synthesized flg22 is often supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant from the purification process. Residual TFA can interfere with biological assays by altering cellular responses. Therefore, for sensitive experiments, it is recommended to exchange the TFA counterion with a more biologically compatible one, such as chloride.
Quantitative Data on Flg22-FLS2 Interaction
| Interaction | Method | Reported Value | Reference |
| flg22 binding to immunoprecipitated FLS2 | Competitive radioligand binding assay | IC50 ≈ 5 nM | [1] |
Note: The IC50 value represents the concentration of unlabeled flg22 required to inhibit 50% of the binding of a radiolabeled flg22 probe. This value is a reliable indicator of the high affinity between flg22 and its receptor FLS2.
The Flg22-FLS2-BAK1 Signaling Pathway
The perception of flg22 by FLS2 initiates a rapid series of molecular events, leading to the activation of downstream immune responses. The key steps in this signaling pathway are outlined below and visualized in the accompanying diagram.
-
Ligand Recognition: In the absence of a ligand, FLS2 exists in a pre-formed complex with the BOTRYTIS-INDUCED KINASE 1 (BIK1). The bacterial PAMP, flg22, binds directly to the extracellular leucine-rich repeat (LRR) domain of FLS2.
-
Complex Formation: Upon binding of flg22, FLS2 undergoes a conformational change that promotes its heterodimerization with the co-receptor BAK1.[1] This ligand-dependent association is a critical step for signal transduction.
-
Trans-phosphorylation and Activation: The close proximity of the intracellular kinase domains of FLS2 and BAK1 within the complex leads to their reciprocal trans-phosphorylation and activation.
-
Dissociation of BIK1 and Downstream Signaling: The formation of the activated FLS2-BAK1 complex triggers the phosphorylation and subsequent dissociation of BIK1. Activated BIK1 then initiates a phosphorylation cascade, which includes the activation of a mitogen-activated protein kinase (MAPK) cascade.
-
Cellular Responses: The MAPK cascade, along with other signaling events, leads to a range of downstream cellular responses characteristic of PTI. These include the production of reactive oxygen species (ROS), callose deposition at the cell wall, and large-scale transcriptional reprogramming to produce defense-related proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction between flg22, FLS2, and BAK1.
Co-Immunoprecipitation (Co-IP) to Detect FLS2-BAK1 Interaction
This protocol describes the in vivo interaction between FLS2 and BAK1 in response to flg22 treatment in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seedlings (wild-type and transgenic lines expressing tagged FLS2 or BAK1)
-
flg22 peptide (1 mM stock solution in water)
-
Liquid nitrogen
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% (v/v) Nonidet P-40, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail
-
Antibody-coupled magnetic beads (e.g., anti-FLAG or anti-HA)
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.5% (v/v) Nonidet P-40
-
Elution Buffer: 2x Laemmli sample buffer
-
Antibodies: Primary antibodies against the tags on FLS2 and BAK1, and appropriate secondary antibodies for immunoblotting.
Procedure:
-
Grow Arabidopsis seedlings for 10-14 days in liquid culture.
-
Treat the seedlings with 100 nM flg22 or water (mock control) for 10 minutes.
-
Harvest the tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder and resuspend in Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Incubate the protein extract with antibody-coupled magnetic beads specific for the tag on the "bait" protein (e.g., FLS2) for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with Wash Buffer.
-
After the final wash, remove all supernatant and resuspend the beads in Elution Buffer.
-
Boil the samples at 95°C for 5 minutes to elute the proteins.
-
Analyze the eluted proteins by SDS-PAGE and immunoblotting using antibodies against the "prey" protein (e.g., BAK1) and the "bait" protein as a control.
In Vitro Kinase Assay
This assay measures the phosphorylation activity of FLS2 and BAK1 upon their interaction.
Materials:
-
Purified recombinant kinase domains of FLS2 and BAK1
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase Reaction Buffer: 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT
-
[γ-³²P]ATP (radiolabeled ATP)
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Set up the kinase reactions in separate tubes. Include controls with each kinase alone and a no-kinase control.
-
To each tube, add the Kinase Reaction Buffer, the respective kinase(s) (e.g., FLS2-KD, BAK1-KD, or both), and the substrate (MBP).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reactions at 30°C for 30 minutes.
-
Stop the reactions by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) proteins.
Reactive Oxygen Species (ROS) Burst Assay
This assay quantifies the production of ROS, an early response to flg22 perception.
Materials:
-
Arabidopsis thaliana leaf discs
-
Luminol (B1675438) solution
-
Horseradish peroxidase (HRP)
-
flg22 peptide
-
96-well white microplate
-
Luminometer
Procedure:
-
Excise leaf discs from 4-week-old Arabidopsis plants and float them in water overnight in a 96-well plate to reduce wounding-induced ROS.
-
Replace the water with a solution containing luminol and HRP.
-
Measure the background luminescence for a few cycles in a luminometer.
-
Inject flg22 (final concentration 100 nM) into the wells to initiate the ROS burst.
-
Immediately start recording luminescence every 1-2 minutes for at least 30-60 minutes.
-
The integral of the luminescence over time represents the total ROS produced.
MAPK Activation Assay
This assay detects the phosphorylation and activation of MAP kinases, a key downstream signaling event.
Materials:
-
Arabidopsis thaliana seedlings
-
flg22 peptide
-
Protein Extraction Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors.
-
Anti-phospho-p44/42 MAPK (Erk1/2) antibody
-
SDS-PAGE and immunoblotting reagents
Procedure:
-
Treat Arabidopsis seedlings with 100 nM flg22 for various time points (e.g., 0, 5, 15, 30 minutes).
-
Freeze the seedlings in liquid nitrogen and extract total proteins using the Protein Extraction Buffer.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-phospho-p44/42 MAPK antibody to detect activated MAP kinases.
-
Use an antibody against a non-phosphorylated protein (e.g., actin) or total MAPK as a loading control.
Conclusion
The interaction between flg22, FLS2, and BAK1 represents a cornerstone of plant innate immunity. The high-affinity binding of flg22 to FLS2, followed by the rapid recruitment of BAK1, triggers a robust signaling cascade that is essential for plant defense. The experimental protocols detailed in this guide provide a framework for researchers to investigate this and other receptor-ligand interactions in plants. A thorough understanding of these molecular mechanisms is crucial for the development of innovative approaches to enhance disease resistance in agriculturally important crops.
References
An In-depth Technical Guide to the Early Transcriptional Responses of Arabidopsis thaliana to flg22 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early transcriptional reprogramming that occurs in Arabidopsis thaliana seedlings upon treatment with flg22, a well-characterized microbe-associated molecular pattern (MAMP) derived from bacterial flagellin. Understanding these initial responses is crucial for elucidating the molecular mechanisms of plant innate immunity and for the development of novel strategies to enhance plant disease resistance.
Introduction to flg22-Mediated Immunity in Arabidopsis
The perception of flg22 by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN SENSITIVE 2 (FLS2) at the cell surface initiates a rapid and robust signaling cascade, a key component of pattern-triggered immunity (PTI).[1][2][3] This recognition event triggers a series of downstream responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein (MAP) kinases, and significant changes in gene expression.[1][4][5] These early transcriptional changes are critical for establishing a broad-spectrum defense against potential pathogens.
Early Transcriptional Landscape: A Quantitative Overview
Within the first hour of flg22 treatment, Arabidopsis seedlings exhibit a massive and dynamic transcriptional response.[1][6] This response is characterized by the differential regulation of hundreds to thousands of genes, with a general trend of more genes being upregulated than downregulated in the initial phases.[6][7][8]
Differentially Expressed Genes at Early Time Points
Transcriptomic studies, primarily using microarray and RNA-sequencing (RNA-seq) technologies, have identified a substantial number of genes whose expression is altered shortly after flg22 exposure. For instance, within 30 to 60 minutes, approximately 3% of the 8,200 genes represented on early microarrays showed significant changes in transcript levels.[1] More recent RNA-seq analyses have revealed an even larger scale of reprogramming.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Arabidopsis Seedlings Following flg22 Treatment
| Time Point | Number of Upregulated Genes | Number of Downregulated Genes | Total DEGs | Study |
| 30 minutes | 1,634 | 261 | 1,895 | Safaeizadeh et al., 2024[7][8] |
| 1 hour | 2,586 | - | >2586 | Denoux et al., 2008[6] |
| 3 hours | 4,413 | - | >4413 | Denoux et al., 2008[6] |
Note: The number of downregulated genes was not explicitly quantified in the cited text from Denoux et al., 2008 for the 1 and 3-hour time points in this table format.
Key Gene Families Modulated by flg22
The genes rapidly induced by flg22, often referred to as FLARE (Flagellin Rapidly Elicited) genes, predominantly encode proteins involved in signaling and regulation.[1] These include:
-
Transcription Factors: A significant portion of early response genes are transcription factors, such as members of the WRKY, MYB, and bHLH families, which in turn regulate downstream defense gene expression.[1][6]
-
Protein Kinases and Phosphatases: These are crucial for signal transduction and amplification.[1]
-
Receptor-Like Kinases (RLKs): The upregulation of other RLKs suggests a mechanism for amplifying the initial signal and preparing the plant for further threats.[6]
-
Hormone Signaling Pathways: Genes involved in the biosynthesis and signaling of key defense hormones like salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) are rapidly induced, indicating a complex interplay between different defense pathways.[6][9]
-
Calcium Signaling Components: Genes encoding calcium-binding proteins and channels are also upregulated, consistent with the observed cytosolic calcium influx upon flg22 perception.[5]
Signaling Pathways Activated by flg22
The transcriptional response to flg22 is orchestrated by a complex signaling network originating from the FLS2 receptor complex. The diagram below illustrates the key components and their interactions in the early stages of flg22 perception and signal transduction leading to transcriptional changes.
Caption: Early flg22 signaling pathway in Arabidopsis.
Experimental Protocols
Reproducible and robust experimental design is paramount for studying transcriptional responses. The following sections detail standardized protocols for flg22 treatment and subsequent transcriptomic analysis in Arabidopsis seedlings.
Plant Material and Growth Conditions
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 50% (v/v) commercial bleach with 0.05% (v/v) Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile distilled water.
-
Plating and Stratification: Plate the sterilized seeds on Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar. Stratify the plates at 4°C for 2-3 days in the dark to ensure uniform germination.
-
Growth Conditions: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
Liquid Culture Transfer: For flg22 treatment, transfer 4-day-old germinated seedlings into 24-well plates containing 1 mL of liquid MS medium without agar.[10] Allow the seedlings to acclimate for a specified period (e.g., 10-14 days) before treatment.
flg22 Elicitor Treatment
-
flg22 Stock Solution: Prepare a stock solution of flg22 peptide (e.g., 1 mM) in sterile water and store it at -20°C.
-
Treatment: For transcriptional profiling, treat the seedlings with a final concentration of 100 nM to 1 µM flg22.[6][7][8][11] For mock-treated controls, add an equal volume of sterile water or the buffer used to dissolve the peptide.[6][7]
-
Time Course: Harvest the seedlings at various early time points, such as 5, 10, 30, 60, 90, and 180 minutes, post-treatment by flash-freezing them in liquid nitrogen.[10]
RNA Extraction and Quality Control
-
RNA Extraction: Extract total RNA from the frozen seedlings using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen or NucleoSpin RNA Plant kit, Macherey-Nagel) according to the manufacturer's instructions.[7][12][13] Include an on-column DNase treatment to remove any contaminating genomic DNA.[13]
-
Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by gel electrophoresis or using a bioanalyzer to ensure high-quality RNA for downstream applications.
Transcriptome Analysis (RNA-seq)
The following diagram outlines a typical workflow for RNA-seq analysis of flg22-treated Arabidopsis seedlings.
Caption: A standard workflow for RNA-seq analysis.
Conclusion and Future Directions
The early transcriptional response to flg22 in Arabidopsis is a rapid, extensive, and highly regulated process that is fundamental to the establishment of PTI. This guide provides a foundational understanding of the key molecular events, quantitative changes in gene expression, and the experimental approaches used to study this important aspect of plant immunity. Future research will likely focus on single-cell transcriptomics to dissect the cell-type-specific responses to flg22 and further unravel the complex regulatory networks that fine-tune the plant's defense against pathogens. This knowledge is essential for developing targeted strategies to enhance crop resilience and ensure global food security.
References
- 1. The Transcriptional Innate Immune Response to flg22. Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transcriptional innate immune response to flg22. Interplay and overlap with Avr gene-dependent defense responses and bacterial pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Loss of Arabidopsis thaliana Dynamin-Related Protein 2B Reveals Separation of Innate Immune Signaling Pathways | PLOS Pathogens [journals.plos.org]
- 6. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Flg22-Triggered Immunity Negatively Regulates Key BR Biosynthetic Genes [frontiersin.org]
- 12. Frontiers | Light-dependent expression of flg22-induced defense genes in Arabidopsis [frontiersin.org]
- 13. Frontiers | RNAseq Analysis of the Response of Arabidopsis thaliana to Fractional Gravity Under Blue-Light Stimulation During Spaceflight [frontiersin.org]
A Technical Guide to Flagellin 22-Induced Reactive Oxygen Species Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of reactive oxygen species (ROS) is a rapid and crucial event in plant innate immunity, triggered by the perception of pathogen-associated molecular patterns (PAMPs). One of the most well-characterized PAMPs is flagellin, a major protein component of bacterial flagella. A conserved 22-amino acid epitope of flagellin, known as flg22, is recognized by the plant pattern recognition receptor (PRR) FLAGELLIN-SENSING 2 (FLS2). This recognition initiates a signaling cascade that leads to a burst of ROS in the apoplast, the space outside the plasma membrane. This technical guide provides an in-depth overview of the core mechanisms of flg22-induced ROS production, detailed experimental protocols for its measurement, and quantitative data to facilitate reproducible research in this area.
The Core Signaling Pathway of Flg22-Induced ROS Production
The perception of flg22 by FLS2 initiates a series of molecular events culminating in the activation of the NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD), the primary enzyme responsible for the apoplastic ROS burst in response to flg22.[1][2] The key components and steps in this signaling pathway are outlined below.
1. Ligand Perception and Receptor Complex Formation: The process begins with the binding of flg22 to the leucine-rich repeat (LRR) ectodomain of FLS2.[3] This binding event induces a conformational change in FLS2, promoting its association with another LRR receptor-like kinase, BRI1-ASSOCIATED KINAS 1 (BAK1).[1][3] The formation of the FLS2-BAK1 heterodimer is a critical early step in the signaling cascade.[1][3]
2. Activation of Receptor-Like Cytoplasmic Kinases (RLCKs): Prior to flg22 perception, FLS2 is associated with the RLCK, BOTRYTIS-INDUCED KINASE 1 (BIK1).[4] Upon formation of the FLS2-BAK1 complex, BIK1 is phosphorylated and released from the receptor complex.[4] Activated BIK1 is a key transducer of the signal from the receptor complex to downstream components.
3. Phosphorylation and Activation of RBOHD: Activated BIK1 directly phosphorylates the N-terminal region of RBOHD.[1] This phosphorylation is a crucial step for the activation of RBOHD's NADPH oxidase activity.
4. The Role of Calcium: Flg22 perception also triggers a rapid influx of calcium ions (Ca2+) into the cytosol.[5] This cytosolic calcium elevation is essential for the initiation and regulation of the apoplastic ROS burst.[5] Calcium-dependent protein kinases (CDPKs) are thought to play a role in this process, potentially by also phosphorylating RBOHD.
5. MAPK Cascade Activation: Downstream of the FLS2-BAK1 receptor complex, a mitogen-activated protein kinase (MAPK) cascade is activated. This typically involves MEKK1, MKK4/MKK5, and MPK3/MPK6.[6] While the MAPK cascade is a key component of flg22-induced immune responses, its direct role in regulating the ROS burst is still under investigation, with some studies suggesting it may function in parallel to the ROS-producing pathway.[7]
References
- 1. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peroxidase-dependent apoplastic oxidative burst in Arabidopsis required for pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Unseen Variable: A Technical Guide to the Role and Management of TFA in Synthetic Flg22 Peptides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the critical, yet often overlooked, role of trifluoroacetic acid (TFA) in the use of synthetic peptides, with a specific focus on the widely studied pathogen-associated molecular pattern (PAMP), flg22. Researchers relying on synthetic flg22 to investigate plant immune responses must understand the implications of residual TFA from the synthesis and purification processes, as it can significantly impact experimental outcomes. This document provides a comprehensive overview of TFA's dual role, its potential for biological interference, and detailed protocols for its removal and the subsequent verification of peptide activity.
The Dual Role of Trifluoroacetic Acid in Peptide Synthesis
Trifluoroacetic acid is an indispensable tool in solid-phase peptide synthesis (SPPS) and subsequent purification. Its strong acidity and volatility make it highly effective for two primary functions:
-
Cleavage and Deprotection: In the final step of SPPS, a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%), is used to detach the synthesized peptide chain from the solid resin support.[1][2][3][4] Simultaneously, TFA removes the acid-labile protecting groups from the amino acid side chains.[5][6] Scavengers are often included in this cocktail to prevent the modification of sensitive residues by reactive cationic species generated during deprotection.[1]
-
Reversed-Phase HPLC Purification: TFA is the most common ion-pairing agent used in the mobile phases for reversed-phase high-performance liquid chromatography (RP-HPLC) of peptides.[7][8] At a typical concentration of 0.1%, TFA forms ion pairs with the positively charged residues of the peptide, neutralizing their charge and increasing their retention on the hydrophobic stationary phase.[9][10] This results in sharper, more symmetrical peaks and improved separation of the target peptide from impurities.[9]
Due to these essential roles, commercially available synthetic peptides like flg22 are typically delivered as TFA salts.[11][12] The TFA counter-ion is electrostatically associated with the free N-terminus and the side chains of positively charged amino acids such as arginine, lysine, and histidine.[13][14] While lyophilization removes unbound TFA, the ionically bound TFA remains and can constitute a significant portion of the peptide's total mass.[12]
The Biological Impact of Residual TFA
While essential for synthesis, residual TFA can be a significant confounding factor in biological assays. Its presence can lead to inaccurate and irreproducible results.
Cytotoxicity and Interference with Cellular Assays
TFA is known to be cytotoxic, even at low concentrations.[12][15] It can disrupt cell membrane integrity, inhibit cell proliferation, and trigger apoptosis.[12] This is a critical consideration for any cell-based assay, including those used to study flg22-induced responses in plant cells or protoplasts. The strong acidity of TFA (pKa ≈ 0.23) can also alter the pH of the assay medium and denature pH-sensitive proteins or enzymes.[12][14]
Alteration of Peptide Structure and Function
The binding of TFA counter-ions can alter the secondary structure, solubility, and aggregation state of peptides.[12] While one study on the antimicrobial peptide pediocin PA-1 found that TFA-induced structural changes did not significantly affect its activity, this is not a universally applicable finding and the effect is likely peptide-specific. In some cases, TFA has been observed to stimulate cell growth and protein synthesis.[2] For a highly specific interaction like that of flg22 with its receptor, FLS2, any alteration in conformation could potentially affect binding affinity and downstream signaling.
Table 1: Illustrative Cytotoxicity of Trifluoroacetic Acid and Related Compounds
The following table provides examples of the cytotoxic or phytotoxic effects of TFA and a related perfluorinated compound, PFOA. This data is intended to be illustrative of the concentrations at which these compounds can exert biological effects. Researchers should be aware that similar effects could be observed in their specific experimental systems.
| Compound | Organism/Cell Type | Endpoint | Effective Concentration (IC50/EC50) | Reference |
| TFA | Terrestrial Plants (general) | Shoot Growth Inhibition | EC50: 4.7 mg/kg soil dry weight | [11] |
| PFOA | Arabidopsis thaliana | Shoot Biomass Inhibition | EC50 values were 3.9-7.6 times lower than for NaF at equivalent F concentrations | |
| TFA | C6 Murine Glioma Cells | Stimulation of cell growth | Observed at 0.5-7.0 mM | [2] |
Methodologies for TFA Removal and Counter-Ion Exchange
Given the potential for interference, removing TFA and exchanging it for a more biocompatible counter-ion, such as hydrochloride (HCl) or acetate (B1210297), is often a necessary step for ensuring reliable biological data.
TFA-HCl Exchange via Lyophilization
This is a widely used and effective method for replacing TFA with chloride.[7][11][12] It involves dissolving the peptide in an HCl solution and then removing the solvent and excess acid by lyophilization. This process is typically repeated to ensure complete exchange.
Experimental Protocol: TFA-HCl Exchange
-
Dissolution: Dissolve the TFA-peptide salt in distilled water to a concentration of 1 mg/mL.
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Flash-freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.
-
Repetition: For complete exchange, repeat steps 1-5 at least two more times, re-dissolving the lyophilized peptide in the HCl solution.
-
Final Reconstitution: After the final lyophilization, dissolve the resulting peptide-HCl salt in the desired buffer for your biological assay.
TFA-Acetate Exchange using Anion Exchange Chromatography
This method uses a strong anion exchange resin to replace trifluoroacetate (B77799) ions with acetate ions.[7]
Experimental Protocol: TFA-Acetate Exchange
-
Resin Preparation: Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Acetate Loading: Equilibrate the column by eluting it with a 1 M solution of sodium acetate.
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Peptide Loading: Dissolve the TFA-peptide salt in distilled water and apply it to the column.
-
Elution: Elute the peptide with distilled water, collecting the fractions that contain the peptide. The trifluoroacetate ions will remain bound to the resin.
-
Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.
Below is a graphical representation of the workflow for TFA removal.
Caption: Workflow for TFA Removal from Synthetic Peptides.
Flg22-Induced Signaling and Verification of Biological Activity
Flg22 is perceived by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2) at the plant cell surface. This recognition triggers the formation of a complex with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1), leading to the activation of downstream signaling cascades. Key early events in this pathway include the rapid production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) cascades. Verifying that the flg22 peptide is biologically active after TFA removal is a crucial quality control step.
Caption: Simplified Flg22 Signaling Pathway in Plants.
Flg22-Induced ROS Burst Assay
One of the most rapid and easily quantifiable responses to flg22 is the production of apoplastic ROS. This "oxidative burst" can be measured using a luminol-based chemiluminescence assay.
Experimental Protocol: ROS Burst Assay
-
Plant Material Preparation: Using a cork borer, excise leaf discs (e.g., 4 mm diameter) from 4-6 week old Arabidopsis thaliana plants. Avoid the midvein.
-
Overnight Incubation: Float the leaf discs, adaxial side up, in a 96-well white plate with 100 µL of sterile distilled water per well. Incubate overnight in the dark to reduce wounding-induced ROS.
-
Elicitation Solution: Prepare a solution containing 100 µM luminol (B1675438) and 20 µg/mL horseradish peroxidase.
-
Treatment: Just before measurement, add the TFA-free flg22 peptide to the elicitation solution to the desired final concentration (e.g., 100 nM). Replace the water in the wells with 100 µL of the final flg22-containing elicitation solution.
-
Measurement: Immediately measure the luminescence in a plate reader. Record measurements every 1-2 minutes for at least 40-60 minutes.
-
Data Analysis: Plot the relative light units (RLU) over time. A robust response will show a sharp increase in luminescence that peaks around 10-20 minutes post-elicitation.
Flg22-Induced MAPK Activation Assay
Activation of MAPKs involves the dual phosphorylation of threonine and tyrosine residues in their activation loop. This can be detected by Western blotting using antibodies that specifically recognize the phosphorylated forms of these kinases (e.g., anti-p44/42 ERK).
Experimental Protocol: MAPK Activation Assay
-
Seedling Growth: Grow Arabidopsis thaliana seedlings for 10-14 days in liquid Murashige and Skoog (MS) medium.
-
Elicitation: Treat the seedlings with 100 nM TFA-free flg22. Include a mock-treated control (water or buffer only). Harvest seedlings by flash-freezing in liquid nitrogen at various time points (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction: Grind the frozen seedlings to a fine powder and extract total proteins using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Quantification: Determine the protein concentration of each sample using a standard method (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated MAPKs (e.g., anti-phospho-p44/42 MAPK).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the signal at the expected molecular weights for MAPKs (e.g., MPK3 and MPK6 in Arabidopsis) indicates activation.
Below is a graphical representation of the workflow for the MAPK activation assay.
Caption: Workflow for MAPK Activation Western Blot Assay.
Conclusion and Best Practices
The presence of residual TFA in synthetic peptides like flg22 is an important experimental variable that must be managed to ensure the accuracy and reproducibility of biological data. While TFA is crucial for the synthesis and purification of peptides, its potential for cytotoxicity and structural alteration necessitates its removal for sensitive biological assays. Researchers are strongly encouraged to either purchase TFA-free peptides or perform counter-ion exchange procedures. Subsequent verification of the peptide's biological activity through established assays, such as ROS burst and MAPK activation, is a critical final step to confirm that the peptide is both pure and potent. By controlling for the presence of TFA, researchers can have greater confidence in the interpretation of their results and contribute to a more robust understanding of flg22-mediated plant immunity.
References
- 1. A rapid vapor-phase acid (hydrochloric acid and trifluoroacetic acid) hydrolysis of peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 5. jkefarind.com [jkefarind.com]
- 6. Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [iro.uiowa.edu]
- 10. researchgate.net [researchgate.net]
- 11. Accumulation and phytotoxicity of perfluorooctanoic acid in the model plant species Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAPKKKs in Plants: Multidimensional Regulators of Plant Growth and Stress Responses [mdpi.com]
- 13. Phosphorylation Dynamics in a flg22-Induced, G Protein–Dependent Network Reveals the AtRGS1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Accumulation and phytotoxicity of perfluorooctanoic acid in the model plant species Arabidopsis thaliana: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Unveiling the Structural Blueprint of Flagellin 22: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Guide on the Structural and Signaling Characteristics of Flagellin 22 (flg22) for Researchers, Scientists, and Drug Development Professionals.
This in-depth guide provides a detailed overview of the structural characteristics of the Flagellin 22 (flg22) peptide, a potent elicitor of the innate immune response in plants. The document outlines its primary structure, its interaction with the FLS2 receptor, and the subsequent signaling cascade. It is designed to be a valuable resource for researchers in plant biology, immunology, and drug development, offering a compilation of key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Structural and Physicochemical Properties of flg22
Flagellin 22 is a 22-amino acid peptide derived from the highly conserved N-terminal region of bacterial flagellin, the primary protein component of the bacterial flagellum[1][2]. It is recognized as a Pathogen-Associated Molecular Pattern (PAMP) by the plant innate immune system, triggering a robust defense response known as PAMP-Triggered Immunity (PTI)[2].
The primary amino acid sequence of the canonical flg22 peptide from Pseudomonas aeruginosa is QRLSTGSRINSAKDDAAGLQIA [3]. This sequence is highly conserved across a wide range of bacterial species, making it a reliable indicator of bacterial presence for the plant immune system.
| Property | Value | Reference |
| Amino Acid Sequence | QRLSTGSRINSAKDDAAGLQIA | [3] |
| Molecular Formula | C93H162N32O34 | [4][5] |
| Average Molecular Weight | 2272.5 g/mol | [3][4][5] |
| Origin | Conserved N-terminal domain of bacterial flagellin | [1][2] |
| Solubility | Soluble in water | [5] |
The flg22 Receptor Complex: FLS2 and BAK1
The perception of flg22 in plants is mediated by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2)[6][7]. FLS2 acts as the primary receptor that directly binds to the flg22 peptide[6][7]. Upon binding of flg22, FLS2 rapidly forms a heterodimeric complex with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1), which functions as a co-receptor[8][9]. The formation of this ternary flg22-FLS2-BAK1 complex is the critical first step in initiating the downstream signaling cascade[8][9][10].
The crystal structure of the Arabidopsis thaliana FLS2 and BAK1 ectodomains in a complex with flg22 has been resolved, providing detailed insights into the molecular interactions[8][10][11][12]. The flg22 peptide binds to the inner, concave surface of the FLS2 leucine-rich repeat solenoid structure[8][11]. Specifically, the C-terminal and N-terminal segments of flg22 are recognized by a conserved and a non-conserved site on the FLS2 inner surface, respectively[8][11]. BAK1 then acts as a co-receptor by recognizing the C-terminus of the FLS2-bound flg22, stabilizing the complex and facilitating the activation of the intracellular kinase domains[8][11]. Mutational analyses have identified that the leucine-rich repeats 9 to 15 of FLS2 are crucial for flg22 binding and perception[4][13].
| Parameter | Value | Reference |
| Primary Receptor | FLAGELLIN-SENSING 2 (FLS2) | [6][7] |
| Co-receptor | BRI1-ASSOCIATED KINASE 1 (BAK1) | [8][9] |
| Binding Site on FLS2 | Leucine-Rich Repeats (LRRs) 9-15 | [4][13] |
| flg22-FLS2 Interaction IC50 | ~5 nM | [5][14][15] |
| Effective flg22 Concentration for ROS Burst | 10-100 nM | [13] |
The flg22-Induced Signaling Pathway
The formation of the flg22-FLS2-BAK1 complex triggers a rapid and complex intracellular signaling cascade. This ultimately leads to the activation of defense responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, large-scale transcriptional reprogramming, and callose deposition to reinforce the cell wall.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the structural and functional properties of the flg22 peptide and its interaction with the FLS2 receptor.
flg22-Induced Reactive Oxygen Species (ROS) Burst Assay
This assay measures the rapid production of ROS in plant tissues upon elicitation with flg22, a hallmark of the plant immune response.
Materials:
-
Plant leaf discs (e.g., from Arabidopsis thaliana)
-
96-well white microtiter plate
-
Luminol (B1675438) solution (e.g., 100 µM)
-
Horseradish peroxidase (HRP) solution (e.g., 20 µg/mL)
-
flg22 peptide stock solution (e.g., 10 µM)
-
Sterile distilled water
-
Luminometer
Procedure:
-
Excise leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves and float them on sterile distilled water in a petri dish overnight in the dark to reduce wound-induced ROS.
-
On the day of the experiment, replace the water with fresh sterile water and continue to incubate for at least 1 hour.
-
Carefully transfer one leaf disc into each well of a 96-well white microtiter plate containing 100 µL of sterile water.
-
Prepare the assay solution by mixing luminol and HRP in sterile water to their final working concentrations.
-
To initiate the measurement, add 100 µL of the assay solution containing flg22 (to a final concentration of 10-100 nM) to each well. For the negative control, add the assay solution without flg22.
-
Immediately place the plate in a luminometer and measure luminescence over time (e.g., every 2 minutes for 60 minutes). The data is typically expressed as Relative Light Units (RLU).
Co-Immunoprecipitation of the flg22-FLS2-BAK1 Complex
This protocol is designed to isolate the ternary complex from plant extracts to demonstrate the flg22-dependent interaction between FLS2 and BAK1.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings or leaf tissue)
-
flg22 peptide
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Nonidet P-40, protease and phosphatase inhibitor cocktails)
-
Antibodies against FLS2 and BAK1 (or epitope tags if using transgenic lines)
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with reduced detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for protein extraction, immunoprecipitation, and Western blotting
Procedure:
-
Grow plant material and treat with or without flg22 (e.g., 100 nM) for a short period (e.g., 5-15 minutes).
-
Harvest the tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder and resuspend in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant (total protein extract) and determine the protein concentration.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody (e.g., anti-FLS2) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against FLS2 and BAK1.
Chemical Cross-linking of flg22 to FLS2
This method is used to covalently link flg22 to its receptor FLS2, allowing for the identification and characterization of the direct binding partner.
Materials:
-
Plant cell culture or microsomal membrane preparations
-
Radiolabeled or biotinylated flg22 derivative (e.g., 125I-Tyr-flg22 or Biotin-flg22)
-
Chemical cross-linker (e.g., Ethylene glycol bis(succinimidylsuccinate) - EGS)
-
Binding buffer (e.g., 25 mM MES-KOH pH 6.0, 50 mM NaCl)
-
Quenching solution (e.g., 1 M Tris-HCl pH 7.5)
-
SDS-PAGE and autoradiography or streptavidin-blotting equipment
Procedure:
-
Incubate the plant cell suspension or microsomal membranes with the labeled flg22 derivative in binding buffer for a specific time (e.g., 30 minutes) at room temperature to allow for binding. Include a control with an excess of unlabeled flg22 to demonstrate the specificity of the binding.
-
Add the chemical cross-linker (e.g., EGS to a final concentration of 1 mM) and incubate for a further 30 minutes at room temperature.
-
Quench the cross-linking reaction by adding the quenching solution.
-
Pellet the cells or membranes by centrifugation.
-
Solubilize the proteins in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the cross-linked flg22-FLS2 complex by autoradiography (for radiolabeled flg22) or by Western blotting with a streptavidin conjugate (for biotinylated flg22). The cross-linked complex will appear as a higher molecular weight band that is absent or significantly reduced in the presence of excess unlabeled flg22.
This technical guide provides a foundational understanding of the structural and signaling characteristics of the flg22 peptide. The provided data and protocols are intended to serve as a valuable resource for researchers aiming to further elucidate the mechanisms of plant immunity and explore novel strategies for crop protection and disease resistance.
References
- 1. Probing the Arabidopsis Flagellin Receptor: FLS2-FLS2 Association and the Contributions of Specific Domains to Signaling Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative phosphoproteomics of early elicitor signaling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Label-free quantitative proteome data associated with MSP1 and flg22 induced signaling in rice leaves | Semantic Scholar [semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
- 6. A proteomic insight into the MSP1 and flg22 induced signaling in Oryza sativa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mutations in FLS2 Ser-938 Dissect Signaling Activation in FLS2-Mediated Arabidopsis Immunity | PLOS Pathogens [journals.plos.org]
- 9. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception[W] | Semantic Scholar [semanticscholar.org]
- 11. Ethylene Signaling Regulates Accumulation of the FLS2 Receptor and Is Required for the Oxidative Burst Contributing to Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Label-free quantitative proteome data associated with MSP1 and flg22 induced signaling in rice leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 15. researchgate.net [researchgate.net]
The Core Mechanism of flg22-Triggered Pattern-Triggered Immunity (PTI): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pattern-Triggered Immunity (PTI) constitutes the first line of inducible defense in plants, activated upon the recognition of conserved microbial signatures known as Pathogen-Associated Molecular Patterns (PAMPs). One of the most extensively studied PAMPs is flg22, a 22-amino acid peptide derived from the N-terminus of bacterial flagellin (B1172586). Its perception by the host initiates a complex and robust signaling network, leading to a state of heightened immunity capable of thwarting most potential pathogens. This technical guide provides an in-depth exploration of the core molecular events that define flg22-triggered PTI, from receptor activation at the cell surface to the downstream physiological responses.
Recognition and Receptor Complex Activation
The perception of flg22 occurs at the plasma membrane and is mediated by the Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK), FLAGELLIN SENSING 2 (FLS2) .[1] In the absence of the ligand, FLS2 exists in a pre-formed complex with the Receptor-Like Cytoplasmic Kinase (RLCK), BOTRYTIS-INDUCED KINASE 1 (BIK1) .[2]
The binding of flg22 to the extracellular LRR domain of FLS2 induces a conformational change that promotes its heterodimerization with a co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1) , another LRR-RLK.[3][4][5] This ligand-induced association is the critical first step in activating the signaling cascade.[3] The flg22 peptide acts as a molecular glue, stabilizing the FLS2-BAK1 complex by interacting with both receptors simultaneously.[3][5] This brings the intracellular kinase domains of FLS2 and BAK1 into close proximity, enabling their reciprocal activation through transphosphorylation.[2][6]
Signal Relay by Receptor-Like Cytoplasmic Kinases (RLCKs)
Upon formation of the active FLS2-BAK1 complex, the signal is transduced across the plasma membrane. The RLCK, BIK1, which is associated with the inactive FLS2 receptor, plays a pivotal role as a central signaling hub.[7][8] The activated BAK1 kinase directly phosphorylates BIK1.[7][8] This phosphorylation event activates BIK1, which in turn transphosphorylates both FLS2 and BAK1, amplifying the initial signal.[7][9]
Crucially, phosphorylation of BIK1 triggers its dissociation from the receptor complex.[2][10] The released and activated BIK1 is then free to phosphorylate downstream targets, thereby initiating multiple parallel signaling branches.[11]
Early Signaling Events: Ion Fluxes and Oxidative Burst
Within minutes of flg22 perception, a series of rapid biochemical changes occur, primarily involving calcium ions (Ca²⁺) and reactive oxygen species (ROS).[12]
-
Calcium Influx: One of the earliest detectable responses is a rapid and sustained influx of Ca²⁺ into the cytosol from both the apoplast and intracellular stores.[13][14] This Ca²⁺ "signature" acts as a critical second messenger. The elevation of cytosolic Ca²⁺ is required for the subsequent activation of the ROS burst and other downstream defense responses.[13][14][15]
-
ROS Burst: Concurrently, a burst of apoplastic ROS is generated, primarily through the activation of the plasma membrane-localized NADPH oxidase, RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD).[16][17] This oxidative burst is dependent on the prior Ca²⁺ influx and is a hallmark of successful PAMP recognition.[14] ROS molecules function as signaling agents that contribute to cell wall strengthening and the activation of defense genes.[18]
The interplay between calcium and ROS is complex and mutually dependent; cytosolic calcium elevation is required to initiate ROS production, while ROS can, in turn, help shape the amplitude of the calcium signal.[14]
MAPK Cascade Activation and Transcriptional Reprogramming
The signal initiated by flg22 perception is further relayed and amplified by Mitogen-Activated Protein Kinase (MAPK) cascades.[18] In Arabidopsis, flg22 perception robustly activates at least two parallel MAPK cascades, primarily the MAPKKK3/5-MKK4/5-MPK3/6 pathway.[19][20][21] Activation of these cascades involves a sequential phosphorylation of a MAPKKK, a MAPKK, and finally a MAPK.[22]
Activated MPK3 and MPK6 phosphorylate a variety of substrates, including transcription factors, which then translocate to the nucleus to orchestrate a massive transcriptional reprogramming.[20][23] This reprogramming is rapid, with changes in gene expression detectable within 15-30 minutes of flg22 treatment.[24][25][26] Thousands of genes are differentially regulated, leading to the synthesis of defense-related proteins, antimicrobial compounds (phytoalexins), and signaling molecules like ethylene.[18][23]
Physiological Outputs of PTI
The culmination of the flg22 signaling cascade is the establishment of a broad-spectrum immune response, characterized by several key physiological outputs:
-
Stomatal Closure: To prevent pathogen entry, plants rapidly close their stomata upon flg22 perception.[27] This response is dependent on FLS2, the Ca²⁺/ROS signaling nexus, and the regulation of ion channels in guard cells.[16][27][28]
-
Callose Deposition: The cell wall is reinforced at sites of potential pathogen ingress by the deposition of callose, a β-1,3-glucan polymer. This serves as a physical barrier against infection.[17]
-
Production of Antimicrobials: The transcriptional reprogramming leads to the synthesis and accumulation of phytoalexins and pathogenesis-related (PR) proteins, which have direct antimicrobial activity.[18]
-
Ethylene Synthesis: Ethylene signaling is activated and is required for a robust ROS burst and contributes to the overall immune response.[12][16]
Data Presentation: Quantitative Analysis of flg22-Induced Responses
| Parameter | Organism/System | flg22 Concentration | Timing/Magnitude of Response | Reference |
| ROS Burst (Peak) | Arabidopsis thaliana leaf discs | 100 nM | Peak luminescence occurs ~10-15 minutes after elicitation. | [29] |
| Vitis rupestris cell culture | 1 µM | Peak ROS production at 25-30 minutes. | [30] | |
| Stomatal Closure | Arabidopsis thaliana epidermal peels | 10 µM | Aperture decreased by more than half after 60 minutes. | [31] |
| Arabidopsis thaliana intact leaves | 20 nM | Closure begins after a lag time of ~15 minutes, with a maximal velocity of 0.24 µm/min. | [32] | |
| Gene Expression | Arabidopsis thaliana seedlings | 1 µM | Transcriptional changes detected as early as 15 minutes post-treatment. | [26] |
| Arabidopsis thaliana | Not Specified | Transcriptional reprogramming starts within 30 minutes. | [24] | |
| MAPK Activation | Arabidopsis thaliana | 100 nM - 1 µM | Phosphorylation of MPK3/6 is detectable within 5-15 minutes. | [21] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for FLS2-BAK1 Interaction
This protocol is used to verify the ligand-dependent interaction between FLS2 and BAK1 in vivo.
Methodology:
-
Transient Expression: Co-express epitope-tagged versions of FLS2 (e.g., FLS2-HA) and BAK1 (e.g., BAK1-FLAG) in Nicotiana benthamiana leaves via Agrobacterium-mediated infiltration.[33]
-
Elicitation: After 48-72 hours, infiltrate leaves with a mock solution or a solution containing flg22 (e.g., 1 µM) and incubate for a short period (e.g., 15 minutes).
-
Protein Extraction: Harvest leaf tissue and homogenize in ice-cold Co-IP extraction buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Immunoprecipitation: Incubate the cleared protein lysate with anti-HA magnetic beads to immunoprecipitate FLS2-HA and any associated proteins.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution and Detection: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform a western blot using anti-HA and anti-FLAG antibodies to detect FLS2-HA and the co-immunoprecipitated BAK1-FLAG, respectively. An increased signal for BAK1-FLAG in the flg22-treated sample confirms the interaction.[34][35]
Luminol-Based ROS Burst Assay
This assay quantifies the production of apoplastic ROS in response to flg22.
Methodology:
-
Sample Preparation: Prepare small leaf discs from mature plant leaves and allow them to float overnight in sterile water in a 96-well white microtiter plate to reduce wounding effects.
-
Assay Solution: Replace the water with an assay solution containing luminol (B1675438) and horseradish peroxidase (HRP).
-
Elicitation and Measurement: Add flg22 (e.g., 100 nM) to the wells to trigger the ROS burst. Immediately begin measuring the resulting chemiluminescence using a plate reader. Measurements are typically taken every 1-2 minutes for a period of 45-60 minutes.[29]
-
Data Analysis: The light emission, measured in relative light units (RLU), is proportional to the amount of ROS produced. Plot RLU over time to visualize the kinetics of the oxidative burst.[36]
Stomatal Aperture Measurement
This protocol measures the change in stomatal pore size in response to flg22.
Methodology:
-
Epidermal Peels: Prepare epidermal peels from the abaxial side of the leaf.
-
Incubation: Float the peels in a buffer solution under light to induce stomatal opening.
-
Treatment: Transfer the peels to a new solution containing either a mock control or flg22 (e.g., 10 µM).
-
Microscopy: After a set incubation time (e.g., 1-2 hours), mount the peels on a microscope slide.
-
Image Analysis: Capture images of multiple stomata using a light microscope equipped with a camera. Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal aperture.
-
Data Analysis: Calculate the average stomatal aperture for each treatment and compare the results to determine the effect of flg22.[27][37]
References
- 1. PAMP-triggered immunity: Early events in the activation of FLAGELLIN SENSITIVE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flagellin sensing, signaling, and immune responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. Structural and biochemical basis of FLS2-mediated signal activation and transduction in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A receptor-like cytoplasmic kinase, BIK1, associates with a flagellin receptor complex to initiate plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Big Roles of Small Kinases: The Complex Functions of Receptor-Like Cytoplasmic Kinases in Plant Immunity and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-induced BIK1 monoubiquitination regulates plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Crosstalk between Calcium and ROS Signaling during Flg22-Triggered Immune Response in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Ethylene Signaling Regulates Accumulation of the FLS2 Receptor and Is Required for the Oxidative Burst Contributing to Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DIACYLGLYCEROL KINASE 5 participates in flagellin-induced signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK cascades in plant disease resistance signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. MAP kinase signalling: interplays between plant PAMP- and effector-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | MAP Kinase Cascades in Arabidopsis Innate Immunity [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Transcriptional regulation of pattern-triggered immunity in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Frontiers | Flg22-Triggered Immunity Negatively Regulates Key BR Biosynthetic Genes [frontiersin.org]
- 26. Flg22-Triggered Immunity Negatively Regulates Key BR Biosynthetic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The plant innate immunity response in stomatal guard cells invokes G-protein-dependent ion channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The plant innate immunity response in stomatal guard cells invokes G-protein-dependent ion channel regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. S-Nitroso-Proteome Revealed in Stomatal Guard Cell Response to Flg22 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Coimmunoprecipitation of Interacting Proteins in Plants | Springer Nature Experiments [experiments.springernature.com]
- 34. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 35. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]
- 36. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 37. researchgate.net [researchgate.net]
The Immunomodulatory Effects of Flagellin 22 TFA on Plant Hormone Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flagellin 22 (flg22), a 22-amino acid peptide derived from the conserved N-terminal region of bacterial flagellin, is a potent elicitor of Pattern-Triggered Immunity (PTI) in a wide range of plant species. Its perception by the cell surface receptor FLAGELLIN-SENSING 2 (FLS2) initiates a complex signaling cascade, leading to the activation of downstream defense responses. A critical aspect of this immune activation is the intricate crosstalk with endogenous plant hormone signaling pathways. This technical guide provides an in-depth overview of the effects of flg22, often commercially available as a trifluoroacetate (B77799) (TFA) salt, on the signaling networks of major plant hormones. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling interactions to aid researchers in this field.
A Note on Trifluoroacetic Acid (TFA): Commercially synthesized peptides like flg22 are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the lyophilized peptide is typically a TFA salt. It is crucial for researchers to be aware that TFA itself can have biological effects, including altering cell growth and other physiological responses[1][2][3][4]. While often used at concentrations where its effects are considered negligible, appropriate controls, such as mock treatments with TFA, are recommended to ensure that the observed responses are attributable to the flg22 peptide itself. For sensitive applications, exchanging TFA for a more biologically inert counter-ion like chloride may be advisable[3][5].
Data Presentation: Quantitative Effects of flg22 on Plant Hormone Levels
The perception of flg22 leads to significant and rapid changes in the endogenous levels of key defense-related phytohormones. The following tables summarize quantitative data from studies on Arabidopsis thaliana and tomato (Solanum lycopersicum).
| Plant Species | Hormone | Treatment | Time Point | Change in Concentration | Reference |
| Arabidopsis thaliana (Col-0) | Salicylic (B10762653) Acid (SA) | 1 µM flg22 | 24 hours | ~2.5-fold increase | [6] |
| Arabidopsis thaliana (Col-0) | Jasmonic Acid (JA) | 1 µM flg22 | 24 hours | ~2-fold increase | [6] |
Table 1: Effect of flg22 on Salicylic Acid and Jasmonic Acid Levels in Arabidopsis thaliana
| Plant Species | Hormone | Treatment | Time Point | Change in Concentration/Emission | Reference |
| Tomato (Solanum lycopersicum) | Ethylene (B1197577) (ET) | 5 µg/mL flg22 | 1 hour | Significant increase in emission | [7] |
| Tomato (Solanum lycopersicum) | Jasmonic Acid (JA) | 5 µg/mL flg22 | 1 hour | Significant increase in concentration | [7] |
| Tomato (Solanum lycopersicum) | Salicylic Acid (SA) | 5 µg/mL flg22 | 1 hour | Significant increase in concentration | [7] |
Table 2: Effect of flg22 on Ethylene, Jasmonic Acid, and Salicylic Acid Levels in Tomato
Core Signaling Pathways and Crosstalk with Plant Hormones
Upon binding of flg22, FLS2 forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1), leading to the phosphorylation and activation of receptor-like cytoplasmic kinases such as BOTRYTIS-INDUCED KINASE 1 (BIK1). This initiates a cascade of downstream events including a rapid influx of Ca2+, production of reactive oxygen species (ROS) via NADPH oxidases (e.g., RBOHD), and activation of Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., MPK3, MPK4, MPK6). These early signaling events are pivotal in orchestrating the subsequent hormonal and transcriptional responses.
Signaling Pathway Diagrams
Caption: Flg22 perception at the plasma membrane and initiation of early signaling events.
Crosstalk with Salicylic Acid (SA)
SA is a key hormone in plant defense, particularly against biotrophic pathogens. Flg22 treatment leads to an increase in SA biosynthesis. Furthermore, basal SA levels are required for a robust flg22-triggered oxidative burst and the induction of certain defense genes. This indicates a positive feedback loop where flg22 perception stimulates SA production, and SA, in turn, potentiates the plant's sensitivity to flg22.
Caption: Crosstalk between flg22 signaling and the salicylic acid pathway.
Crosstalk with Jasmonic Acid (JA) and Ethylene (ET)
JA and ET are crucial for defense against necrotrophic pathogens and herbivorous insects. The interaction between flg22 signaling and the JA/ET pathways is complex and can be both synergistic and antagonistic. Flg22 treatment induces the production of both JA and ET. Ethylene signaling is required for the flg22-induced oxidative burst and also regulates the accumulation of the FLS2 receptor itself. In some contexts, the JA signaling pathway can antagonize SA-mediated defenses, but the interplay is highly dependent on the specific pathogen and environmental conditions.
Caption: Interplay of flg22 signaling with jasmonic acid and ethylene pathways.
Crosstalk with Auxin, Cytokinin, and Abscisic Acid (ABA)
-
Auxin: Flg22 treatment has been shown to repress auxin signaling. This is, in part, achieved by the induction of a microRNA (miR393) that targets the mRNAs of auxin receptors like TIR1. This repression of auxin signaling is thought to contribute to defense by redirecting resources from growth to immunity. Flg22 can also alter auxin distribution in roots, inhibiting lateral root growth[8][9][10].
-
Cytokinin: There is evidence for a synergistic interaction between flg22 and cytokinin signaling. Treatment with flg22 can activate cytokinin response markers[11]. Conversely, cytokinins can enhance flg22-mediated defense responses, in part by increasing the presence of FLS2 at the plasma membrane.
-
Abscisic Acid (ABA): The signaling pathways of flg22 and the stress hormone ABA converge at the level of the protein kinase OPEN STOMATA 1 (OST1). Both flg22 and ABA can activate OST1, which in turn regulates stomatal closure, a key defense mechanism to prevent pathogen entry[12].
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying the effects of flg22 on plant hormone signaling. Below are outlines for key assays.
Measurement of Reactive Oxygen Species (ROS) Burst
This assay quantifies the rapid production of ROS, a hallmark of PAMP perception.
-
Plant Material: Leaf discs (e.g., 4 mm diameter) from 4-5 week old Arabidopsis thaliana plants.
-
Procedure: a. Float leaf discs in a 96-well plate containing sterile water overnight in the dark to reduce wounding effects. b. Replace the water with a solution containing luminol (B1675438) and horseradish peroxidase (HRP). c. Measure background luminescence for a few cycles in a plate reader. d. Inject flg22 (final concentration typically 100 nM to 1 µM) and immediately begin measuring luminescence at short intervals (e.g., every 1-2 minutes) for at least 30-60 minutes.
-
Quantification: Data are typically presented as relative light units (RLU) over time.
Reference Protocols: [13][14][15][16][17]
Mitogen-Activated Protein Kinase (MAPK) Activation Assay
This assay detects the phosphorylation and thus activation of MAPKs in response to flg22.
-
Plant Material: Arabidopsis thaliana seedlings (10-14 days old) or leaf discs.
-
Procedure: a. Treat plant material with flg22 (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes). b. Immediately freeze the tissue in liquid nitrogen to stop kinase activity. c. Extract total proteins in a buffer containing phosphatase and protease inhibitors. d. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. e. Perform a Western blot using a primary antibody specific to the phosphorylated form of the target MAPKs (e.g., anti-p44/42 ERK for MPK3 and MPK6). f. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantification: Band intensity is quantified using image analysis software and normalized to a loading control (e.g., total protein stain like Ponceau S or an antibody against a housekeeping protein).
Reference Protocols: [18][19][20][21][22]
Callose Deposition Staining and Quantification
This method visualizes and quantifies the deposition of callose, a β-1,3-glucan polymer that reinforces the cell wall at sites of stress.
-
Plant Material: Leaves or cotyledons from Arabidopsis thaliana.
-
Procedure: a. Infiltrate leaves with a solution of flg22 (e.g., 1 µM) or a mock solution. b. After an incubation period (e.g., 12-24 hours), clear the chlorophyll (B73375) from the leaves by incubating in an ethanol (B145695) series or a destaining solution (e.g., acetic acid/ethanol). c. Stain the leaves with aniline (B41778) blue solution. d. Mount the stained leaves on a microscope slide. e. Visualize callose deposits as fluorescent spots using an epifluorescence microscope with a UV filter.
-
Quantification: The number and/or area of callose deposits can be quantified from the microscope images using software such as ImageJ/Fiji.
Reference Protocols: [23][24][25][26][27]
Conclusion
Flagellin 22 is a powerful tool for dissecting the plant immune system. Its application triggers a sophisticated and interconnected network of signaling events that are tightly regulated and integrated with the plant's endogenous hormonal pathways. Understanding the quantitative and qualitative effects of flg22 on hormone signaling is crucial for developing novel strategies to enhance plant disease resistance. This guide provides a foundational framework for researchers, summarizing the current knowledge on the interplay between flg22-TFA and plant hormone signaling, and offering standardized protocols for further investigation. Future research should focus on obtaining more comprehensive quantitative data, particularly for auxin, cytokinin, gibberellin, and abscisic acid, to build a more complete and predictive model of the plant immune response.
References
- 1. genscript.com [genscript.com]
- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omizzur.com [omizzur.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Insights into Auxin Signaling in Plant–Pathogen Interactions [frontiersin.org]
- 9. Expression patterns of FLAGELLIN SENSING 2 map to bacterial entry sites in plant shoots and roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [bio-protocol.org]
- 15. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [en.bio-protocol.org]
- 16. berthold.com [berthold.com]
- 17. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 18. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. MEKK1 Is Required for flg22-Induced MPK4 Activation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 23. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Staining of Callose Depositions in Root and Leaf Tissues [en.bio-protocol.org]
- 26. Quantification of Callose Deposition in Plant Leaves [bio-protocol.org]
- 27. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]
Methodological & Application
Protocol for the Dissolution and Use of Flagellin 22 TFA in Bioassays
Application Note
Introduction
Flagellin 22 (flg22) is a 22-amino acid peptide derived from the conserved N-terminal region of bacterial flagellin. It is a well-characterized microbe-associated molecular pattern (MAMP) that elicits a strong innate immune response, known as pattern-triggered immunity (PTI), in a wide range of plant species. The trifluoroacetate (B77799) (TFA) salt of flg22 is a common formulation resulting from the solid-phase peptide synthesis and purification process. While the residual TFA is generally not a concern for most standard in vitro bioassays, proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the reconstitution of Flagellin 22 TFA and its application in common plant bioassays.
Quantitative Data Summary
For ease of comparison, the following table summarizes key quantitative data for the preparation and use of Flagellin 22 TFA.
| Parameter | Recommended Value | Notes |
| Stock Solution Solvent | Sterile, deionized water or DMSO | Water is suitable for most applications. DMSO can be used to achieve higher initial concentrations if needed. |
| Stock Concentration | 1 mM | A 1 mM stock solution is convenient for preparing a wide range of working concentrations. |
| Storage of Stock Solution | -20°C or below in aliquots | Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide. For long-term storage, -80°C is recommended. |
| Working Concentration Range | 10 nM - 10 µM | The optimal concentration is assay-dependent. For ROS burst and MAPK activation assays, concentrations in the range of 100 nM to 1 µM are common.[1] For seedling growth inhibition assays, a wider range might be tested. |
| Working Solution Solvent | Sterile water or the specific assay buffer | The solvent for the working solution should be compatible with the biological system being tested. |
| Stability of Working Solution | Prepare fresh for each experiment | To ensure consistent activity, it is recommended to prepare the working solution from the frozen stock on the day of the experiment. |
| TFA Salt Considerations | Generally not inhibitory for standard bioassays | The low concentrations of TFA in the final working solutions are typically not problematic.[2] For highly sensitive assays or in vivo studies where TFA might be a concern, methods for TFA removal are available but are often not necessary. |
Experimental Protocols
1. Reconstitution of Flagellin 22 TFA to a 1 mM Stock Solution
This protocol describes the preparation of a 1 mM stock solution of Flagellin 22 TFA.
Materials:
-
Flagellin 22 TFA (lyophilized powder)
-
Sterile, deionized water or molecular biology grade DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Before opening, centrifuge the vial of lyophilized Flagellin 22 TFA briefly to ensure all the powder is at the bottom.
-
Solvent Addition:
-
For an aqueous stock: Carefully add the appropriate volume of sterile, deionized water to the vial to achieve a 1 mM concentration. The molecular weight of Flagellin 22 is approximately 2272.5 g/mol . Therefore, to make a 1 mM solution from 1 mg of peptide, you would add 440 µL of water. Adjust the volume based on the amount of peptide in your vial.
-
For a DMSO stock: If a higher concentration is desired or if solubility in water is an issue, DMSO can be used as the solvent. Follow the same calculation to determine the required volume.
-
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Sonication can be used to aid dissolution if precipitation occurs.[3]
-
Aliquoting: Dispense the 1 mM stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. This is critical to prevent degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
2. Protocol for a Reactive Oxygen Species (ROS) Burst Assay
This protocol outlines a common method to measure the flg22-induced ROS burst in plant leaf discs using a luminol-based assay.
Materials:
-
Plant leaves (e.g., Arabidopsis thaliana)
-
Cork borer or biopsy punch
-
96-well white microtiter plate
-
Luminol
-
Horseradish peroxidase (HRP)
-
1 mM Flagellin 22 TFA stock solution
-
Sterile water
-
Plate reader with luminescence detection capabilities
Procedure:
-
Leaf Disc Preparation: Use a cork borer to cut leaf discs from healthy, mature plant leaves. Float the leaf discs in sterile water in a petri dish for several hours or overnight to reduce wounding-induced ROS.[1]
-
Assay Plate Setup: Transfer one leaf disc into each well of a 96-well white microtiter plate containing 100 µL of sterile water.
-
Preparation of Elicitation Solution: Prepare the elicitation solution containing luminol, HRP, and flg22. A typical final concentration in the well would be 100 µM luminol, 20 µg/mL HRP, and the desired concentration of flg22 (e.g., 100 nM).[1] Prepare a control solution without flg22.
-
Initiation of the Assay: Remove the water from the wells and add 100 µL of the elicitation solution (with or without flg22) to the respective wells.
-
Measurement: Immediately place the plate in a luminometer and measure luminescence over time (e.g., every 1-2 minutes for 30-60 minutes). The ROS burst is typically rapid and transient.[1][4]
Visualizations
Caption: Flagellin 22 signaling pathway in plants.
Caption: Experimental workflow for Flagellin 22 TFA.
References
- 1. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flg22 peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flg22-Induced MAPK Activation Assay
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to performing a Mitogen-Activated Protein Kinase (MAPK) activation assay using the bacterial flagellin-derived peptide, flg22, a well-established Pathogen-Associated Molecular Pattern (PAMP) used to elicit plant immune responses.
Introduction: The Role of flg22 in Plant Immunity
In plants, the innate immune system relies on the recognition of conserved microbial patterns, known as PAMPs, by cell surface Pattern Recognition Receptors (PRRs).[1][2] The bacterial flagellin (B1172586) peptide, flg22, is one of the most studied PAMPs.[3][4] Its perception by the Leucine-Rich Repeat (LRR) receptor kinase FLAGELLIN-SENSING 2 (FLS2) triggers a cascade of downstream signaling events, a critical part of which is the activation of MAPK cascades.[1][3][5] These cascades are conserved three-tiered signaling modules that translate external stimuli into cellular responses, culminating in the activation of defense-related genes and enhanced pathogen resistance.[5][6][7] Monitoring the phosphorylation status of specific MAPKs is a reliable method for quantifying the plant's early immune response to flg22.
The Flg22 Signaling Pathway
The perception of flg22 by its receptor FLS2 initiates a phosphorylation cascade.[3][5] In Arabidopsis, this signal is transduced through a MAPK module generally accepted to consist of MEKK1 (a MAPKKK), MKK4/MKK5 (MAPKKs), and MPK3/MPK6 (MAPKs).[1][5][8] A parallel pathway involving MEKK1, MKK1/MKK2, and MPK4 also plays a role in regulating these immune responses.[1][3] Activation of these MAPKs leads to the phosphorylation of various downstream targets, including transcription factors, which in turn regulate the expression of defense-related genes.[5][6]
Experimental Protocols
This section details the methodology for assessing flg22-induced MAPK activation in Arabidopsis thaliana seedlings, primarily through immunoblotting.
-
Seedling Growth:
-
Acclimatization:
-
Carefully transfer seedlings into a multi-well tissue culture plate containing sterile water or liquid MS medium.[9]
-
Allow the seedlings to acclimate for at least 24 hours to minimize stress from handling.
-
-
Flg22 Elicitation:
-
Prepare a stock solution of flg22 peptide. A common working concentration for elicitation is 100 nM to 1 µM.[10][11]
-
Replace the water in the wells with the flg22 solution. For the negative control, use a mock solution (e.g., water or buffer without flg22).
-
Incubate the seedlings for various time points. MAPK activation is rapid and transient, typically peaking between 10-15 minutes and declining within an hour.[3][12][13] A suggested time course is 0, 5, 10, 15, 30, and 60 minutes.[11][12][13]
-
-
Sample Collection:
-
Homogenization:
-
Lysis and Extraction:
-
Add 2 volumes of ice-cold protein extraction buffer to the powdered tissue.
-
Extraction Buffer Composition: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM EDTA, 0.2% Triton X-100, supplemented with a protease and phosphatase inhibitor cocktail just before use.
-
-
Vortex thoroughly and incubate on ice for 15-30 minutes to ensure complete lysis.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet insoluble debris.[7]
-
Carefully transfer the supernatant (containing the total protein extract) to a new pre-chilled tube.
-
-
Quantification:
-
Determine the protein concentration of each sample using a standard method, such as the Bradford assay.[7] This is critical for ensuring equal loading in the subsequent Western blot.
-
Normalize the concentration of all samples with the extraction buffer.
-
-
Sample Preparation:
-
SDS-PAGE:
-
Load the denatured protein samples onto an SDS-polyacrylamide gel (e.g., 10%).[2]
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary antibody that specifically detects the phosphorylated, active forms of MAPKs. The anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody is widely used as it recognizes the conserved T-E-Y phosphorylation motif in plant MPK3, MPK6, and MPK4.[2][10][12]
-
Wash the membrane thoroughly with TBST.
-
Incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Loading Control:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imager. The bands corresponding to phosphorylated MPK6 (~47 kDa), MPK3 (~43 kDa), and MPK4 (~41 kDa) will appear.
-
To confirm equal protein loading, stain the membrane with Ponceau S or Coomassie Blue, or re-probe the blot with an antibody against a housekeeping protein like actin or RuBisCO large subunit (rbcL).[2][10]
-
Data Presentation and Interpretation
The results of a flg22-induced MAPK activation assay are typically qualitative (band presence/absence) and semi-quantitative (band intensity). Densitometry analysis of the immunoblot bands allows for a quantitative comparison of MAPK activation over time.
| Time After Flg22 Treatment (minutes) | Relative Phosphorylation of MPK3/MPK6 (Fold Change vs. 0 min) | Observations |
| 0 (Control) | 1.0 | Basal level of phosphorylation, typically very low or undetectable. |
| 5 | 5.5 | Rapid and strong increase in phosphorylation.[11][12] |
| 10 | 10.2 | Peak phosphorylation level is often observed around 10-15 minutes.[3][13] |
| 15 | 8.1 | Activation begins to decrease but remains high.[11][12] |
| 30 | 3.4 | Signal intensity is significantly reduced as phosphatases de-activate the MAPKs. |
| 60 | 1.2 | Phosphorylation returns to near-basal levels.[13] |
Note: The values presented are illustrative and represent a typical trend. Actual fold-changes may vary depending on experimental conditions.
Visualized Workflows
Visualizing the experimental process and logical relationships can aid in understanding and execution.
References
- 1. Quantitative Phosphoproteomic Analysis Reveals Shared and Specific Targets of Arabidopsis Mitogen-Activated Protein Kinases (MAPKs) MPK3, MPK4, and MPK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 3. MEKK1 Is Required for flg22-Induced MPK4 Activation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIACYLGLYCEROL KINASE 5 participates in flagellin-induced signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 6. Flg22 regulates the release of an ethylene response factor substrate from MAP kinase 6 in Arabidopsis thaliana via ethylene signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MAPK activation assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. mpbio.com [mpbio.com]
Application Notes and Protocols for Luminol-Based ROS Burst Assay Using Flagellin 22 TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The production of reactive oxygen species (ROS), often termed the oxidative burst, is a rapid and early event in plant defense signaling.[1][2][3] It is a key indicator of Pattern-Triggered Immunity (PTI), which is initiated upon the recognition of Microbe-Associated Molecular Patterns (MAMPs) by cell surface pattern recognition receptors (PRRs).[1][4] One of the most well-characterized MAMPs is flagellin, a major protein component of bacterial flagella. A conserved 22-amino acid peptide from flagellin, known as Flagellin 22 (flg22), is recognized by the receptor-like kinase FLAGELLIN SENSING 2 (FLS2).[4][5] This recognition event triggers a signaling cascade that leads to the production of ROS in the apoplast, primarily mediated by NADPH oxidases like RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD).[2][3][6][7]
The luminol-based chemiluminescence assay is a widely used, sensitive, and quantitative method to measure this extracellular ROS production.[1][5][8] In the presence of horseradish peroxidase (HRP), luminol (B1675438) is oxidized by ROS (specifically hydrogen peroxide), resulting in the emission of light. The intensity of this luminescence is directly proportional to the amount of ROS produced, providing a real-time measurement of the oxidative burst. This application note provides a detailed protocol for performing a luminol-based ROS burst assay in plant leaf discs using flg22 as the elicitor.
Signaling Pathway of flg22-Induced ROS Burst
The perception of flg22 by FLS2 initiates a series of molecular events culminating in the production of ROS. The binding of flg22 to FLS2 leads to the recruitment of the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1) to form an active signaling complex.[6] This complex then activates downstream signaling components, including the cytoplasmic kinase BIK1, which in turn phosphorylates and activates the plasma membrane-localized NADPH oxidase, RbohD.[7] Activated RbohD transfers electrons from cytosolic NADPH to apoplastic oxygen, generating superoxide (B77818) anions (O₂⁻), which are rapidly dismutated to the more stable hydrogen peroxide (H₂O₂). This H₂O₂ is then detected by the luminol-based assay.
Experimental Protocol
This protocol is adapted for use with a 96-well microplate luminometer, allowing for high-throughput analysis.
Materials and Reagents
-
Plant material (e.g., leaves from 4-5 week old Arabidopsis thaliana or Nicotiana benthamiana)
-
Flagellin 22 TFA (flg22)
-
Luminol (sodium salt)
-
Horseradish Peroxidase (HRP) (Type VI-A, powder)
-
Sterile distilled water (ddH₂O)
-
96-well white luminometer plates
-
Biopsy punch (4 mm diameter)
-
Microplate luminometer
Solution Preparation
-
flg22 Stock Solution (1 mM): Dissolve flg22 TFA in sterile ddH₂O to a final concentration of 1 mM. Aliquot and store at -20°C.
-
Luminol Stock Solution (100 mM): Dissolve luminol in DMSO. This stock is light-sensitive and should be stored in the dark at -20°C.
-
HRP Stock Solution (20 mg/mL): Dissolve HRP in sterile ddH₂O. Aliquot and store at -20°C. HRP solutions are also light-sensitive.
Experimental Workflow
Step-by-Step Method
-
Plant Material Preparation:
-
Use fully expanded leaves from healthy, well-watered plants (e.g., 4-5 week old Arabidopsis).
-
Using a 4 mm biopsy punch, carefully excise leaf discs, avoiding the midvein.[1]
-
Place one leaf disc into each well of a 96-well white luminometer plate containing 100-200 µL of sterile ddH₂O. Ensure the adaxial (top) side of the leaf is facing up.[1]
-
-
Overnight Incubation:
-
Cover the plate with a lid and incubate overnight at room temperature in the dark. This step allows the leaf discs to recover from the wounding stress of excision.
-
-
Assay Setup:
-
On the day of the experiment, carefully remove the water from each well using a multichannel pipette.
-
Prepare the assay solution immediately before use. For a final volume of 100 µL per well, mix the components to the final concentrations specified in the table below. The solution should contain luminol, HRP, and the flg22 elicitor.
-
Note: Prepare a control solution containing luminol and HRP but without flg22 to measure background luminescence.
-
-
Luminescence Measurement:
-
Add 100 µL of the freshly prepared assay solution (with or without flg22) to each well.
-
Immediately place the plate into the microplate luminometer.
-
Measure luminescence (in Relative Light Units, RLU) at regular intervals (e.g., every 1-2 minutes) for a total duration of 40-60 minutes.[1][5] The integration time for each measurement is typically 1 second.[5][9]
-
-
Data Analysis:
-
For each time point, subtract the average RLU of the control (no flg22) from the RLU of the flg22-treated samples.
-
Plot the corrected RLU values against time to visualize the ROS burst kinetics.
-
The total ROS production can be estimated by calculating the area under the curve.
-
Quantitative Data Summary
The optimal concentrations and timing can vary between plant species and experimental conditions. The following table summarizes typical quantitative parameters reported in the literature for Arabidopsis and Nicotiana benthamiana.
| Parameter | Typical Value/Range | Plant Species | Reference |
| flg22 Concentration | 10 nM - 100 nM | Arabidopsis, N. benthamiana | [5][9] |
| Luminol Concentration | 100 µM - 200 µM | Arabidopsis, N. benthamiana | [1][5] |
| HRP Concentration | 10 µg/mL - 20 µg/mL | Arabidopsis, N. benthamiana | [1][5][9] |
| Peak ROS Burst Time | 10 - 20 minutes post-elicitation | Arabidopsis, N. benthamiana | [10] |
| Measurement Duration | 40 - 60 minutes | Arabidopsis, N. benthamiana | [1][5] |
| Measurement Interval | 1 - 2 minutes | Arabidopsis, N. benthamiana | [5][9] |
| Integration Time | 1 second | Arabidopsis | [9] |
Troubleshooting and Considerations
-
High Background: Ensure that the luminol and HRP solutions are fresh and have been protected from light. Wounding from leaf disc excision can cause an initial ROS burst, which the overnight incubation is designed to minimize.
-
No/Low Signal: Confirm the activity of your flg22 peptide, luminol, and HRP. Ensure the pH of the assay solution is near neutral (pH 7-8), as the luminol reaction is pH-sensitive.[11] Check that the luminometer settings (e.g., gain, integration time) are appropriate.
-
Variability: Use leaves of a similar developmental stage and from plants grown under consistent conditions to minimize biological variability. For each treatment, include multiple biological replicates.
-
Light Sensitivity: Luminol and HRP are light-sensitive. Prepare solutions fresh and keep them in the dark as much as possible.[1]
This protocol provides a robust and reproducible method for quantifying flg22-induced ROS production, a critical readout for studies in plant immunity and signal transduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [en.bio-protocol.org]
- 3. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [agris.fao.org]
- 4. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylene Signaling Regulates Accumulation of the FLS2 Receptor and Is Required for the Oxidative Burst Contributing to Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Phosphorylation Dynamics in a flg22-Induced, G Protein–Dependent Network Reveals the AtRGS1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring flg22-Induced Gene Expression by qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of plant biology and immunology, understanding the mechanisms of plant defense is paramount. Plants have evolved sophisticated innate immune systems to recognize and respond to potential pathogens. One of the first lines of defense is the recognition of Microbe-Associated Molecular Patterns (MAMPs), which are conserved molecules characteristic of many microbes. Bacterial flagellin, or a conserved 22-amino acid peptide from its N-terminus known as flg22, is one of the most studied MAMPs.[1][2]
The perception of flg22 by the plant cell surface receptor FLAGELLIN-SENSING 2 (FLS2) triggers a cascade of downstream signaling events, leading to PAMP-Triggered Immunity (PTI).[3][4][5] This response involves ion fluxes, the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and significant transcriptional reprogramming, culminating in the expression of defense-related genes.[3][4][6][7]
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique used for the detection and quantification of gene expression levels.[8] Its wide dynamic range and accuracy make it the gold standard for validating and quantifying changes in transcript abundance, such as those induced during the plant's response to flg22.[8][9] This document provides a detailed protocol for measuring flg22-induced gene expression in the model plant Arabidopsis thaliana using qRT-PCR.
Flg22 Signaling Pathway
The perception of flg22 by the receptor-like kinase FLS2 initiates a rapid signaling cascade. Upon binding flg22, FLS2 heterodimerizes with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[3][4] This association leads to trans-phosphorylation and activation of the receptor complex. The activated FLS2-BAK1 complex then phosphorylates downstream cytoplasmic kinases like BOTRYTIS-INDUCED KINASE 1 (BIK1).[4] Activated BIK1 subsequently phosphorylates other targets, including the NADPH oxidase RBOHD, which leads to the production of ROS, and activates calcium channels, causing an influx of Ca2+ into the cytosol.[4] These events trigger a MAPK cascade, which ultimately leads to the activation of transcription factors (e.g., WRKYs) in the nucleus and the induction of defense-related gene expression.[7][10]
Experimental Protocol
This protocol outlines the steps for treating Arabidopsis thaliana seedlings with flg22 and subsequently measuring gene expression using qRT-PCR.
Plant Material and Growth
-
Plant Species: Arabidopsis thaliana (e.g., ecotype Col-0).
-
Growth Medium: Grow seedlings on half-strength Murashige and Skoog (MS) medium solidified with 0.8% agar (B569324) in petri dishes or in a hydroponic system.
-
Growth Conditions: Grow plants under a 16-hour light / 8-hour dark cycle at 22-24°C. Use 10- to 14-day-old seedlings for experiments.
flg22 Treatment
-
flg22 Stock Solution: Prepare a 1 mM stock solution of flg22 peptide in sterile water and store at -20°C.
-
Treatment: Prepare a working solution of 1 µM flg22 in liquid MS medium or sterile water. For the control (mock) treatment, use the same medium without flg22.
-
Application: Gently transfer seedlings to a 12-well plate containing the treatment or mock solution. Ensure the entire seedling is submerged.
-
Time Course: Collect samples at various time points post-treatment (e.g., 0, 30 min, 1h, 3h, 8h) to capture both early and late gene expression responses.[1] A 30-minute to 2-hour treatment is often sufficient to see induction of early defense genes.[10][11] Upon collection, immediately flash-freeze the seedlings in liquid nitrogen and store at -80°C until RNA extraction.
RNA Extraction and cDNA Synthesis
-
Total RNA Extraction: Extract total RNA from frozen seedlings using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. Follow the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Check RNA integrity by running a sample on an agarose (B213101) gel; distinct 28S and 18S ribosomal RNA bands should be visible.
-
DNase Treatment: To eliminate genomic DNA contamination, treat the RNA samples with DNase I.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III, Invitrogen) with oligo(dT) or random primers.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Design primers for target and reference genes using software like Primer3. Aim for a primer length of 18-22 bp, a GC content of 40-60%, and an amplicon size of 100-200 bp.
-
Reaction Mixture: Prepare the qRT-PCR reaction mixture. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
PCR Cycling Conditions: Perform the reaction in a real-time PCR cycler (e.g., Bio-Rad CFX96) with the following typical conditions:
-
Initial Denaturation: 95°C for 3 min
-
40 Cycles:
-
Denaturation: 95°C for 10 sec
-
Annealing/Extension: 60°C for 30 sec
-
-
Melt Curve Analysis: To verify the specificity of the amplicon.
-
-
Controls: Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
Data Analysis
The relative quantification of gene expression can be determined using the ΔΔCt (delta-delta Ct) method .[12]
-
Normalization to Reference Gene: For each sample, calculate the ΔCt value by subtracting the Ct value of the reference gene from the Ct value of the target gene.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Normalization to Control Sample: Calculate the ΔΔCt value by subtracting the ΔCt of the control (mock) sample from the ΔCt of the treated sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(mock sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Data Presentation
Gene Selection
The selection of appropriate marker and reference genes is critical for a successful qRT-PCR experiment.
Marker Genes: Several genes are known to be rapidly induced by flg22 and serve as excellent markers for a successful PTI response.
| Table 1: Common flg22-Induced Marker Genes in Arabidopsis | |
| Gene | Function / Gene Family |
| FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1) | Receptor-like kinase, a robust and early PTI marker.[1][2] |
| WRKY22 / WRKY29 / WRKY33 | Transcription factors involved in defense signaling.[11] |
| PER5 (PEROXIDASE 5) | Involved in cell wall strengthening and ROS metabolism.[1] |
| ICS1 (ISOCHORISMATE SYNTHASE 1) | Key enzyme in salicylic (B10762653) acid (SA) biosynthesis.[11] |
| PR1 (PATHOGENESIS-RELATED 1) | Marker gene for the salicylic acid (SA) signaling pathway.[2] |
Reference Genes: An ideal reference (or housekeeping) gene should be stably expressed across all experimental conditions. It is recommended to test several candidate reference genes and validate their stability using algorithms like geNorm or NormFinder.[12] For flg22 treatment in Arabidopsis, several genes have been shown to be reliable.
| Table 2: Suitable Reference Genes for Arabidopsis flg22 Studies | |
| Gene | Function / Gene Family |
| UBQ10 (UBIQUITIN 10) | Part of the protein degradation pathway.[1][11][13] |
| ACT2 (ACTIN 2) | Cytoskeletal protein.[14] |
| EF1α (ELONGATION FACTOR 1-ALPHA) | Involved in protein translation.[14] |
| GAPDH (GLYCERALDEHYDE-3-PHOSPHATE DEHYDROGENASE) | Central role in glycolysis.[15] |
Example Data
The following table illustrates how to present qRT-PCR results. Data represents hypothetical mean fold change ± standard error from three biological replicates.
| Table 3: Example of Relative Gene Expression Data after 1h flg22 Treatment | |
| Target Gene | Fold Change (flg22 vs. Mock) |
| FRK1 | 150.5 ± 12.3 |
| WRKY29 | 85.2 ± 7.9 |
| PER5 | 40.7 ± 4.1 |
| ACT2 (Reference) | 1.0 ± 0.1 |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Flagellin sensing, signaling, and immune responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transformation of flg22 perception into electrical signals decoded in vasculature leads to sieve tube blockage and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How does SA signaling link the Flg22 responses? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEKK1 Is Required for flg22-Induced MPK4 Activation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Light-dependent expression of flg22-induced defense genes in Arabidopsis [frontiersin.org]
- 12. I Choose You: Selecting Accurate Reference Genes for qPCR Expression Analysis in Reproductive Tissues in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flg22-Triggered Immunity Negatively Regulates Key BR Biosynthetic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flagellin 22 (flg22) TFA Treatment of Arabidopsis Seedlings for Defense Gene Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flagellin 22 (flg22), a 22-amino acid peptide derived from the most conserved N-terminal region of bacterial flagellin, serves as a potent microbe-associated molecular pattern (MAMP) in plants.[1][2] In the model organism Arabidopsis thaliana, flg22 is perceived by the leucine-rich repeat receptor kinase FLAGELLIN SENSING 2 (FLS2).[1][2][3] This recognition event initiates a cascade of downstream signaling events, collectively known as pattern-triggered immunity (PTI), which culminates in the transcriptional reprogramming of defense-related genes and enhanced resistance to pathogenic bacteria.[4] The trifluoroacetic acid (TFA) salt of flg22 is commonly used in laboratory settings to elicit these defense responses in a controlled manner.
These application notes provide a detailed overview and experimental protocols for the treatment of Arabidopsis thaliana seedlings with flg22 TFA to analyze the induction of defense-related genes. The included methodologies are intended to guide researchers in designing and executing robust experiments for studying plant innate immunity and for the screening of compounds that may modulate these defense pathways.
Key Signaling Pathway
The perception of flg22 by FLS2 initiates a signaling cascade that is central to plant innate immunity. Upon binding of flg22, FLS2 heterodimerizes with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), leading to the activation of a mitogen-activated protein kinase (MAPK) cascade.[5] This cascade ultimately results in the activation of transcription factors, such as those from the WRKY family, which in turn regulate the expression of a suite of defense-related genes.[3] A simplified representation of this signaling pathway is depicted below.
Caption: The flg22 signaling pathway in Arabidopsis.
Experimental Workflow
A typical workflow for analyzing defense gene expression in Arabidopsis seedlings following flg22 treatment involves several key steps, from seed sterilization and seedling growth to RNA extraction and gene expression analysis.
Caption: Experimental workflow for flg22 treatment.
Quantitative Data Summary
The following tables summarize the typical expression levels of key defense-related genes in Arabidopsis thaliana (Col-0) seedlings following treatment with flg22. The data presented are compiled from various studies and represent the fold change in gene expression relative to a mock-treated control.
Table 1: Early Response Genes (30 minutes post-treatment)
| Gene | Function | Fold Change (Light) | Fold Change (Dark) | Reference |
| EDS1 | SA Biosynthesis | ~2.1 | - | [6] |
| EDS5 | SA Biosynthesis | ~5.79 | - | [6] |
| ICS1 | SA Biosynthesis | ~3.61 | - | [6] |
| PAL1 | SA Biosynthesis | ~12.33 | - | [6] |
| WRKY22 | Transcription Factor | Light-independent | Light-independent | [6] |
| WRKY29 | Transcription Factor | - | - | [3] |
| WRKY33 | Transcription Factor | Light-independent | Light-independent | [6] |
| WRKY46 | Transcription Factor | ~3.37 | - | [6] |
| ANAC042 | Transcription Factor | ~2.57 | - | [6] |
| PHI1 | Ca2+-dependent marker | Significantly increased | - | [4] |
Table 2: Time-Course of Defense Gene Induction
| Gene | 1 hour | 3 hours | 8 hours | Reference |
| WRKY11 | Highly up-regulated | Slightly decreasing | Nearly abolished | [7] |
| PER5 | Highly up-regulated | Slightly decreasing | Nearly abolished | [7] |
| FRK1 | Highly up-regulated | Slightly decreasing | Nearly abolished | [7] |
Note: The exact fold change can vary depending on experimental conditions such as light intensity, temperature, and the specific batch of reagents.
Experimental Protocols
Protocol 1: Growth of Arabidopsis thaliana Seedlings
-
Seed Sterilization:
-
Place Arabidopsis thaliana seeds (e.g., ecotype Col-0) in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol (B145695) and vortex for 1 minute.
-
Pellet the seeds by centrifugation (e.g., 1000 x g for 1 minute) and carefully remove the ethanol.
-
Add 1 mL of 20% (v/v) commercial bleach containing 0.05% (v/v) Tween-20. Invert the tube several times over 10-15 minutes.
-
Pellet the seeds and wash them three to five times with sterile distilled water.
-
-
Plating and Stratification:
-
Resuspend the sterilized seeds in sterile 0.1% (w/v) agar solution.
-
Pipette the seeds onto solid agar medium, such as 0.5x Murashige and Skoog (MS) medium with 0.8% (w/v) agar.[6][8]
-
Seal the plates with breathable tape and wrap them in aluminum foil.
-
Stratify the seeds by incubating at 4°C for 2-4 days to synchronize germination.
-
-
Seedling Growth:
Protocol 2: flg22 Treatment of Arabidopsis Seedlings
-
Seedling Acclimation:
-
Preparation of flg22 Solution:
-
Prepare a stock solution of flg22 TFA (e.g., 1 mM) in sterile water or a suitable buffer. Store at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1 µM) in liquid 0.5x MS medium. A mock solution should be prepared using the same diluent without flg22.[6][8]
-
-
Treatment:
-
Carefully remove the acclimation medium from the wells containing the seedlings.
-
Add the flg22 treatment solution or the mock solution to the respective wells. Ensure the seedlings are fully submerged.
-
Incubate the seedlings for the desired duration (e.g., 30 minutes, 1 hour, 2 hours) under the standard growth conditions.[6][9]
-
-
Sample Harvesting:
-
At the end of the incubation period, quickly remove the seedlings from the treatment solution.
-
Gently blot the seedlings dry with a paper towel.
-
Immediately freeze the samples in liquid nitrogen to halt any biological processes.
-
Store the frozen samples at -80°C until RNA extraction.
-
Protocol 3: RNA Extraction and qRT-PCR Analysis
-
RNA Extraction:
-
Homogenize the frozen seedling tissue using a pre-chilled mortar and pestle or a bead beater.
-
Extract total RNA using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.[6][8]
-
Treat the RNA samples with DNase to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mix containing cDNA template, gene-specific forward and reverse primers, and a suitable SYBR Green master mix.
-
Perform the qRT-PCR using a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Use a constitutively expressed reference gene, such as UBIQUITIN 10 (UBQ10) or ACTIN2, for normalization of gene expression data.[6][10]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the mock and flg22-treated samples.
-
Calculate the relative gene expression using a method such as the 2-ΔΔCt method. The results are typically expressed as a fold change in expression in the flg22-treated samples relative to the mock-treated samples.
-
Concluding Remarks
The treatment of Arabidopsis thaliana seedlings with flg22 TFA is a fundamental and reproducible method for studying the molecular basis of plant innate immunity. The protocols and data provided herein offer a comprehensive guide for researchers to investigate the transcriptional regulation of defense genes and to explore the effects of genetic mutations or chemical treatments on PTI. Adherence to these standardized procedures will facilitate the generation of reliable and comparable data across different studies.
References
- 1. The Transcriptional Innate Immune Response to flg22. Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 4. Loss of Arabidopsis thaliana Dynamin-Related Protein 2B Reveals Separation of Innate Immune Signaling Pathways | PLOS Pathogens [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Light-dependent expression of flg22-induced defense genes in Arabidopsis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Trafficking Studies Using Fluorescently Labeled flg22
Audience: Researchers, scientists, and drug development professionals.
Introduction: The bacterial peptide flg22, a conserved 22-amino acid sequence from the N-terminus of flagellin, is a potent elicitor of Pattern-Triggered Immunity (PTI) in plants.[1][2] Its perception by the cell surface receptor FLAGELLIN SENSING 2 (FLS2), a leucine-rich repeat receptor-like kinase (LRR-RLK), triggers a cascade of downstream signaling events, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming.[3][4] A critical aspect of FLS2 signaling regulation is its ligand-induced endocytosis and subsequent trafficking through endosomal compartments for degradation or recycling.[5][6][7][8] Fluorescently labeled flg22 serves as a powerful tool to visualize and quantify these dynamic trafficking events in living cells, providing insights into the spatiotemporal regulation of immune signaling.
These application notes provide detailed protocols for utilizing fluorescently labeled flg22 to study FLS2 receptor trafficking, including methods for live-cell imaging, quantitative analysis of endocytosis, and co-localization with endosomal markers.
Data Presentation
Table 1: Quantitative Analysis of flg22-Induced FLS2 Endocytosis
| Parameter | Wild-Type (FLS2-GFP) | fls2 mutant | bak1 mutant | FLS2S938A-GFP (Phosphorylation Mutant) |
| FLS2 Endocytic Vesicles (vesicles/area) 15 min post-flg22 | Significantly Increased[2] | No significant change[9] | No significant change[9] | Minimal change[2][10] |
| FLS2-GFP Density at Plasma Membrane post-flg22 | Significantly Decreased[2][10] | N/A | N/A | Minimal change[2][10] |
| Co-localization of FLS2-GFP with ARA7/RabF2b (late endosomes) | ~90% at 60-75 min[7] | N/A | N/A | Not reported |
| Long-distance transport of fluorescent flg22 | Detected in distal organs[11] | Significantly reduced[11] | Significantly reduced[11] | Not reported |
Note: The data presented are qualitative summaries from the cited literature. For precise quantitative values, refer to the original publications.
Signaling Pathway and Experimental Workflow Visualization
FLS2 Signaling Pathway upon flg22 Recognition
Caption: FLS2 signaling upon flg22 perception.
Experimental Workflow for Receptor Trafficking Studies
Caption: Workflow for flg22-induced receptor trafficking analysis.
Experimental Protocols
Protocol 1: Synthesis and Purification of Fluorescently Labeled flg22
This protocol describes the synthesis of flg22 with a fluorescent dye using solid-phase peptide synthesis (SPPS).[12]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dicyclohexylcarbodiimide (DCC) and N-Hydroxybenzotriazole (HOBt) or other coupling reagents
-
Fluorescent dye with a reactive group (e.g., TAMRA-NHS ester, FAM-NHS ester)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.[12]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with a coupling reagent (e.g., DCC/HOBt) in DMF and add it to the resin. Allow the reaction to proceed for 2-4 hours. Monitor the coupling efficiency using a ninhydrin (B49086) test.
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the flg22 sequence.
-
N-terminal Labeling: After the final amino acid has been coupled and its Fmoc group removed, dissolve the fluorescent dye (e.g., TAMRA-NHS ester) in DMF and add it to the peptide-resin. Allow the reaction to proceed overnight in the dark.
-
Cleavage and Deprotection: Wash the resin with DCM. Cleave the labeled peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the fluorescently labeled flg22 using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final product by mass spectrometry.
Protocol 2: Live-Cell Imaging of flg22-Induced FLS2 Endocytosis
This protocol details the procedure for visualizing the internalization of FLS2 in response to fluorescently labeled flg22 using confocal microscopy.
Materials:
-
Arabidopsis thaliana seedlings stably expressing FLS2-GFP.
-
Fluorescently labeled flg22 (e.g., TAMRA-flg22).[9]
-
Liquid 1/2 Murashige and Skoog (MS) medium.
-
Confocal Laser Scanning Microscope (CLSM) with appropriate laser lines and emission filters.
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: Gently transfer 5- to 7-day-old Arabidopsis seedlings expressing FLS2-GFP into a chambered coverslip or a glass-bottom dish containing liquid 1/2 MS medium.
-
Microscope Setup: Mount the sample on the CLSM. Locate the root epidermal cells or leaf pavement cells expressing FLS2-GFP. Set up the imaging parameters (laser power, gain, pinhole) to obtain a clear signal with minimal phototoxicity.
-
Pre-treatment Imaging: Acquire initial images (t=0) to visualize the localization of FLS2-GFP at the plasma membrane before treatment.
-
flg22 Treatment: Add fluorescently labeled flg22 to the medium to a final concentration of 1-10 µM.[3][13][14]
-
Time-Lapse Imaging: Immediately start acquiring a time-lapse series of images every 2-5 minutes for up to 60-120 minutes to capture the dynamic process of FLS2-GFP internalization.[3][8]
-
Image Analysis: Analyze the acquired images to observe the formation of FLS2-GFP-containing endocytic vesicles and their movement within the cytoplasm.
Protocol 3: Quantitative Analysis of FLS2 Endocytosis
This protocol provides a method for quantifying the number and density of FLS2-containing endosomes using image analysis software.[5]
Materials:
-
Time-lapse confocal images from Protocol 2.
-
Image analysis software such as Fiji (ImageJ).[5]
-
Trainable Weka Segmentation plugin (optional, for automated analysis).[5]
Procedure:
-
Image Pre-processing: Open the image series in Fiji/ImageJ. If necessary, perform background subtraction to enhance the signal-to-noise ratio.
-
Region of Interest (ROI) Selection: Define a standardized ROI within the cytoplasm of multiple cells for each time point and experimental condition.
-
Thresholding: Apply an appropriate threshold to the images to segment the fluorescent puncta (endosomes) from the background.
-
Particle Analysis: Use the "Analyze Particles" function in Fiji/ImageJ to count the number of endosomes and measure their size and intensity within the defined ROIs.
-
Data Normalization: Normalize the number of endosomes to the area of the ROI to obtain the density of endosomes (vesicles/µm²).
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to compare the endosome density between different time points and treatments.
Protocol 4: Co-localization Analysis of FLS2 with Endosomal Markers
This protocol describes how to assess the trafficking of FLS2 through different endosomal compartments by co-localization with fluorescently tagged markers.
Materials:
-
Arabidopsis lines co-expressing FLS2-GFP and a red fluorescent protein (RFP)-tagged endosomal marker (e.g., ARA7/RabF2b-RFP for late endosomes, VTI12-RFP for prevacuolar compartments).
-
Fluorescently labeled flg22 (optional, if tracking the ligand itself).
-
FM4-64 dye for labeling the plasma membrane and early endosomes.[11][15]
-
Confocal Laser Scanning Microscope with dual-channel imaging capabilities.
Procedure:
-
Sample Preparation and Treatment: Prepare and treat the seedlings co-expressing the fluorescent proteins as described in Protocol 2. If using FM4-64, add it to the medium (2-5 µM) simultaneously with or shortly after flg22 treatment.
-
Dual-Channel Imaging: Acquire images in both the green (FLS2-GFP) and red (RFP-marker or FM4-64) channels simultaneously or sequentially.
-
Co-localization Analysis:
-
Visual Inspection: Visually inspect the merged images for overlapping signals (yellow puncta), indicating co-localization.
-
Quantitative Analysis: Use a co-localization analysis plugin in Fiji/ImageJ (e.g., Coloc 2) to calculate co-localization coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).
-
-
Data Interpretation: A high degree of co-localization between FLS2-GFP and a specific endosomal marker indicates that the receptor is trafficking through that compartment. For example, co-localization with FM4-64 shortly after treatment suggests internalization into early endosomes, while later co-localization with ARA7-RFP indicates trafficking to late endosomes.[7][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Single-molecule analysis reveals the phosphorylation of FLS2 regulates its spatiotemporal dynamics and immunity [elifesciences.org]
- 3. Ligand-induced endocytosis of the pattern recognition receptor FLS2 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the Arabidopsis Flagellin Receptor: FLS2-FLS2 Association and the Contributions of Specific Domains to Signaling Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Ligand-Induced Endocytosis of FLAGELLIN-SENSING 2 Using Automated Image Segmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spatio-Temporal Cellular Dynamics of the Arabidopsis Flagellin Receptor Reveal Activation Status-Dependent Endosomal Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clathrin-dependent endocytosis is required for immunity mediated by pattern recognition receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-molecule analysis reveals the phosphorylation of FLS2 governs its spatiotemporal dynamics and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flagellin peptide flg22 gains access to long-distance trafficking in Arabidopsis via its receptor, FLS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dc.etsu.edu [dc.etsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In-Gel Kinase Assay for MAPK Activation by flg22
Audience: Researchers, scientists, and drug development professionals.
Introduction
The recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) is a critical first step in plant innate immunity. Flagellin, a major component of bacterial flagella, or its conserved 22-amino acid epitope flg22, is a potent PAMP that is recognized by the leucine-rich repeat receptor kinase FLS2 in Arabidopsis thaliana.[1][2] This recognition triggers a rapid and robust intracellular signaling cascade, a key component of which is the activation of mitogen-activated protein kinases (MAPKs).[3][4] The in-gel kinase assay is a powerful and widely used technique to directly measure the enzymatic activity of MAPKs following elicitation with flg22.[5][6][7] This method involves separating proteins by SDS-PAGE in a gel that has a MAPK substrate, such as myelin basic protein (MBP), co-polymerized within the polyacrylamide matrix.[8][9][10] After electrophoresis, the kinases are renatured and their activity is assessed by incubating the gel with [γ-³²P]ATP. The activated kinases phosphorylate the embedded substrate, and the resulting radioactive signal can be visualized by autoradiography.[6][7][11]
Flg22-Induced MAPK Signaling Pathway
In Arabidopsis, flg22 perception by FLS2 leads to the activation of at least two distinct MAPK cascades.[2] The primary pathway for the immune response involves the sequential activation of MEKK1 (a MAPKKK), MKK4/MKK5 (MAPKKs), and finally MPK3/MPK6 (MAPKs).[1][9] A second pathway, also initiated by MEKK1, involves MKK1/MKK2 and leads to the activation of MPK4, which often acts as a negative regulator of immune responses.[2][8]
Quantitative Data Summary
The activation of MAPKs by flg22 is transient, with peak activity observed within 10-15 minutes of treatment.[8] The table below summarizes the typical findings from in-gel kinase assays investigating flg22-induced MAPK activation.
| Treatment/Genotype | Target Kinase(s) | Substrate | Observation | Reference(s) |
| Wild-type + flg22 (10 min) | MPK3, MPK4, MPK6 | MBP | Strong activation of all three MAPKs. | [8][9] |
| Wild-type + flg22 (30-60 min) | MPK3, MPK4, MPK6 | MBP | Decreased kinase activity compared to the 10 min time point. | [4] |
| mekk1 mutant + flg22 | MPK4 | MBP | No activation of MPK4. | [8] |
| mekk1 mutant + flg22 | MPK3, MPK6 | MBP | Activation of MPK3 and MPK6 is largely unaffected. | [8] |
| mapkkk3/5 double mutant + flg22 | MPK3, MPK6 | MBP | Reduced activation of MPK3 and MPK6 compared to wild-type. | [12] |
| Wild-type + flg22 + Wortmannin | MAPK (48 kDa) | MBP | Reduced MAPK activation. | [13] |
Experimental Protocols
Experimental Workflow: In-Gel Kinase Assay
Detailed Methodology
This protocol is adapted from previously published methods for detecting MAPK activity in plant extracts.[7][8][10]
1. Plant Material and Treatment:
-
Grow Arabidopsis thaliana seedlings for 10-14 days in liquid or on solid Murashige and Skoog (MS) medium.
-
Treat the seedlings with 100 nM to 1 µM flg22 for various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes).[1][4]
-
Immediately freeze the treated seedlings in liquid nitrogen and store at -80°C until use.
2. Protein Extraction:
-
Grind the frozen seedlings to a fine powder in liquid nitrogen.
-
Resuspend the powder in 2 volumes of ice-cold extraction buffer (50 mM HEPES pH 7.5, 5 mM EDTA, 5 mM EGTA, 10 mM DTT, 10 mM Na₃VO₄, 10 mM NaF, 50 mM β-glycerophosphate, 1 mM PMSF, 10 µg/mL aprotinin, 10 µg/mL leupeptin).
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a Bradford assay.
3. SDS-PAGE with Embedded Substrate:
-
Prepare a 10% or 12% SDS-polyacrylamide resolving gel containing 0.25 mg/mL Myelin Basic Protein (MBP) as a substrate.[9][10] The MBP is added to the resolving gel solution before polymerization.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Denaturation and Renaturation:
-
After electrophoresis, wash the gel twice for 30 minutes each with washing buffer (25 mM Tris-HCl pH 7.5, 0.5 mM DTT, 0.1 mM Na₃VO₄, 5 mM NaF, 0.5 mg/mL BSA, 0.1% (v/v) Triton X-100).
-
Denature the proteins by incubating the gel twice for 30 minutes each in denaturation buffer (25 mM Tris-HCl pH 7.5, 0.5 mM DTT, 6 M guanidine (B92328) hydrochloride).
-
Renature the kinases by incubating the gel in renaturation buffer (25 mM Tris-HCl pH 7.5, 0.5 mM DTT, 0.1% (v/v) Triton X-100) with several changes over 16-24 hours at 4°C.
5. In-Gel Phosphorylation:
-
Equilibrate the gel in reaction buffer (25 mM Tris-HCl pH 7.5, 2 mM EGTA, 12 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄) for 30 minutes at room temperature.
-
Perform the phosphorylation reaction by incubating the gel in 10 mL of reaction buffer supplemented with 50 µM ATP and 50 µCi of [γ-³²P]ATP for 60-90 minutes at room temperature.
6. Washing:
-
Stop the reaction by extensively washing the gel with a solution of 5% (w/v) trichloroacetic acid (TCA) and 1% (w/v) sodium pyrophosphate until the radioactivity in the wash solution is minimal. This may require 5-8 washes over several hours.
7. Autoradiography and Analysis:
-
Dry the gel between sheets of cellophane.
-
Expose the dried gel to a phosphor screen or X-ray film at -80°C.
-
Analyze the resulting autoradiogram. The bands represent the activity of kinases at specific molecular weights. The intensity of the bands corresponds to the level of kinase activity.
Concluding Remarks
The in-gel kinase assay is a robust method for characterizing the activation of MAPKs in response to flg22. It provides a direct measure of enzymatic activity and can be used to dissect the kinetics and components of the signaling pathway. By comparing wild-type plants to various mutants, researchers can elucidate the specific roles of different kinases in the plant immune response. This technique is invaluable for both fundamental research in plant signaling and for screening compounds that may modulate plant defense pathways in drug development.
References
- 1. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 2. Quantitative Phosphoproteomic Analysis Reveals Shared and Specific Targets of Arabidopsis Mitogen-Activated Protein Kinases (MAPKs) MPK3, MPK4, and MPK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flg22 regulates the release of an ethylene response factor substrate from MAP kinase 6 in Arabidopsis thaliana via ethylene signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 5. In-gel kinase assay as a method to identify kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proteinguru.com [proteinguru.com]
- 7. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEKK1 Is Required for flg22-Induced MPK4 Activation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Gel Kinase Assay [bio-protocol.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antagonistic interactions between two MAP kinase cascades in plant development and immune signaling | EMBO Reports [link.springer.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Flagellin 22 TFA in Plant Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flagellin 22 (flg22), a 22-amino acid peptide derived from the conserved N-terminal region of bacterial flagellin, is a potent elicitor of defense responses in a wide range of plant species.[1] As a well-characterized pathogen-associated molecular pattern (PAMP), flg22 is recognized by the leucine-rich repeat receptor kinase FLAGELLIN-SENSING 2 (FLS2), initiating a signaling cascade that leads to the activation of plant innate immunity.[1][2] This response, known as PAMP-triggered immunity (PTI), includes rapid production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming leading to the expression of defense-related genes.[1][3]
Flg22 is commonly supplied as a trifluoroacetate (B77799) (TFA) salt, a byproduct of solid-phase peptide synthesis. These application notes provide detailed protocols for the preparation and use of flg22-TFA in plant cell culture systems to study various aspects of plant immunity.
Data Presentation: Working Concentrations of flg22-TFA
The optimal working concentration of flg22-TFA can vary depending on the plant species, cell type, and the specific biological response being assayed. The following table summarizes typical working concentrations reported in the literature for common applications.
| Application | Plant Species | Cell/Tissue Type | Working Concentration | Reference(s) |
| Gene Expression Analysis | Arabidopsis thaliana | Seedlings | 1 µM | [4][5] |
| Arabidopsis thaliana | Cell Suspension Culture | 100 nM | ||
| Arabidopsis thaliana | Seedlings | 100 nM | [6][7] | |
| Nicotiana benthamiana | Leaves | 1 µM | [8] | |
| MAPK Activation Assay | Arabidopsis thaliana | Seedlings | 10 nM - 1 µM | [8][9][10] |
| Arabidopsis thaliana | Protoplasts | 10 nM | [9] | |
| Arabidopsis thaliana | Seedlings | 100 nM | [8] | |
| ROS Burst Assay | Arabidopsis thaliana | Leaf Discs | 100 nM | [11] |
| Nicotiana benthamiana | Leaf Discs | 100 nM | [12] | |
| Brassica rapa | Leaf Discs | 1 nM - 10 µM | [12] | |
| Ethylene Production | Arabidopsis thaliana | Seedlings | 10 µM | [1] |
| Medium Alkalinization | Tomato | Cell Suspension Culture | EC₅₀ ≤ 0.1 nM |
Experimental Protocols
Preparation of flg22-TFA Stock and Working Solutions
Proper preparation of flg22-TFA solutions is critical for obtaining reproducible results. Peptides can adhere to plastic and glass surfaces, so careful handling is required.
Materials:
-
flg22-TFA (lyophilized powder)
-
Sterile, deionized water or DMSO
-
Sterile pipette tips and microcentrifuge tubes
Protocol:
-
Equilibrate Vial: Before opening, allow the vial of lyophilized flg22-TFA to reach room temperature to prevent condensation of atmospheric moisture.
-
Centrifuge Vial: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Reconstitution of Stock Solution:
-
Reconstitute the lyophilized peptide in sterile, deionized water or DMSO to a stock concentration of 1 mM. For example, for 1 mg of flg22-TFA (MW ~2380 g/mol ), add 420 µL of solvent.
-
Gently vortex to dissolve the peptide completely.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in the appropriate assay buffer or plant cell culture medium.
-
Measurement of ROS Burst in Plant Cell Cultures (Luminol-Based Assay)
This protocol describes the measurement of the rapid production of ROS in response to flg22 treatment using a luminol-based chemiluminescence assay.[12][11][13][14]
Materials:
-
Plant cell suspension culture or leaf discs
-
Horseradish peroxidase (HRP)
-
flg22-TFA working solution
-
Assay buffer (e.g., water or culture medium)
-
96-well white microplate
-
Luminometer
Protocol:
-
Preparation of Plant Material:
-
Cell Suspension: Distribute an equal volume of the cell suspension into the wells of a 96-well white microplate. Allow the cells to equilibrate.
-
Leaf Discs: Using a cork borer, cut uniform leaf discs and float them abaxial side down in sterile water in a petri dish overnight in the dark to reduce wounding-induced ROS.
-
-
Assay Preparation:
-
Prepare a fresh assay solution containing luminol (e.g., 100 µM final concentration) and HRP (e.g., 20 µg/mL final concentration) in the assay buffer.
-
If using leaf discs, replace the water in the wells with the assay buffer.
-
-
Measurement:
-
Place the microplate in a luminometer.
-
Measure the background luminescence for a few cycles.
-
Inject the flg22-TFA working solution to achieve the desired final concentration.
-
Immediately start measuring the chemiluminescence at regular intervals (e.g., every 1-2 minutes) for at least 30-60 minutes.
-
-
Data Analysis:
-
Plot the relative light units (RLU) over time to visualize the ROS burst kinetics.
-
The total ROS production can be calculated by integrating the area under the curve.
-
Analysis of MAPK Activation by Western Blot
This protocol details the detection of activated MAPKs (e.g., MPK3, MPK4, MPK6 in Arabidopsis) by immunoblotting using an antibody that specifically recognizes the dually phosphorylated T-X-Y motif in the activation loop of MAPKs.[8][9][10]
Materials:
-
Plant cell culture or seedlings
-
flg22-TFA working solution
-
Liquid nitrogen
-
Protein extraction buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-phospho-p44/42 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treatment and Sample Collection:
-
Treat the plant material with the desired concentration of flg22-TFA for various time points (e.g., 0, 5, 15, 30 minutes).
-
Harvest the samples and immediately freeze them in liquid nitrogen.
-
-
Protein Extraction:
-
Grind the frozen tissue to a fine powder.
-
Add protein extraction buffer, vortex, and centrifuge to pellet the cell debris.
-
Collect the supernatant containing the total protein.
-
-
Western Blotting:
-
Determine the protein concentration of the extracts.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging:
-
Capture the signal using an appropriate imaging system. The bands corresponding to activated MAPKs will appear at their respective molecular weights.
-
Quantification of Defense Gene Expression by RT-qPCR
This protocol describes how to measure the upregulation of defense-related gene expression in response to flg22 treatment using reverse transcription quantitative PCR (RT-qPCR).[7]
Materials:
-
Plant cell culture or seedlings
-
flg22-TFA working solution
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Protocol:
-
Treatment and Sample Collection:
-
Treat plant material with flg22-TFA for the desired duration (e.g., 30, 60 minutes).
-
Harvest and flash-freeze the samples in liquid nitrogen.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the samples using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using a method such as the 2-ΔΔCt method.[7]
-
Mandatory Visualizations
Flagellin Signaling Pathway
Caption: Simplified flg22 signaling pathway in plant cells.
Experimental Workflow: ROS Burst Assay
References
- 1. The Transcriptional Innate Immune Response to flg22. Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 3. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Flg22-Triggered Immunity Negatively Regulates Key BR Biosynthetic Genes [frontiersin.org]
- 6. embopress.org [embopress.org]
- 7. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 8. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 9. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana [jove.com]
- 11. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing FLS2-flg22 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methodologies for assessing the binding affinity between the pattern recognition receptor FLAGELLIN-SENSING 2 (FLS2) and its ligand, the bacterial flagellin-derived peptide flg22. Understanding this interaction is crucial for research in plant immunology and the development of novel disease resistance strategies.
Introduction to FLS2-flg22 Interaction
FLS2 is a leucine-rich repeat receptor kinase (LRR-RK) that plays a pivotal role in the plant's innate immune system.[1][2][3] It recognizes the highly conserved 22-amino acid epitope of bacterial flagellin (B1172586), flg22, initiating a signaling cascade that leads to pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI).[4][5][6] The binding of flg22 to FLS2 induces the formation of a signaling complex with the co-receptor BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), leading to the activation of downstream defense responses.[4][6][7]
Accurate assessment of the FLS2-flg22 binding affinity is essential for structure-function studies of FLS2, for screening for mutations that affect binding, and for the development of agonists or antagonists of this critical immune receptor. This document outlines several key in vitro and in vivo methods to quantify this interaction.
Quantitative Data Summary
The following table summarizes publicly available quantitative data on the FLS2-flg22 binding affinity, primarily determined through competition assays.
| Method | Plant Species | Ligand | Affinity Metric (IC50) | Reference |
| Radioligand Binding Assay | Arabidopsis thaliana | 125I-Tyr-flg22 | ~5 nM | [1] |
| Radioligand Binding Assay | Arabidopsis thaliana | 125I-Tyr-flg22 | 8 nM | [1] |
| Radioligand Binding Assay | Lycopersicon esculentum (Tomato) | 125I-Tyr-flg22 | 3 nM | [1] |
Note: The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a competing ligand that displaces 50% of the specific binding of a radiolabeled ligand. It is a key parameter in competition binding assays and is related to the dissociation constant (Kd).
FLS2 Signaling Pathway
The binding of flg22 to FLS2 initiates a well-characterized signaling cascade. The following diagram illustrates the key events in this pathway.
Caption: FLS2 signaling pathway upon flg22 binding.
Experimental Protocols
This section provides detailed protocols for key experiments used to assess FLS2-flg22 binding affinity.
Radioligand Binding Assay
This method directly measures the binding of a radiolabeled ligand (e.g., 125I-Tyr-flg22) to its receptor. Competition assays, where a non-labeled ligand competes with the radiolabeled ligand, are commonly used to determine the binding affinity (IC50) of the unlabeled ligand.[1][8]
References
- 1. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the Arabidopsis Flagellin Receptor: FLS2-FLS2 Association and the Contributions of Specific Domains to Signaling Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Arabidopsis receptor kinase FLS2 binds flg22 and determines the specificity of flagellin perception. [sonar.ch]
- 4. Structural and biochemical basis of FLS2-mediated signal activation and transduction in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-molecule analysis reveals the phosphorylation of FLS2 regulates its spatiotemporal dynamics and immunity [elifesciences.org]
- 7. Clathrin-dependent endocytosis is required for immunity mediated by pattern recognition receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Chemical Cross-Linking of flg22 to its Receptor FLS2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemical cross-linking of the bacterial flagellin-derived peptide flg22 to its plant receptor, FLAGELLIN-SENSING 2 (FLS2). This technique is pivotal for studying ligand-receptor interactions, receptor activation, and downstream signaling pathways in plant innate immunity.
Introduction
The recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) is the first line of defense in plant innate immunity. One of the best-characterized PAMP-PRR systems is the perception of bacterial flagellin (B1172586), or a conserved 22-amino acid epitope thereof (flg22), by the leucine-rich repeat receptor kinase (LRR-RK) FLS2.[1][2][3][4] Chemical cross-linking is a powerful technique to covalently link flg22 to FLS2, enabling the stabilization of this interaction for subsequent biochemical analysis. This allows for the direct demonstration of their physical interaction and facilitates the investigation of the initial molecular events in plant defense signaling.[1][3][4]
Upon binding of flg22, FLS2 forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1), leading to the activation of downstream signaling cascades.[5][6][7][8][9] These signaling events include the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming, ultimately resulting in enhanced resistance to bacterial pathogens.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the flg22-FLS2 interaction.
Table 1: Binding Affinity of flg22 to FLS2
| Parameter | Value | Species | Method | Reference |
| IC50 | ~5 nM | Arabidopsis thaliana | Competitive binding with 125I-Tyr-flg22 | [1] |
| Apparent Molecular Mass of FLS2 | ~175 kDa | Arabidopsis thaliana | SDS-PAGE and Western Blot | [1] |
Table 2: Components of the flg22-FLS2 Signaling Complex
| Component | Role | Interaction with FLS2 | Reference |
| flg22 | Ligand (PAMP) | Direct binding to the extracellular LRR domain | [1][2] |
| FLS2 | Primary Receptor | Perceives flg22 | [1][2][3][4] |
| BAK1 | Co-receptor | Forms a complex with FLS2 upon flg22 binding | [5][6][7][9] |
| BIK1 | Cytoplasmic Kinase | Associates with FLS2 in the absence of flg22, dissociates upon flg22 perception | [9][10] |
| PUB12/13 | E3 Ubiquitin Ligases | Associate with the FLS2-BAK1 complex to regulate signaling | [11] |
Signaling Pathway and Experimental Workflow
flg22-FLS2 Signaling Pathway
The binding of flg22 to FLS2 initiates a signaling cascade that is crucial for plant immunity. The diagram below illustrates the key steps in this pathway.
Experimental Workflow for Chemical Cross-Linking
This workflow outlines the major steps involved in the chemical cross-linking of flg22 to FLS2.
Experimental Protocols
Protocol 1: In Vivo Chemical Cross-Linking of 125I-Tyr-flg22 to FLS2 in Arabidopsis Cells
This protocol is adapted from established methods for affinity cross-linking of flg22 to FLS2.[1][3][4]
Materials:
-
Arabidopsis thaliana cell suspension culture or leaf tissue
-
Synthetic flg22 peptide with a tyrosine residue for iodination (e.g., Tyr-flg22)
-
125Iodine
-
Chloramine-T
-
Sodium metabisulfite
-
Sephadex G-10 column
-
Binding buffer (e.g., 25 mM MES, pH 6.0, 10 mM NaCl, 1 mM CaCl2)
-
Bis(sulfosuccinimidyl)suberate (BS3) or other suitable cross-linker
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% (v/v) Triton X-100, 1 mM EDTA, protease inhibitor cocktail)
-
Anti-FLS2 antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and autoradiography
Procedure:
-
Radiolabeling of flg22:
-
Radiolabel Tyr-flg22 with 125I using the Chloramine-T method.
-
Separate 125I-Tyr-flg22 from free 125I using a Sephadex G-10 column.
-
Determine the specific activity of the radiolabeled peptide.
-
-
Binding and Cross-Linking:
-
Harvest Arabidopsis cells or prepare leaf discs.
-
Incubate the cells/tissue with 125I-Tyr-flg22 (e.g., 0.1-1 nM) in binding buffer for 1 hour at room temperature with gentle agitation.
-
For competition assays, pre-incubate with unlabeled flg22 or other peptides for 30 minutes before adding the radiolabeled peptide.[1]
-
Add the chemical cross-linker (e.g., 1 mM BS3) and incubate for 30 minutes at room temperature.
-
Quench the cross-linking reaction by adding the quenching solution.
-
-
Protein Extraction and Immunoprecipitation:
-
Wash the cells/tissue to remove unbound ligand and cross-linker.
-
Solubilize membrane proteins by incubating in solubilization buffer for 1 hour at 4°C with gentle agitation.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with anti-FLS2 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with solubilization buffer.
-
-
Analysis:
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the radiolabeled FLS2-flg22 complex. The expected size of the cross-linked FLS2 is approximately 175 kDa.[1]
-
Protocol 2: In Planta Chemical Cross-Linking for Mass Spectrometry Analysis
This protocol provides a general framework for in planta cross-linking to identify protein-protein interactions using mass spectrometry, which can be adapted for studying the FLS2 interactome.[12][13]
Materials:
-
Arabidopsis thaliana seedlings
-
Cross-linking agent (e.g., disuccinimidyl suberate (B1241622) (DSS) or a mass spectrometry-cleavable cross-linker)
-
Quenching buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
Protein extraction buffer
-
Standard proteomics reagents for protein digestion, peptide fractionation, and mass spectrometry.
Procedure:
-
In Planta Cross-Linking:
-
Infiltrate Arabidopsis seedlings with the cross-linking agent dissolved in an appropriate buffer. Optimize the concentration and incubation time.
-
Quench the reaction by infiltrating with the quenching buffer.
-
-
Protein Extraction and Digestion:
-
Harvest the cross-linked tissue and perform protein extraction.
-
Digest the proteins into peptides using trypsin.
-
-
Enrichment of Cross-Linked Peptides (Optional but Recommended):
-
Use size-exclusion chromatography or other methods to enrich for larger, cross-linked peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Use specialized software to identify the cross-linked peptides from the complex MS/MS spectra. This will reveal both intra- and inter-molecular cross-links, providing insights into protein conformations and interactions.
-
Concluding Remarks
The chemical cross-linking of flg22 to FLS2 is a fundamental technique for elucidating the initial steps of plant immune signaling. The protocols and data presented here provide a solid foundation for researchers to investigate the intricacies of this crucial PAMP-PRR interaction. These methods can be further adapted to explore the dynamics of the FLS2 signaling complex and to identify novel components involved in plant defense.
References
- 1. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The Arabidopsis receptor kinase FLS2 binds flg22 and determines the specificity of flagellin perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-molecule analysis reveals the phosphorylation of FLS2 regulates its spatiotemporal dynamics and immunity [elifesciences.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Structural and biochemical basis of FLS2-mediated signal activation and transduction in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct ubiquitination of pattern recognition receptor FLS2 attenuates plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In planta chemical cross-linking and mass spectrometry analysis of protein structure and interaction in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Application Notes and Protocols for Seedling Growth Inhibition Assay with Flagellin 22 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flagellin (B1172586) 22 (Flg22), a 22-amino acid peptide derived from the conserved N-terminus of bacterial flagellin, is a potent elicitor of Pattern-Triggered Immunity (PTI) in a wide range of plant species.[1][2][3] The perception of Flg22 by the pattern recognition receptor FLAGELLIN-SENSING 2 (FLS2), a leucine-rich repeat receptor kinase (LRR-RK), triggers a signaling cascade that culminates in broad-spectrum defense responses.[1][4][5] One of the significant and quantifiable long-term effects of sustained PTI activation is the inhibition of seedling growth.[6][7][8] This phenomenon, often attributed to the trade-off between growth and defense, forms the basis of the seedling growth inhibition assay.[8]
This application note provides a detailed protocol for conducting a seedling growth inhibition assay using Flagellin 22 TFA (trifluoroacetic acid salt) and summarizes the underlying signaling pathway. This assay is a valuable tool for studying plant immunity, screening for compounds that modulate PTI, and investigating the genetic components of the Flg22 signaling pathway.
Flg22-Induced Signaling Pathway
The perception of Flg22 at the cell surface by FLS2 initiates a rapid and complex signaling cascade. Upon binding Flg22, FLS2 heterodimerizes with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[9] This association leads to the activation of downstream signaling components, including mitogen-activated protein kinase (MAPK) cascades.[4][10] Key kinases such as MEKK1, MPK3, MPK4, and MPK6 are activated, leading to the phosphorylation of various substrates and widespread transcriptional reprogramming.[11] This signaling cascade results in hallmark immune responses such as the production of reactive oxygen species (ROS), callose deposition, and the expression of defense-related genes, which collectively contribute to growth inhibition.[4][10][11]
Flg22 Signaling Pathway Leading to Growth Inhibition.
Experimental Protocol: Seedling Growth Inhibition Assay
This protocol is adapted for Arabidopsis thaliana but can be modified for other plant species.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Flagellin 22 TFA (synthesis grade)
-
Murashige and Skoog (MS) medium including vitamins
-
MES hydrate
-
Potassium Hydroxide (KOH) for pH adjustment
-
Sterile petri dishes (e.g., 12-well or 24-well plates, or square petri dishes)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature conditions
-
Analytical balance and weighing paper
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 5 minutes.
-
Remove ethanol and add 1 mL of 20% (v/v) commercial bleach containing 0.05% (v/v) Tween-20. Incubate for 10 minutes with occasional mixing.
-
Carefully remove the bleach solution and wash the seeds 4-5 times with sterile distilled water.
-
Resuspend seeds in sterile water and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
-
Preparation of Media:
-
Prepare liquid MS medium (e.g., 0.5X or 1X) supplemented with 1% (w/v) sucrose and buffered with 0.5 g/L MES. Adjust the pH to 5.7 with KOH.
-
For solid media, add agar to the desired concentration (e.g., 0.8% w/v) before autoclaving.
-
Prepare a stock solution of Flg22 TFA in sterile water (e.g., 1 mM). Store at -20°C.
-
Prepare working solutions of Flg22 by diluting the stock solution in the liquid MS medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A mock treatment (medium without Flg22) should always be included as a negative control.
-
-
Assay Setup:
-
Liquid Culture:
-
Dispense the prepared media with different Flg22 concentrations into sterile 12-well or 24-well plates (e.g., 1 mL per well for a 24-well plate).
-
After stratification, carefully transfer a single sterile seed into each well.
-
-
Solid Culture:
-
Pour the agar-solidified MS medium into sterile square petri dishes.
-
After stratification, place seeds in a row on the surface of the agar.
-
Once seedlings have germinated and are at a consistent developmental stage (e.g., 4-5 days old), transfer them to new plates containing MS medium supplemented with the different concentrations of Flg22.
-
-
-
Incubation:
-
Seal the plates with parafilm or micropore tape.
-
Incubate the plates in a growth chamber under long-day conditions (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
-
Data Collection and Analysis:
-
After 7 to 14 days of growth in the presence of Flg22, document the results.
-
Fresh Weight: Carefully remove the seedlings from the medium, gently blot them dry with a paper towel, and immediately weigh them on an analytical balance.
-
Primary Root Length: Scan or photograph the plates and measure the length of the primary root using image analysis software.
-
Lateral Root Number: Count the number of emerged lateral roots under a dissecting microscope.
-
Calculate the percentage of growth inhibition for each treatment relative to the mock-treated control.
-
Workflow for the Seedling Growth Inhibition Assay.
Data Presentation
The inhibitory effect of Flg22 on seedling growth is dose-dependent.[8] Below is a summary of expected results based on published data.
| Flg22 TFA Concentration | Average Fresh Weight Inhibition (%) | Average Primary Root Length Reduction (%) | Reference Genotype |
| 10 nM | ~25% | Not consistently reported | Col-0 |
| 100 nM | ~50-60% | Significant reduction | Col-0 |
| 1 µM | >60% | Strong reduction | Col-0 |
| 2.5 µM | Strong inhibition | Strong reduction | Col-0 |
Note: The exact percentage of inhibition can vary depending on the specific experimental conditions, such as the ecotype used, light intensity, temperature, and media composition. For instance, Wassilewskija (Ws) ecotype, which has a non-functional FLS2 receptor, is insensitive to Flg22-induced growth inhibition and can be used as a negative control.[7]
Troubleshooting
-
No growth inhibition observed:
-
Check Flg22 activity: Ensure the Flg22 TFA is not degraded. Prepare fresh stock solutions.
-
Plant genotype: Verify that the plant ecotype used (e.g., Col-0) has a functional FLS2 receptor.
-
Media components: High levels of certain nutrients or the presence of sucrose can sometimes mask the inhibitory effects.[6] Consider reducing sucrose concentration or performing the assay on sucrose-free medium.
-
-
High variability in results:
-
Seedling uniformity: Ensure that seedlings are at a similar developmental stage at the start of the treatment.
-
Environmental consistency: Maintain uniform light and temperature conditions for all plates.
-
Increase sample size: Use a larger number of seedlings per treatment to improve statistical power.
-
Conclusion
The seedling growth inhibition assay with Flg22 TFA is a robust and reproducible method to quantify the long-term effects of PTI activation. It serves as a powerful tool in plant immunology and can be adapted for high-throughput screening applications in the development of novel agrochemicals or therapeutics that modulate plant defense responses.
References
- 1. The transcriptional innate immune response to flg22. Interplay and overlap with Avr gene-dependent defense responses and bacterial pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution of flagellin CD2-1, flg22, and flgII-28 recognition systems in plant species and regulation of plant immune responses through these recognition systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Transcriptional Innate Immune Response to flg22. Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Loss of Arabidopsis thaliana Dynamin-Related Protein 2B Reveals Separation of Innate Immune Signaling Pathways | PLOS Pathogens [journals.plos.org]
- 11. MEKK1 Is Required for flg22-Induced MPK4 Activation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Callose Deposition Staining Following flg22 Elicitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deposition of callose, a β-1,3-glucan polymer, at the plant cell wall is a hallmark of pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI). Elicitation with flg22, a 22-amino acid peptide from bacterial flagellin, induces a signaling cascade leading to callose deposition, which serves as a physical barrier against pathogen invasion.[1][2][3] The quantification of callose deposits is a robust method to assess the plant's innate immune response.[4] These application notes provide detailed protocols for staining and quantifying flg22-induced callose deposition, along with an overview of the underlying signaling pathway.
flg22-Induced Signaling Pathway Leading to Callose Deposition
The perception of flg22 by the pattern recognition receptor (PRR) FLAGELLIN-SENSING 2 (FLS2) and its co-receptor BAK1 initiates a signaling cascade.[2][5] This leads to the production of reactive oxygen species (ROS), activation of downstream defense pathways, and ultimately, the synthesis of callose by callose synthases like PMR4.[2][6] This signaling is complex and can be modulated by plant hormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA).[7][8]
Experimental Protocols
A reliable method for visualizing and quantifying callose deposition involves staining with aniline (B41778) blue, which binds to β-1,3-glucans and fluoresces under UV light.[1][9]
Experimental Workflow
The overall workflow for a callose deposition assay involves plant treatment, sample collection and processing, staining, and finally, imaging and data analysis.
Detailed Protocol for Aniline Blue Staining of Callose in Arabidopsis thaliana Leaves
This protocol is adapted from previously published methods.[3][10][11]
Materials and Reagents:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
flg22 peptide solution (1 µM in water)
-
Syringes (1 mL, needleless)
-
Destaining solution: 1:3 (v/v) acetic acid:ethanol[11]
-
Wash solution: 150 mM K₂HPO₄[11]
-
Staining solution: 0.01% (w/v) aniline blue in 150 mM K₂HPO₄[11]
-
Mounting solution: 50% (v/v) glycerol[11]
-
Microscope slides and coverslips
-
Epifluorescence microscope with a DAPI filter set (e.g., excitation ~390 nm, emission ~460 nm)[10]
Procedure:
-
Elicitation: Infiltrate fully expanded leaves of Arabidopsis with 1 µM flg22 solution using a needleless syringe. Infiltrate control leaves with sterile water.
-
Incubation: Place the plants back in their growth conditions for 18-24 hours to allow for callose deposition.
-
Sample Collection and Destaining:
-
Excise the infiltrated leaves.
-
Submerge the leaves in destaining solution in a multi-well plate or tube.
-
Incubate at room temperature overnight, or until the leaves are clear of chlorophyll. Replace the destaining solution if it becomes heavily pigmented.[11]
-
-
Washing:
-
Remove the destaining solution.
-
Wash the leaves with 150 mM K₂HPO₄ for 30 minutes.[11]
-
-
Staining:
-
Mounting and Visualization:
-
Carefully transfer a stained leaf onto a microscope slide.
-
Add a drop of 50% glycerol (B35011) and place a coverslip over the leaf.[11]
-
Visualize the callose deposits using an epifluorescence microscope with a DAPI filter set. Callose deposits will appear as bright fluorescent spots.
-
Data Presentation and Quantification
The quantification of callose deposits is typically performed by counting the number of fluorescent spots per unit area of the leaf.[11] Image analysis software such as Fiji (ImageJ) can be used for automated or semi-automated quantification, providing unbiased and reproducible results.[1][12]
Quantitative Data Summary
The following table summarizes representative quantitative data on flg22-induced callose deposition from studies on Arabidopsis thaliana.
| Genotype/Treatment | Elicitor | Callose Deposits (per mm²) | Fold Change vs. Wild-Type (flg22) | Reference |
| Wild-Type (Col-0) | Water | ~0-5 | N/A | [2] |
| Wild-Type (Col-0) | flg22 | ~50-150 | 1.0 | [4][13] |
| fls2 mutant | flg22 | ~0-5 | ~0.0 - 0.1 | [2][4][13] |
| pmr4 mutant | flg22 | ~0-5 | ~0.0 - 0.1 | [2] |
| JA signaling mutant (jar1) | flg22 | Increased vs. Wild-Type | >1.0 | [8] |
| SA signaling mutant (sid2) | flg22 | Similar to Wild-Type | ~1.0 | [7] |
Note: The absolute number of callose deposits can vary depending on the experimental conditions (e.g., plant age, flg22 concentration, incubation time).
Conclusion
The staining of callose deposition after flg22 elicitation is a fundamental and quantitative assay in the study of plant innate immunity. The provided protocols and data offer a solid foundation for researchers to investigate PTI and to screen for compounds or genetic modifications that modulate this crucial defense response. Adherence to a standardized protocol is critical for obtaining reproducible and comparable results.[14][15]
References
- 1. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosinolate Metabolites Required for an Arabidopsis Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Innate Immune Responses Activated in Arabidopsis Roots by Microbe-Associated Molecular Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Function of Defense-Related Callose Deposition in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Activated SA and JA Signaling Pathways Have an Influence on flg22-Triggered Oxidative Burst and Callose Deposition | PLOS One [journals.plos.org]
- 8. The activated SA and JA signaling pathways have an influence on flg22-triggered oxidative burst and callose deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent staining for Callose with aniline blue [protocols.io]
- 10. Staining of Callose Depositions in Root and Leaf Tissues [en.bio-protocol.org]
- 11. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]
- 12. In Vivo Aniline Blue Staining and Semiautomated Quantification of Callose Deposition at Plasmodesmata | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Reliable detection and quantification of plasmodesmal callose in Nicotiana benthamiana leaves during defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparing Methods for Detection and Quantification of Plasmodesmal Callose in Nicotiana benthamiana Leaves During Defense Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunoprecipitation of FLS2 Following Flagellin 22 Treatment
Introduction
FLAGELLIN-SENSING 2 (FLS2) is a critical pattern recognition receptor (PRR) in plants, belonging to the leucine-rich repeat receptor kinase (LRR-RLK) family.[1][2][3] It plays a pivotal role in the plant's innate immune system by recognizing a conserved 22-amino acid epitope of bacterial flagellin (B1172586), known as flg22.[1][3][4] The specific binding of flg22 to FLS2 initiates a rapid and complex signaling cascade, termed Pattern-Triggered Immunity (PTI), which is the first line of defense against bacterial pathogens.[5][6]
Upon perception of flg22, FLS2 undergoes a series of dynamic molecular changes. In its inactive state, FLS2 is pre-associated with the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1).[1][3][7] Ligand binding triggers the rapid dissociation of BIK1 and the near-instantaneous heterodimerization of FLS2 with another LRR-RLK, BRI1-ASSOCIATED KINASE 1 (BAK1).[1][3][8][9] This complex formation is a crucial step for signal transduction and occurs within seconds of flg22 stimulation.[8][9]
The formation of the FLS2-BAK1 complex initiates a cascade of phosphorylation events. Both FLS2 and BAK1 become rapidly phosphorylated, which is essential for the activation of downstream signaling pathways.[8][10][11] These pathways include the activation of mitogen-activated protein kinase (MAPK) cascades, production of reactive oxygen species (ROS), and large-scale transcriptional reprogramming, culminating in an effective immune response.[4][9] Following activation, the FLS2 receptor is ubiquitinated, internalized via endocytosis, and eventually degraded, a process that serves to attenuate the signal.[9][12][13]
Immunoprecipitation (IP) is an invaluable technique for studying these molecular events. By using antibodies specific to FLS2, researchers can isolate the FLS2 receptor and its interacting partners from plant cell extracts at different time points after flg22 treatment. This allows for the detailed investigation of flg22-induced complex formation (e.g., with BAK1), the dissociation of regulatory proteins (e.g., BIK1), and the analysis of post-translational modifications like phosphorylation.
These application notes provide a detailed protocol for the immunoprecipitation of FLS2 from Arabidopsis thaliana seedlings following flg22 treatment, enabling researchers to probe the initial and critical steps of plant innate immunity.
FLS2 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key events in the FLS2 signaling cascade upon flg22 perception and the general experimental workflow for its immunoprecipitation.
Figure 1. FLS2 signaling upon flg22 perception.
Figure 2. Experimental workflow for FLS2 immunoprecipitation.
Quantitative Data Summary
The interaction dynamics and post-translational modifications of the FLS2 receptor complex are rapid and transient. The tables below summarize key quantitative findings from the literature.
Table 1: Timeline of Key Molecular Events Post-flg22 Treatment
| Time Post-flg22 Treatment | Event | Observation | Reference(s) |
| < 1 second | FLS2-BAK1 Complex Formation | The FLS2-BAK1 complex is formed almost instantaneously upon flg22 stimulation. | [8] |
| ~15 seconds | FLS2 and BAK1 Phosphorylation | A strong increase in de novo phosphorylation of both FLS2 and BAK1 is detectable. | [8] |
| 1 - 5 minutes | BIK1 Dissociation and Phosphorylation | BIK1 is rapidly phosphorylated and released from the FLS2 receptor complex. | [6][7] |
| 5 - 15 minutes | MAPK Activation | Peak phosphorylation of downstream MAPKs is observed. | [9][14] |
| 30 - 60 minutes | FLS2 Endocytosis and Degradation | Ligand-induced endocytosis and subsequent degradation of the FLS2 receptor begins. | [9][12][13] |
Table 2: Key Protein Interactions in the FLS2 Signaling Complex
| Interacting Proteins | Condition of Interaction | Method of Detection | Functional Significance | Reference(s) |
| FLS2 - BIK1 | In the absence of flg22 | Co-Immunoprecipitation | BIK1 is a negative regulator pre-stimulation; its release is required for signaling. | [1][3][7] |
| FLS2 - BAK1 | Strongly and rapidly induced by flg22 treatment | Co-Immunoprecipitation | Essential for signal transduction and phosphorylation cascade activation. | [8][9] |
| FLS2 - FLS2 | Detected with and without flg22; may increase slightly after treatment. | Co-Immunoprecipitation | Suggests FLS2 may exist as a pre-formed dimer or multimer. | [15] |
| FLS2 - PUB12/13 | Strongly induced by flg22 treatment | Co-Immunoprecipitation | E3 ubiquitin ligases that target FLS2 for degradation, attenuating the signal. | [1][12] |
| BAK1 - BIK1 | Detected in vivo | Co-Immunoprecipitation | BAK1 phosphorylates BIK1, contributing to its activation and release. | [7][16] |
Detailed Protocol: Immunoprecipitation of FLS2
This protocol is synthesized from methodologies reported for FLS2 co-immunoprecipitation in Arabidopsis thaliana.
I. Materials and Reagents
-
Plant Material: 10-14 day old Arabidopsis thaliana seedlings grown on Murashige and Skoog (MS) plates.
-
Flg22 Peptide: Synthetic flg22 peptide (100 µM stock solution in sterile water).
-
Antibodies:
-
Primary IP Antibody: Anti-FLS2 antibody (raised against the C-terminus of FLS2).
-
Primary Western Blot Antibodies: Anti-FLS2, anti-BAK1, anti-BIK1 (as required).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Beads: Protein A or Protein G Sepharose/Agarose beads.
-
Buffers and Solutions:
-
IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% Glycerol, 1% (v/v) Triton X-100 or Nonidet P-40, 1 mM EDTA.
-
Inhibitor Cocktails (add fresh before use):
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P9599).
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP, Roche).
-
1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF).
-
-
Wash Buffer: IP Lysis Buffer without inhibitors.
-
Elution Buffer: 2x Laemmli SDS-PAGE sample buffer.
-
-
Equipment:
-
Mortar and pestle, pre-chilled.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge (4°C).
-
End-over-end rotator.
-
SDS-PAGE and Western Blotting equipment.
-
II. Experimental Procedure
A. Plant Treatment
-
Grow Arabidopsis seedlings on MS plates for 10-14 days.
-
Prepare flg22 treatment solution by diluting the stock to a final concentration of 100 nM in liquid MS medium or sterile water. Prepare a mock solution (water or MS medium only) as a negative control.
-
Flood the plates with the flg22 or mock solution. For time-course experiments, treat separate plates and harvest at desired time points (e.g., 0, 1, 5, 15 minutes).
-
After the specified treatment time, quickly remove the seedlings, blot them dry on paper towels, and immediately flash-freeze the tissue in liquid nitrogen.
-
Store frozen tissue at -80°C until use.
B. Protein Extraction
-
Grind approximately 100-200 mg of frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the frozen powder to a pre-chilled 2 mL microcentrifuge tube.
-
Add 500-1000 µL of ice-cold IP Lysis Buffer freshly supplemented with protease and phosphatase inhibitors. The buffer-to-tissue ratio should be approximately 3:1 (v/w).
-
Vortex vigorously for 30 seconds to resuspend the powder.
-
Incubate the lysate on an end-over-end rotator for 30-60 minutes at 4°C to solubilize membrane proteins.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube. Keep on ice.
-
(Optional) Determine protein concentration using a Bradford or BCA assay.
C. Immunoprecipitation
-
Pre-clearing: Add 20 µL of a 50% slurry of Protein A/G beads to the protein extract. Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the pre-cleared supernatant to a new tube.
-
Antibody Incubation: Add 2-5 µg of anti-FLS2 antibody to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody in a separate sample.
-
Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
Immune Complex Capture: Add 30 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
D. Washing and Elution
-
Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads by adding 1 mL of ice-cold Wash Buffer. Invert the tube several times to resuspend the beads, then centrifuge as in the previous step. Discard the supernatant.
-
Repeat the wash step 3-4 times to ensure removal of non-specifically bound proteins.
-
After the final wash, carefully remove all residual supernatant.
-
Elution: Add 40-50 µL of 2x Laemmli SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute to pellet the beads. The supernatant now contains the immunoprecipitated proteins ready for analysis.
E. Downstream Analysis (Western Blot)
-
Load the eluted samples onto an SDS-PAGE gel. Include a sample of the total protein extract ("Input") to verify the presence of the proteins of interest before IP.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-FLS2, anti-BAK1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the BAK1 signal in the FLS2-IP from flg22-treated samples compared to the mock-treated control would indicate a flg22-induced interaction.
References
- 1. Mutations in FLS2 Ser-938 Dissect Signaling Activation in FLS2-Mediated Arabidopsis Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in FLS2 Ser-938 Dissect Signaling Activation in FLS2-Mediated Arabidopsis Immunity | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Single-molecule analysis reveals the phosphorylation of FLS2 regulates its spatiotemporal dynamics and immunity [elifesciences.org]
- 6. Structural and biochemical basis of FLS2-mediated signal activation and transduction in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A receptor-like cytoplasmic kinase, BIK1, associates with a flagellin receptor complex to initiate plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Heteromerization and Phosphorylation of Ligand-activated Plant Transmembrane Receptors and Their Associated Kinase BAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Direct ubiquitination of pattern recognition receptor FLS2 attenuates plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorylation Dynamics in a flg22-Induced, G Protein–Dependent Network Reveals the AtRGS1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probing the Arabidopsis Flagellin Receptor: FLS2-FLS2 Association and the Contributions of Specific Domains to Signaling Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Troubleshooting & Optimization
Flagellin 22 TFA solubility problems and solutions.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Flagellin 22 TFA (flg22-TFA) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Flagellin 22 TFA is not dissolving. What should I do?
A1: Solubility issues with flg22-TFA can arise from using an inappropriate solvent or concentration. The peptide's solubility is highly dependent on the solvent system.
-
Initial Check: First, ensure you are using a recommended solvent. For stock solutions, high-purity Dimethyl Sulfoxide (DMSO) or sterile water are commonly used.[1]
-
Recommended Solvents:
-
Troubleshooting Steps:
-
Use an appropriate solvent: Start with DMSO for a high-concentration stock, which can then be diluted into your aqueous experimental buffer.
-
Sonication/Vortexing: Gently vortex or sonicate the solution to aid dissolution.[3] Be cautious with sonication to avoid peptide degradation.
-
Warming: Gentle warming can also help, but avoid excessive heat.
-
Co-solvent Systems: For in vivo studies or specific cell-based assays, a co-solvent system may be necessary. A common protocol involves creating a stock in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline.[3][4][5]
-
Q2: I observe precipitation when diluting my DMSO stock solution in my aqueous buffer. How can I prevent this?
A2: This is a common issue when a compound is highly soluble in an organic solvent but less so in an aqueous medium.
-
Problem: The peptide may be crashing out of solution upon dilution.
-
Solution:
-
Lower the Stock Concentration: Prepare a more dilute DMSO stock solution before further dilution in your aqueous buffer.
-
Stepwise Dilution: Add the aqueous buffer to the DMSO stock slowly while vortexing to allow for gradual solvent exchange.
-
Use of Surfactants: Incorporating a small amount of a non-ionic surfactant like Tween-80 in the final buffer can help maintain solubility.[3]
-
Fresh Preparations: It is highly recommended to prepare working solutions fresh on the day of the experiment to minimize precipitation over time.[3][4]
-
Q3: Can the Trifluoroacetate (TFA) salt affect my experiment?
A3: Yes, residual TFA from the peptide synthesis and purification process can be problematic in certain biological assays.[6][7]
-
Potential Issues:
-
Solutions:
-
TFA Removal: If your experiments are sensitive to TFA, it can be exchanged for a more biocompatible counterion like hydrochloride (HCl) or acetate. This typically involves dissolving the peptide in a weak HCl solution followed by lyophilization. This process should be repeated multiple times.[6][7]
-
Purchase TFA-free peptide: For highly sensitive applications, consider purchasing peptides where TFA has already been exchanged by the manufacturer.
-
Q4: How should I store my Flagellin 22 TFA?
A4: Proper storage is critical to maintain the peptide's stability and activity.
-
Lyophilized Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[8] Keep it desiccated to prevent degradation from moisture.[8]
-
In Solvent (Stock Solutions): For stock solutions (e.g., in DMSO), aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[8]
Quantitative Data Summary
The following table summarizes the solubility of Flagellin 22 TFA in various solvents.
| Solvent/System | Reported Solubility | Source |
| DMSO | 90 mg/mL | [1] |
| Water | 30 mg/mL | [1] |
| Ultrapure Water | Up to 1 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [3][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [3] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 1 mM flg22-TFA Stock Solution
-
Calculate Mass: The molecular weight of flg22-TFA is approximately 2386.5 g/mol . To prepare a 1 mM (1 mmol/L) solution, you will need ~2.4 mg per mL of solvent.
-
Weigh Peptide: Carefully weigh out the required amount of lyophilized flg22-TFA in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the tube. For example, add 1 mL of DMSO to ~2.4 mg of peptide.
-
Dissolve: Vortex the tube gently until the peptide is fully dissolved. A brief sonication in a water bath can be used if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Reactive Oxygen Species (ROS) Burst Assay in Plant Leaf Discs
This protocol is a common method to verify the biological activity of flg22.
-
Plant Material: Collect leaves from 4-5 week old Arabidopsis thaliana plants.
-
Leaf Disc Preparation: Use a biopsy punch or cork borer to create leaf discs of a uniform size (e.g., 4 mm diameter).
-
Overnight Incubation: Float the leaf discs abaxial side up in a 96-well white plate containing sterile water. Incubate overnight in the dark to reduce wound-induced ROS.
-
Assay Preparation: The next day, carefully replace the water with the assay solution containing 100 µM luminol (B1675438) and 20 µg/mL horseradish peroxidase (HRP).
-
Elicitation: Add flg22-TFA to the wells to a final concentration of 100 nM. Use water or buffer as a negative control.
-
Measurement: Immediately measure luminescence using a plate reader. Take readings every 1-2 minutes for at least 30-60 minutes. A rapid increase in luminescence indicates a flg22-induced ROS burst.[9][10][11]
Visualizations
Signaling Pathway
Caption: Flg22 perception by FLS2/BAK1 initiates downstream signaling cascades.
Experimental Workflow
References
- 1. abmole.com [abmole.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Flagelin 22 TFA (Flagellin 22 TFA) | 植物诱导剂 | MCE [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. This compound (304642-91-9 free base) | TargetMol [targetmol.com]
- 9. Altered metabolomic states elicited by Flg22 and FlgII-28 in Solanum lycopersicum: intracellular perturbations and metabolite defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Transcriptional Innate Immune Response to flg22. Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
FLS2 desensitization after repeated flg22 treatment.
Welcome to the technical support center for researchers studying FLS2 desensitization after repeated flg22 treatment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is FLS2 desensitization?
A1: FLS2 desensitization is a regulatory mechanism that attenuates the plant's immune response to the bacterial peptide flg22 after an initial exposure. Upon repeated treatment with flg22, the FLS2 receptor is internalized and degraded, leading to a temporary inability of the cell to respond to subsequent flg22 stimulation. This process, also known as homologous desensitization, is thought to prevent a continuous and potentially harmful immune response.[1][2]
Q2: What are the key molecular events leading to FLS2 desensitization?
A2: The primary molecular events include:
-
Ligand-induced Endocytosis: Binding of flg22 to FLS2 triggers the internalization of the receptor-ligand complex into endosomes.[1][3]
-
Ubiquitination: The E3 ubiquitin ligases PUB12 and PUB13 are recruited to the activated FLS2/BAK1 receptor complex.[4][5][6] BAK1, a co-receptor, phosphorylates PUB12 and PUB13, which is a required step for their association with FLS2.[4][7]
-
Degradation: Polyubiquitinated FLS2 is then targeted for degradation by the 26S proteasome.[4][5][8] This removal of FLS2 from the plasma membrane renders the cell less sensitive to further flg22 perception.
Q3: How long does FLS2 desensitization last?
A3: Desensitization to flg22 is transient. Within an hour of the initial flg22 treatment, Arabidopsis leaf tissue becomes unable to re-elicit signaling responses.[1] The recovery of responsiveness, or resensitization, is dependent on the de novo synthesis of FLS2 protein, which can be observed at later time points, typically after two hours.[1][2][9]
Q4: Does desensitization affect all downstream signaling pathways equally?
A4: Not necessarily. Studies using vesicular trafficking inhibitors have shown that the Reactive Oxygen Species (ROS) burst can be impaired, while MAP kinase (MAPK) phosphorylation remains unaffected. This suggests that different downstream signaling branches can be differentially regulated during FLS2 endocytosis and desensitization.[1][2][10]
Troubleshooting Guides
Problem 1: No or weak downstream response (ROS burst, MAPK activation) upon initial flg22 treatment.
| Possible Cause | Troubleshooting Step |
| Inactive flg22 peptide | Test a fresh batch of flg22 peptide. Ensure proper storage conditions (-20°C). |
| Low FLS2 expression | Use a plant line known to have robust FLS2 expression. If using transient expression, optimize the protocol. |
| Incorrect buffer or assay conditions | Verify the pH and composition of your assay buffer. For ROS assays, ensure the luminol (B1675438) and HRP are fresh and active. |
| Plant tissue viability | Ensure leaf discs or seedlings are healthy and not stressed before the experiment. Allow for an overnight recovery period in water after cutting leaf discs. |
| Mutant plant line | If using a mutant, verify the mutation does not impair baseline FLS2 signaling (e.g., fls2 or bak1 mutants). |
Problem 2: No desensitization observed after repeated flg22 treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient initial flg22 concentration | Ensure the initial flg22 concentration is sufficient to induce FLS2 degradation. A concentration of 1 µM is commonly used.[10] |
| Timing of the second treatment | The second flg22 treatment should be applied when FLS2 levels are at their lowest, typically around 60 minutes after the initial treatment.[1] |
| Mutations in the endocytic or degradation pathway | If using mutant lines, be aware that mutations in genes involved in endocytosis or ubiquitination (e.g., pub12, pub13, chc2) can impair FLS2 degradation and thus desensitization.[5][11] |
| Incomplete removal of initial flg22 | Ensure thorough washing of the plant material after the first flg22 treatment to remove any residual peptide. |
Problem 3: Variability in quantitative measurements of FLS2 degradation or downstream signaling.
| Possible Cause | Troubleshooting Step |
| Inconsistent tissue sampling | Use leaf discs of a consistent size and from plants of the same age and developmental stage. |
| Uneven flg22 application | Ensure all samples are treated with a consistent volume and concentration of flg22. |
| Timing precision | Be precise with the timing of treatments and sample collection, especially for rapid responses like ROS burst and MAPK activation. |
| Image analysis inconsistencies | For quantifying FLS2-GFP endocytosis, use a standardized and automated image analysis workflow to ensure unbiased feature recognition.[12] |
Quantitative Data Summary
Table 1: Timeline of FLS2-GFP Endocytosis and Degradation upon flg22 Treatment
| Time after flg22 (10 µM) Treatment | Observation | Reference |
| 30 min | FLS2-GFP is internalized from the plasma membrane into small vesicles. | [1] |
| 40-60 min | Maximum number of TAMRA-flg22 positive vesicles observed in wild-type cotyledons. | [3][11] |
| 60 min | Loss of FLS2-GFP fluorescence, consistent with degradation. | [1] |
| 120-200 min | FLS2-GFP signal can still be detected in endosomes in some studies. | [1] |
Table 2: Effect of Vesicular Trafficking Inhibitors on flg22-induced Responses
| Inhibitor | Effect on FLS2 Internalization | Effect on ROS Production | Effect on MAPK Phosphorylation | Reference |
| Wortmannin (Wm) | Impedes | Impaired | Not affected | [1][2] |
| Tyrphostin A23 (TyrA23) | Impedes | Impaired | Not affected | [1][2] |
Key Experimental Protocols
ROS Burst Assay
This protocol is adapted from luminol-based assays described in the literature.[13][14][15][16][17]
Materials:
-
Plant leaf discs (e.g., from 4-week-old Arabidopsis plants)
-
96-well white plate
-
Luminol (e.g., Sigma)
-
Horseradish peroxidase (HRP) (e.g., Sigma)
-
flg22 peptide
-
Water or appropriate buffer
Procedure:
-
Excise leaf discs using a cork borer and float them, adaxial side up, in water in a 96-well white plate. Incubate overnight at room temperature.
-
The next day, replace the water with a solution containing luminol (e.g., 34 µg/ml) and HRP (e.g., 20 µg/ml).
-
To measure the initial response, add flg22 to the desired final concentration (e.g., 100 nM).
-
Immediately measure luminescence using a plate reader. Record measurements every 2 minutes for at least 30-40 minutes.
-
For a re-elicitation assay, treat the leaf discs with an initial dose of flg22 (e.g., 1 µM) for 45-50 minutes.
-
Thoroughly wash the leaf discs with water to remove the initial flg22.
-
Incubate in water for a specified period (e.g., 0, 1, 2, 4 hours) to allow for desensitization and potential resensitization.
-
After the incubation, perform the luminol-based ROS assay as described in steps 2-4 with a second flg22 treatment.
MAPK Activation Assay
This protocol is based on immunoblotting to detect phosphorylated MAPKs.[18][19][20][21]
Materials:
-
Arabidopsis seedlings (e.g., 10-12 days old)
-
flg22 peptide
-
Liquid ½ MS medium
-
Protein extraction buffer
-
Anti-phospho-p44/42 MAPK (Erk1/2) antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
SDS-PAGE and western blotting equipment
Procedure:
-
Grow seedlings in liquid ½ MS medium.
-
Treat the seedlings with flg22 (e.g., 1 µM) for various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Quickly harvest the seedlings, freeze in liquid nitrogen, and grind to a fine powder.
-
Extract total proteins using a suitable extraction buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary anti-phospho-p44/42 MAPK antibody. This antibody recognizes the phosphorylated forms of MPK3, MPK6, and MPK4 in Arabidopsis.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
In vivo FLS2 Ubiquitination Assay
This protocol is a conceptual summary based on methods described in the literature.[4][5]
Materials:
-
Arabidopsis seedlings (wild-type and relevant mutants, e.g., pub12 pub13)
-
flg22 peptide
-
Proteasome inhibitor MG132 (optional)
-
Immunoprecipitation buffer
-
Anti-FLS2 antibody
-
Anti-ubiquitin antibody
-
Protein A/G beads
Procedure:
-
Treat seedlings with or without flg22 (e.g., 1 µM) for a short period (e.g., 30 minutes). Pre-treatment with MG132 (e.g., 50 µM for 1 hour) can be used to prevent the degradation of ubiquitinated FLS2.
-
Harvest tissue, freeze in liquid nitrogen, and extract total proteins under denaturing conditions to preserve ubiquitination.
-
Immunoprecipitate FLS2 using an anti-FLS2 antibody coupled to protein A/G beads.
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins and analyze by western blotting.
-
Probe one blot with an anti-FLS2 antibody to confirm the immunoprecipitation of FLS2.
-
Probe a second blot with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) smear characteristic of ubiquitinated proteins.
Visualizations
Caption: FLS2 signaling pathway activation upon flg22 perception.
Caption: Workflow of FLS2 desensitization and resensitization.
Caption: Logical troubleshooting flow for FLS2 desensitization experiments.
References
- 1. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clathrin-dependent endocytosis is required for immunity mediated by pattern recognition receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct ubiquitination of pattern recognition receptor FLS2 attenuates plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Tomato U-Box Type E3 Ligase PUB13 Acts With Group III Ubiquitin E2 Enzymes to Modulate FLS2-Mediated Immune Signaling [frontiersin.org]
- 7. The dominant negative ARM domain uncovers multiple functions of PUB13 in Arabidopsis immunity, flowering, and senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flg22-induced Ca2+ increases undergo desensitization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of Ligand-Induced Endocytosis of FLAGELLIN-SENSING 2 Using Automated Image Segmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of reactive oxygen species (ROS) burst and pathogen assay [bio-protocol.org]
- 15. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MAPK activation assay [bio-protocol.org]
- 20. MAP kinase signalling: interplays between plant PAMP- and effector-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
Technical Support Center: Optimizing flg22 Concentration for Robust ROS Burst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing flg22 concentration to achieve a robust Reactive Oxygen Species (ROS) burst in plant immunity assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range of flg22 used to elicit a robust ROS burst?
A1: The effective concentration of flg22 for inducing a strong ROS burst typically ranges from 10 nM to 1 µM.[1][2] A commonly used and effective concentration in many plant species, including Arabidopsis thaliana, is 100 nM.[1][3][4][5] However, the optimal concentration can vary depending on the plant species and experimental conditions.
Q2: Why am I not observing a significant ROS burst after applying flg22?
A2: Several factors could contribute to a weak or absent ROS burst:
-
Suboptimal flg22 Concentration: The concentration of flg22 may be too low to trigger a detectable response. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific plant system.[5]
-
Plant Species and Genotype: Different plant species and even different genotypes within the same species can exhibit varying sensitivity to flg22.[3][6]
-
Tissue Age and Health: The age and physiological condition of the plant tissue can influence its responsiveness. Using healthy, appropriately aged leaf discs or seedlings is crucial.
-
Receptor Desensitization: Prior exposure to flg22 can lead to the degradation of the FLS2 receptor, rendering the tissue less responsive to subsequent treatments. This desensitization is both time- and dose-dependent.[7][8]
-
Compromised Signaling Pathway: Mutations in key components of the flg22 signaling pathway, such as the FLS2 receptor or the NADPH oxidase RBOHD, will impair or abolish the ROS burst.[2][9][10]
Q3: The ROS burst I observe is very transient. Is this normal?
A3: Yes, the flg22-induced ROS burst is characteristically a rapid and transient event.[7][11][12] The peak of ROS production is often observed within 10 to 30 minutes after elicitation, followed by a decline to near-basal levels.[7][12] The exact kinetics can vary between plant species. For instance, in Arabidopsis and turnip, the peak is typically reached between 14-22 minutes, while in Nicotiana benthamiana, it can take 26-34 minutes.[3]
Q4: Can other signaling molecules interfere with the flg22-induced ROS burst?
A4: Yes, other signaling pathways can modulate the flg22-induced ROS burst. For example, ethylene (B1197577) signaling is required for a robust oxidative burst in response to flg22, partly by promoting the accumulation of the FLS2 receptor.[9][13] Ethylene-insensitive mutants often show a diminished ROS response.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No ROS burst detected | Inactive flg22 peptide. | Test a new batch of flg22 peptide. Ensure proper storage and handling. |
| Plant material is not responsive. | Use a known responsive plant species or genotype as a positive control. Check the health and developmental stage of your plants. | |
| Issues with assay components. | Verify the activity of luminol (B1675438) and horseradish peroxidase (HRP). Prepare fresh solutions. | |
| Weak ROS burst | Suboptimal flg22 concentration. | Perform a dose-response curve with flg22 concentrations ranging from 1 nM to 10 µM.[3] |
| Low FLS2 receptor levels. | Ensure plants are grown under optimal conditions. Ethylene signaling can positively regulate FLS2 expression.[9] | |
| High background signal | Contamination of reagents or plate. | Use fresh, high-purity water and reagents. Use a new 96-well plate. |
| Stressed plant material. | Handle leaf discs gently to minimize wounding, as this can trigger a baseline ROS response. Allow for an overnight recovery period in water.[14] | |
| Inconsistent results between replicates | Uneven leaf disc size. | Use a biopsy punch to create uniformly sized leaf discs.[14] |
| Variation in plant material. | Use leaf discs from plants of the same age and developmental stage, grown under identical conditions. | |
| Pipetting errors. | Ensure accurate and consistent pipetting of all solutions. |
Quantitative Data Summary
Table 1: Effective flg22 Concentrations for ROS Burst Induction in Various Plant Species
| Plant Species | Effective flg22 Concentration Range | Optimal/Commonly Used Concentration | Reference(s) |
| Arabidopsis thaliana | 1 nM - 1 µM | 100 nM | [1][3] |
| Nicotiana benthamiana | 10 nM - 1 µM | 100 nM | [3][15] |
| Brassica rapa (Turnip) | 1 nM - 100 nM | 10 nM - 100 nM | [3] |
| Vitis rupestris | Not specified | 1 µM (used in study) | [12] |
| Tomato (Solanum lycopersicum) | Not specified | Not specified in search results | [16] |
Table 2: Kinetics of flg22-Induced ROS Burst
| Plant Species | Time to Peak ROS Production (minutes) | Reference(s) |
| Arabidopsis thaliana | 14 - 22 | [3] |
| Nicotiana benthamiana | 26 - 34 | [3] |
| Brassica rapa (Turnip) | 14 - 22 | [3] |
| Vitis rupestris | 25 - 30 | [12] |
Experimental Protocols
Luminol-Based ROS Burst Assay
This protocol is adapted from standard methods for measuring flg22-induced ROS production in plant leaf discs.[3][9][14][15]
Materials:
-
Plant leaves from 4-5 week old soil-grown plants.
-
flg22 peptide stock solution (e.g., 1 mM in sterile water).
-
Luminol (e.g., 100 mM stock in DMSO).
-
Horseradish peroxidase (HRP) (e.g., 1 mg/mL stock in sterile water).
-
Sterile, deionized water.
-
96-well white luminometer plate.
-
Biopsy punch (e.g., 4 mm diameter).
-
Microplate luminometer.
Procedure:
-
Preparation of Leaf Discs:
-
Using a biopsy punch, carefully excise leaf discs from healthy, fully expanded leaves.[14]
-
Transfer one leaf disc into each well of a 96-well plate containing 100 µL of sterile water.[14]
-
Incubate the plate overnight in the dark at room temperature to allow the leaf discs to recover from the wounding stress.[14]
-
-
Preparation of Assay Solution:
-
On the day of the experiment, carefully remove the water from the wells.
-
Prepare the assay solution containing luminol (final concentration 100 µM) and HRP (final concentration 10-20 µg/mL) in sterile water.[3][15]
-
Prepare serial dilutions of flg22 to be tested (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) in the assay solution. Include a control with no flg22.
-
-
Measurement of ROS Production:
-
Data Analysis:
-
The data is typically presented as Relative Light Units (RLU) over time.
-
For dose-response curves, the peak RLU value for each concentration can be plotted.
-
Visualizations
Caption: flg22-induced ROS signaling pathway.
Caption: Experimental workflow for luminol-based ROS burst assay.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethylene Signaling Regulates Accumulation of the FLS2 Receptor and Is Required for the Oxidative Burst Contributing to Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Signaling Requires ROS Production to Elicit Actin Cytoskeleton Remodeling during Plant Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 4.6. Flg22-Inudced ROS Burst Assay [bio-protocol.org]
- 16. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Flagellin 22 TFA in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Flagellin 22 TFA (Flg22-TFA). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the optimal performance of Flg22-TFA in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Flagellin 22 TFA?
For long-term storage, lyophilized Flg22-TFA should be stored at -20°C or, preferably, at -80°C in a sealed container with a desiccant to protect it from moisture.[1][2] Under these conditions, the peptide can remain stable for up to three years.[1] For short-term use (days to weeks), storage at room temperature is acceptable.[3][4] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can reduce the peptide's stability.[2][5]
Q2: What is the recommended procedure for reconstituting Flg22-TFA?
Flg22-TFA is typically soluble in sterile, deionized water.[1][6] To reconstitute, add the appropriate volume of sterile water to the vial to achieve the desired stock concentration. Sonication can be used to aid dissolution if necessary.[1] It is advisable to prepare a concentrated stock solution (e.g., 1 mg/mL or higher) and then make further dilutions into your experimental buffer.
Q3: How should I store Flg22-TFA in solution?
Peptide solutions are significantly less stable than the lyophilized powder. For optimal stability, stock solutions of Flg22-TFA should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to one year.[1] Storing solutions at -20°C is also an option for shorter periods.[5][6] Once a peptide solution is prepared, it should be used as soon as possible.[3][4]
Q4: I'm observing lower than expected activity in my experiments. What could be the cause?
Several factors could contribute to reduced Flg22-TFA activity:
-
Improper Storage: Exposure of the lyophilized powder to moisture or frequent freeze-thaw cycles of the stock solution can lead to degradation.
-
Adsorption to Surfaces: Peptides, including Flg22, can adhere to the surfaces of plastic and glass tubes, especially at low concentrations (near or below 10 µg/mL).[6] To mitigate this, it is recommended to prepare dilutions in an aqueous solution containing 0.05M NaCl and 0.1 mg/mL of a carrier protein like hydrolyzed casein or Bovine Serum Albumin (BSA).[6]
-
Presence of TFA: The trifluoroacetic acid (TFA) counterion, a remnant from the synthesis and purification process, can sometimes interfere with biological assays.[7][8] While unbound TFA is largely removed during lyophilization, bound TFA can affect the peptide's properties.[2]
-
Peptide Degradation: Flg22 can be degraded by proteases present in experimental systems, such as apoplastic proteases in plants.[9]
Q5: What is the role of the TFA salt, and can it be removed?
TFA is commonly used during the solid-phase synthesis and purification of peptides.[2][7] It forms a salt with the positively charged residues of the peptide.[10] While necessary for the purification process, residual TFA can impact the peptide's biological activity and physicochemical properties.[7][8] If TFA interference is a concern, it can be exchanged for other counterions like hydrochloride (HCl) or acetate.[2] A common method involves dissolving the peptide in water, adding a dilute HCl solution (e.g., to a final concentration of 2-10 mM), and then lyophilizing the solution. This process is typically repeated multiple times to ensure complete exchange.[2]
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Up to 3 years[1] | Store in a sealed container with desiccant.[2] |
| Solution (Stock) | -80°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles. |
| Solution (Working) | -20°C or 4°C | Short-term (use promptly) | Prepare fresh for each experiment if possible.[11] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Flg22-TFA
-
Allow the vial of lyophilized Flg22-TFA to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the calculated volume of sterile, deionized water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.[1]
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Reactive Oxygen Species (ROS) Burst Assay in Arabidopsis Leaf Discs
This protocol is adapted from methods described for measuring Flg22-induced ROS production.[12][13]
-
Plant Material: Use leaves from 4-5 week old Arabidopsis thaliana plants.
-
Preparation of Leaf Discs: Use a 4 mm biopsy punch to create leaf discs, avoiding the midvein.
-
Overnight Incubation: Float the leaf discs, abaxial side up, in a 96-well white plate containing 100 µL of sterile water per well. Incubate overnight at room temperature in the dark.
-
Assay Solution Preparation: Prepare the assay solution containing 17 µg/mL luminol (B1675438) and 10 µg/mL horseradish peroxidase (HRP) in sterile water.
-
Elicitation: The next day, carefully remove the water from the wells and replace it with 100 µL of the assay solution containing the desired concentration of Flg22-TFA (e.g., 100 nM). As a negative control, use the assay solution without Flg22-TFA.
-
Measurement: Immediately measure the luminescence using a plate reader. Take readings every 1-2 minutes for at least 60 minutes. The resulting luminescence is indicative of the ROS burst.
Visualizations
Caption: Flg22-induced signaling pathway in plants.
Caption: Troubleshooting workflow for low Flg22-TFA activity.
References
- 1. Flagelin 22 TFA (304642-91-9 free base) | TargetMol [targetmol.com]
- 2. lifetein.com [lifetein.com]
- 3. biocat.com [biocat.com]
- 4. biomatik.com [biomatik.com]
- 5. bachem.com [bachem.com]
- 6. Life Technologies [lifetechindia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting flg22 Elicitor Experiments in Tomato
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where the flg22 elicitor is not producing the expected response in tomato (Solanum lycopersicum).
Frequently Asked Questions (FAQs)
Q1: My flg22 treatment is not inducing any visible response or downstream signaling. What are the primary reasons this might be happening?
A1: There are several potential reasons for a lack of response to flg22 in tomato. These can be broadly categorized into four main areas:
-
Tomato Genotype: Not all tomato cultivars are responsive to flg22. This is due to natural variations in the FLS2 (Flagellin Sensing 2) receptor, which is responsible for perceiving flg22. Some cultivars may have a non-functional or absent FLS2 receptor. For instance, a 7-bp deletion in the Fls2.1 gene has been shown to completely abolish flg22 recognition in tomato leaves.[1]
-
flg22 Peptide Quality and Preparation: The quality, concentration, and handling of the flg22 peptide are critical. Contamination, improper storage, or incorrect preparation can lead to a loss of bioactivity.
-
Experimental Conditions: The age and health of the tomato plants, as well as environmental factors such as light and time of day, can significantly influence the plant's ability to respond to elicitors.[2][3][4]
-
Assay-Specific Issues: The methods used to measure the response (e.g., ROS burst, MAPK activation, gene expression) may not be optimized for tomato or could have technical issues.
Q2: How do I know if the tomato cultivar I am using is responsive to flg22?
A2: It is crucial to use a tomato cultivar known to be responsive to flg22. Significant variation in MAMP responsiveness has been observed among different tomato lines, including heirloom varieties.[5] If you are unsure about your cultivar, it is recommended to include a positive control line, such as 'Rio Grande' or 'Ailsa Craig', which are known to respond to flg22.[1][5][6] Conversely, some lines have been specifically engineered to be insensitive to flg22 (e.g., CRISPR/Cas9 ∆Fls2 mutants) and can serve as negative controls.[1][6]
Q3: My positive control elicitor (e.g., chitin) is also not working. What does this suggest?
A3: If a different elicitor that signals through a separate receptor (like chitin, which is perceived by the CERK1 receptor) is also failing to induce a response, it is likely that the issue lies with a more general aspect of your experimental setup. This could include:
-
Plant Health: Stressed or unhealthy plants may have a compromised immune system.
-
Assay Components: A problem with a common reagent in your assay (e.g., luminol (B1675438) for ROS burst, or a component of your protein extraction buffer) could be the culprit.
-
Equipment Malfunction: Ensure that your measurement equipment (e.g., luminometer, qPCR machine) is functioning correctly.
Q4: Can the time of day affect my experiment?
A4: Yes, the time of day and light conditions can significantly impact the flg22-induced defense response in tomato.[2][3][4] For example, flg22-induced ethylene (B1197577) production and downstream defense gene expression have been shown to be more pronounced during the day (light period) and inhibited at night (dark period).[2][3][4] For consistency, it is best to perform experiments at the same time of day.
Troubleshooting Guides
Guide 1: Issues with the flg22 Peptide
| Symptom | Possible Cause | Troubleshooting Step |
| No response in a known responsive tomato cultivar. | Peptide Degradation: Improper storage or handling. | Store lyophilized peptide at -20°C or below.[7] Reconstitute in sterile water or a recommended buffer, aliquot, and store at -20°C to avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: Error in calculation or dilution. | Double-check all calculations for preparing your working solution. A typical concentration for inducing a strong response in tomato is 100 nM to 1 µM.[8][9] | |
| Peptide Contamination: The peptide preparation may be contaminated with inhibitors or may be of low purity.[10] | Purchase high-purity (ideally >95%) flg22 from a reputable supplier. If in doubt, test a new batch of the peptide. | |
| TFA Salt Interference: Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can sometimes interfere with sensitive cellular assays.[11] | While generally not an issue for standard assays, if you suspect interference, consider purchasing a TFA-removed version of the peptide.[11] |
Guide 2: Plant-Related Problems
| Symptom | Possible Cause | Troubleshooting Step |
| No response or highly variable responses. | Unresponsive Cultivar: The tomato variety lacks a functional FLS2 receptor.[1] | Test a known responsive cultivar like 'Rio Grande' or 'Ailsa Craig' in parallel.[1][5][6] |
| Plant Age/Health: Very young or old plants, or plants under abiotic stress (drought, nutrient deficiency, etc.), may have altered immune responses. | Use healthy, well-watered tomato plants, typically between 4-6 weeks old, for your experiments. Ensure consistent growth conditions. | |
| Inconsistent Application: Uneven infiltration or application of the flg22 solution. | When using syringe infiltration, ensure the solution spreads evenly throughout the leaf panel without causing excessive damage. Practice the technique to ensure consistency. |
Guide 3: Assay-Specific Troubleshooting
| Symptom | Possible Cause | Troubleshooting Step |
| ROS Burst Assay: No signal or weak signal. | Sub-optimal Reagents: Luminol or horseradish peroxidase (HRP) may be degraded. | Prepare fresh luminol and HRP solutions for each experiment. |
| Insufficient Equilibration: Leaf discs need time to recover from the stress of being cut. | Allow leaf discs to float in sterile water for at least 2 hours (or overnight) in the dark before starting the assay. | |
| MAPK Activation Assay: No phosphorylated MAPK bands. | Timing Issue: MAPK activation is transient, typically peaking between 5 and 15 minutes after elicitation. | Perform a time-course experiment (e.g., 0, 5, 10, 15, 30 minutes) to identify the peak activation time in your system. |
| Inefficient Protein Extraction: Poor quality protein extracts or degradation of phosphorylated proteins. | Use a protein extraction buffer containing phosphatase inhibitors. Keep samples on ice throughout the extraction process. | |
| Gene Expression (RT-qPCR): No induction of defense genes. | Inappropriate Target Genes: The genes you are probing may not be strongly induced by flg22 in tomato. | Use established flg22-inducible marker genes for tomato, such as SlPR1, SlERF1, or SlDEF1.[3] |
| Timing Issue: Gene expression follows a specific temporal pattern. | Collect samples at different time points after flg22 treatment (e.g., 1, 3, 6, 24 hours) to capture the peak of transcription for your genes of interest. |
Experimental Protocols
Protocol 1: flg22-Induced ROS Burst Assay in Tomato Leaf Discs
This protocol is adapted from standard methods for measuring PAMP-triggered ROS production.[12]
Materials:
-
Tomato plants (4-6 weeks old)
-
flg22 peptide (1 mM stock in sterile water)
-
Luminol (100 mM stock in DMSO)
-
Horseradish Peroxidase (HRP) (10 mg/mL stock in sterile water)
-
Sterile water
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Leaf Disc Preparation: Using a cork borer, excise leaf discs (4 mm diameter) from the youngest fully expanded leaves. Avoid the midvein.
-
Equilibration: Float the leaf discs, abaxial side up, in a petri dish containing sterile water. Incubate overnight in the dark at room temperature to allow the wounding response to subside.
-
Assay Preparation: The next day, transfer one leaf disc into each well of a 96-well white opaque plate containing 100 µL of sterile water.
-
Assay Solution: Prepare the assay solution containing luminol (final concentration 200 µM) and HRP (final concentration 20 µg/mL) in sterile water.
-
Elicitation: Prepare the flg22 treatment solution by diluting the stock to twice the final desired concentration (e.g., 200 nM for a final concentration of 100 nM).
-
Measurement: Add 100 µL of the assay solution to each well. Immediately place the plate in a luminometer and measure the background luminescence for 5-10 minutes.
-
Triggering the Response: Add 100 µL of the 2x flg22 solution (or water as a negative control) to the appropriate wells.
-
Data Acquisition: Immediately begin measuring luminescence every 1-2 minutes for a total of 60-90 minutes.
Protocol 2: MAPK Activation Assay by Western Blot
This protocol is for detecting the phosphorylation of MAPKs (e.g., SlMPK1, SlMPK3) in response to flg22.[8]
Materials:
-
Tomato seedlings or leaf tissue
-
flg22 peptide
-
Liquid nitrogen
-
Protein extraction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM EDTA, 0.2% Triton X-100, protease and phosphatase inhibitor cocktails)
-
Anti-phospho-p44/42 MAPK (Erk1/2) antibody
-
Secondary antibody (e.g., anti-rabbit HRP-linked)
-
Chemiluminescence substrate
Procedure:
-
Treatment: Infiltrate tomato leaves with 100 nM flg22 or a mock solution (water).
-
Sample Collection: At various time points (e.g., 0, 5, 10, 15, 30 minutes), excise the treated tissue and immediately freeze it in liquid nitrogen.
-
Protein Extraction: Grind the frozen tissue to a fine powder. Add 2 mL of ice-cold extraction buffer per gram of tissue. Vortex and incubate on ice for 15 minutes.
-
Clarification: Centrifuge at 12,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantification: Determine the protein concentration using a Bradford or BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody (anti-phospho-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantitative Data Summary
The following tables provide expected quantitative ranges for flg22-induced responses in responsive tomato cultivars. Note that absolute values can vary significantly between experiments and laboratories.
Table 1: Expected ROS Burst Magnitude
| Elicitor | Concentration | Peak Response Time | Typical Peak Intensity (Relative Light Units - RLU) |
| flg22 | 100 nM - 1 µM | 10 - 20 minutes | 10,000 - 100,000+ |
| Water (Control) | N/A | N/A | < 1,000 |
Table 2: Expected Defense Gene Induction (RT-qPCR)
| Gene Marker | Peak Expression Time | Expected Fold Change (vs. Mock) |
| SlPR1 | 6 - 24 hours | 10 - 100 fold |
| SlERF1 | 1 - 3 hours | 5 - 50 fold |
| SlDEF1 | 3 - 6 hours | 5 - 30 fold |
Visualizations
flg22 Signaling Pathway
Caption: Simplified flg22-FLS2 signaling cascade in tomato.
Experimental Workflow for Troubleshooting
Caption: Logical workflow for troubleshooting flg22 experiments.
Logical Relationship of Potential Issues
Caption: Key factors contributing to a lack of flg22 response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Variation for Responsiveness to flg22, flgII-28, and csp22 and Pseudomonas syringae pv. tomato in Heirloom Tomatoes | PLOS One [journals.plos.org]
- 6. Molecular Characterization of Differences between the Tomato Immune Receptors Flagellin Sensing 3 and Flagellin Sensing 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flg22 peptide [novoprolabs.com]
- 12. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of TFA Counterion on Flagellin 22 (flg22) Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of Flagellin (B1172586) 22 (flg22) peptides, with a specific focus on the potential impact of the trifluoroacetic acid (TFA) counterion on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a counterion and why is it present in my synthetic flg22 peptide?
A: Synthetic peptides are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a technique that frequently employs trifluoroacetic acid (TFA) in the mobile phase to achieve better separation and peptide solubility.[1] During the final lyophilization step, while free TFA is removed, some TFA remains ionically bound to the positively charged amino acid residues in the peptide sequence. This bound TFA is referred to as a counterion.[1][2] Therefore, commercially available synthetic peptides are typically delivered as TFA salts.
Q2: How can the TFA counterion affect my experiments with flg22?
A: Residual TFA in your flg22 peptide preparation can introduce variability and lead to erroneous results.[2] Potential effects include:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially affecting cell viability, growth, and signaling pathways, which can confound the interpretation of your results.[2][3]
-
Assay Interference: TFA can alter the pH of your experimental solutions, which may affect enzyme kinetics or other pH-sensitive components of your assay.[3] It can also interfere with spectroscopic analyses, such as infrared spectroscopy, by obscuring the amide I band of the peptide.[2]
-
Alteration of Peptide Properties: Counterions can influence the secondary structure of peptides, which may in turn affect their biological activity.[2][4]
Q3: My flg22-TFA peptide is not inducing the expected downstream responses (e.g., ROS burst, MAPK activation). Could TFA be the cause?
A: Yes, it is possible. If you are observing lower than expected or no activity with your flg22-TFA peptide, the inhibitory effects of the TFA counterion should be considered as a potential cause. We recommend performing a counterion exchange to a more biologically compatible salt, such as hydrochloride (HCl) or acetate (B1210297), to rule out this possibility.
Q4: Are there alternative salt forms of flg22 available?
A: Yes, many peptide synthesis companies offer the option to exchange the TFA counterion for other salts like acetate or hydrochloride.[1] While this service may come at an additional cost due to potential peptide loss during the exchange process, it is highly recommended for sensitive cellular assays.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no flg22-induced activity (e.g., ROS burst, MAPK activation, gene expression) | Residual TFA in the flg22 peptide preparation may be inhibiting cellular responses. | Perform a counterion exchange to replace TFA with a more biocompatible salt like HCl or acetate. Detailed protocols for this process are provided in the "Experimental Protocols" section below. |
| Incorrect peptide concentration due to inaccurate quantification. | Re-quantify the peptide concentration after dissolution. Be aware that the presence of counterions and water can affect the net peptide content. | |
| Degradation of the flg22 peptide. | Ensure proper storage of the lyophilized peptide and reconstituted solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| High background signal in assays | Contamination of the peptide preparation with other biologically active molecules (e.g., endotoxins). | Use high-purity, endotoxin-free flg22 peptides for your experiments. If endotoxin (B1171834) contamination is suspected, consider using an endotoxin removal kit.[3] |
| Inconsistent results between experiments | Variability in the amount of residual TFA between different peptide batches. | Always perform a counterion exchange on new batches of flg22-TFA to ensure consistency. Alternatively, purchase flg22 as a pre-exchanged salt form. |
| Experimental setup and execution. | Ensure all reagents are properly prepared and equilibrated. Use appropriate controls in all experiments. For ROS assays, ensure leaf discs are of similar size and have acclimated overnight. |
Data Presentation: Potential Impact of TFA on Biological Assays
| Assay Type | Potential Impact of TFA Counterion | Reference |
| Cell Proliferation/Viability Assays | Can inhibit cell growth and proliferation in a dose-dependent manner, even at nanomolar concentrations. In some cases, it has been observed to stimulate the growth of certain cell lines at higher concentrations. | [2][5] |
| Enzymatic Assays | Can alter the pH of the assay buffer, potentially affecting enzyme activity. | [3] |
| Immunological Assays | Can elicit inflammatory responses, leading to variability in immunological assays. | [5] |
| Structural Analysis (e.g., FTIR, CD Spectroscopy) | The strong absorbance of TFA can interfere with the analysis of peptide secondary structure. | [2] |
Experimental Protocols
Protocol 1: TFA Removal and Exchange to Hydrochloride (HCl) Salt
This protocol is adapted from established methods for exchanging TFA for chloride ions.[1]
Materials:
-
flg22 peptide with TFA counterion
-
Distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the flg22-TFA peptide in distilled water to a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the flg22-HCl peptide in the desired buffer for your experiment.
Protocol 2: flg22-Induced ROS Burst Assay in Arabidopsis thaliana**
This protocol is based on the widely used luminol-based assay to measure the production of reactive oxygen species (ROS).[6][7][8]
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Horseradish peroxidase (HRP)
-
flg22 peptide (HCl or acetate salt form recommended)
-
96-well white microplate
-
Luminometer
Procedure:
-
Leaf Disc Preparation: Using a cork borer, excise leaf discs from the leaves of Arabidopsis thaliana plants.
-
Acclimation: Place one leaf disc in each well of a 96-well plate containing 200 µL of sterile water. Allow the leaf discs to acclimate overnight in the dark.
-
Assay Solution Preparation: Prepare the assay solution containing luminol (e.g., 17 µg/mL) and HRP (e.g., 10 µg/mL).
-
Elicitation: On the day of the experiment, carefully remove the water from the wells and replace it with 100 µL of the assay solution containing the desired concentration of flg22 (e.g., 100 nM).
-
Measurement: Immediately place the microplate in a luminometer and measure luminescence over time (e.g., every 1-2 minutes for 30-60 minutes). The data is typically expressed as Relative Light Units (RLU).
Protocol 3: flg22-Induced MAPK Activation Assay
This protocol describes the detection of activated Mitogen-Activated Protein Kinases (MAPKs) using immunoblotting with a phospho-specific antibody.[1][9][10]
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old)
-
flg22 peptide (HCl or acetate salt form recommended)
-
Liquid ½ MS medium
-
Protein extraction buffer
-
Anti-phospho-p44/42 MAPK (Erk1/2) antibody
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Seedling Growth: Grow Arabidopsis thaliana seedlings in liquid ½ MS medium.
-
Elicitation: Treat the seedlings with the desired concentration of flg22 (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction: Harvest the seedlings, flash-freeze them in liquid nitrogen, and extract total proteins using a suitable extraction buffer.
-
Quantification: Determine the protein concentration of each sample.
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibody (anti-phospho-p44/42 MAPK).
-
Wash the membrane and incubate it with a suitable secondary antibody.
-
Detect the signal using a chemiluminescence-based detection system.
-
Visualizations
Flg22 Signaling Pathway
Caption: Simplified flg22 signaling pathway in Arabidopsis thaliana.
Experimental Workflow for Troubleshooting flg22 Activity
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flg22 regulates the release of an ethylene response factor substrate from MAP kinase 6 in Arabidopsis thaliana via ethylene signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Tyrosine phosphorylation of protein kinase complex BAK1/BIK1 mediates Arabidopsis innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in FLS2 Ser-938 Dissect Signaling Activation in FLS2-Mediated Arabidopsis Immunity | PLOS Pathogens [journals.plos.org]
- 7. PAMP-triggered immunity: Early events in the activation of FLAGELLIN SENSITIVE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A receptor-like cytoplasmic kinase, BIK1, associates with a flagellin receptor complex to initiate plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethylene Signaling Regulates Accumulation of the FLS2 Receptor and Is Required for the Oxidative Burst Contributing to Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Variability in Plant Responses to Flagellin 22 (flg22) TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flagellin (B1172586) 22 TFA (flg22-TFA) in plant-based experimental systems. Variability in plant responses to flg22 is a common challenge, and this resource aims to provide solutions to specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Flagellin 22 (flg22) and why is it used in plant research?
A1: Flagellin 22 (flg22) is a 22-amino acid peptide derived from the N-terminus of bacterial flagellin.[1] It is recognized as a Microbe-Associated Molecular Pattern (MAMP) by the plant's innate immune system.[2] Specifically, flg22 is perceived by the cell surface receptor FLAGELLIN-SENSING 2 (FLS2), a leucine-rich repeat receptor kinase (LRR-RK).[3][4] This recognition triggers a cascade of downstream signaling events, leading to MAMP-triggered immunity (MTI), which helps the plant defend against bacterial pathogens.[2] Due to its potent and specific activity, flg22 is widely used as an elicitor to study plant immune responses, signal transduction, and for screening compounds that may modulate these pathways.
Q2: I am not observing the expected downstream responses (e.g., ROS burst, MAPK activation) after flg22 treatment. What are the possible reasons?
A2: Several factors can lead to a lack of response to flg22 treatment. These can be broadly categorized as issues with the experimental system, the flg22 peptide itself, or the experimental conditions.
-
Plant-related factors:
-
Plant species and ecotype: Different plant species and even different ecotypes within the same species can exhibit varied sensitivity to flg22. For example, tomato FLS2 recognizes a shorter version of the peptide (flg15) which does not activate Arabidopsis FLS2.[4]
-
FLS2 receptor presence and functionality: The plant tissue must express a functional FLS2 receptor. Mutations in the FLS2 gene can abolish flagellin perception.[3]
-
Plant age and developmental stage: The responsiveness to MAMPs can vary with the age and developmental stage of the plant tissue.
-
Desensitization: Prior exposure to flg22 can lead to the degradation of the FLS2 receptor, rendering the tissue temporarily insensitive to subsequent treatments.[5] This desensitization can occur within an hour of the initial treatment.[5]
-
-
Peptide-related factors:
-
Peptide quality and storage: Ensure the flg22-TFA peptide is of high purity and has been stored correctly (typically lyophilized at -20°C or -80°C) to prevent degradation.
-
Peptide concentration: The concentration of flg22 used is critical. While a response can be seen at nanomolar concentrations, the optimal concentration may vary depending on the plant species and the specific response being measured.[6]
-
-
Experimental conditions:
-
Light and time of day: Plant immune responses to flg22 can be influenced by light and the circadian clock. Some flg22-induced genes require light for their expression, and responses can be weaker at night.[7][8][9]
-
Method of application: The method of flg22 application (e.g., infiltration, spraying, floating leaf discs) can affect the efficiency of delivery and the resulting response.
-
Q3: My results are inconsistent between experiments. How can I reduce variability?
A3: Consistency in flg22 experiments requires careful control over several variables.
-
Standardize plant material: Use plants of the same age, grown under identical and controlled environmental conditions (light intensity, photoperiod, temperature, humidity).
-
Normalize peptide preparation: Prepare fresh stock solutions of flg22-TFA and aliquot them to avoid repeated freeze-thaw cycles. Use the same solvent for all experiments.
-
Control for circadian effects: Perform experiments at the same time of day to minimize variability due to the plant's internal clock.[7][9]
-
Include proper controls: Always include mock-treated (solvent only) controls to establish a baseline. Positive controls (e.g., a known responsive ecotype) and negative controls (e.g., an fls2 mutant) are also crucial.
-
Replication: Use sufficient biological and technical replicates to ensure statistical power and identify outliers.
Troubleshooting Guides
Issue 1: No or Weak Reactive Oxygen Species (ROS) Burst
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Luminol (B1675438)/L-012 | Prepare fresh luminol or L-012 solution for each experiment. | A robust signal should be observed with a positive control (e.g., treatment with a known elicitor or a chemical ROS inducer). |
| Low FLS2 Expression | Use younger, healthy leaf tissue. Verify FLS2 expression via qRT-PCR if possible. | Younger tissues generally have higher metabolic activity and receptor expression, leading to a stronger response. |
| Enzyme Degradation | Prepare plant samples (e.g., leaf discs) immediately before the assay to minimize wounding-induced responses and enzyme degradation. | A clearer, more specific flg22-induced ROS burst should be observed. |
| Inhibitory Compounds | Ensure that the solvent used for flg22 does not inhibit the peroxidase activity required for the luminol-based assay. | The mock control should show a stable, low baseline. |
| Desensitization | Ensure plants have not been stressed or exposed to other MAMPs prior to the experiment. Allow sufficient time between treatments if repeated elicitation is necessary.[5] | A robust ROS burst should be observed in previously unstimulated tissue. |
Issue 2: Inconsistent MAPK Activation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Time Point | Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the peak of MAPK activation for your specific plant system.[5] | Identification of the optimal time point for consistent results. |
| Inefficient Protein Extraction | Use a protein extraction buffer optimized for plant tissue, containing phosphatase and protease inhibitors. | Higher quality protein extracts will lead to clearer and more reliable Western blot results. |
| Antibody Issues | Use a validated anti-pMAPK antibody at the recommended dilution. Include a positive control (e.g., protein extract from a known activated sample) and a loading control. | Clear and specific bands corresponding to the phosphorylated MAPK should be visible. |
| Genetic Background | Be aware that the activation of specific MAPKs (e.g., MPK3, MPK4, MPK6) can be dependent on other signaling components like MEKK1.[1] | The pattern of MAPK activation should be consistent with the known genetic background of the plant line. |
Experimental Protocols
Protocol 1: Measurement of flg22-Induced ROS Burst
This protocol is adapted from standard methods for measuring ROS production in leaf discs using a luminol-based assay.
Materials:
-
Plant leaves from 4-5 week old plants
-
flg22-TFA peptide (1 µM working solution)
-
Luminol (or L-012) stock solution
-
Horseradish peroxidase (HRP)
-
96-well white microplate
-
Luminometer
Method:
-
Prepare leaf discs (4 mm diameter) from the leaves of healthy, unstressed plants.
-
Float the leaf discs in sterile water overnight in the dark to reduce wounding-induced stress.
-
On the day of the experiment, replace the water with the assay solution containing luminol (e.g., 100 µM) and HRP (e.g., 20 µg/mL).
-
Place one leaf disc into each well of a 96-well white plate containing the assay solution.
-
Allow the leaf discs to equilibrate in the assay solution for at least 1 hour.
-
Measure the baseline luminescence for a few minutes using a plate luminometer.
-
Add flg22-TFA to a final concentration of 100 nM - 1 µM. Add an equal volume of solvent for the mock control.
-
Immediately begin measuring luminescence continuously for 30-60 minutes.
Protocol 2: Detection of MAPK Activation by Western Blot
This protocol describes the detection of phosphorylated MAPKs in response to flg22 treatment.
Materials:
-
Plant seedlings or leaf tissue
-
flg22-TFA peptide (1 µM working solution)
-
Liquid nitrogen
-
Protein extraction buffer (e.g., containing Tris-HCl, NaCl, EDTA, protease and phosphatase inhibitors)
-
Bradford reagent for protein quantification
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody (e.g., anti-p44/42 MAPK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Method:
-
Treat plant tissue with 1 µM flg22 or a mock solution for the desired time points (e.g., 0, 15, 30 minutes).
-
Immediately freeze the tissue in liquid nitrogen to stop all cellular activity.
-
Grind the frozen tissue to a fine powder and extract total proteins using an appropriate extraction buffer.
-
Quantify the protein concentration using the Bradford assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phosphorylated MAPKs.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Workflows
Caption: Simplified flg22 signaling pathway in plants.
References
- 1. MEKK1 Is Required for flg22-Induced MPK4 Activation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.bio.unc.edu [labs.bio.unc.edu]
- 3. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flagellin sensing, signaling, and immune responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Transcriptional Innate Immune Response to flg22. Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Flg22 Sensitivity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effect of plant age on sensitivity to the bacterial elicitor flg22.
Frequently Asked Questions (FAQs)
Q1: Does plant age affect the immune response triggered by flg22?
Yes, plant age is a significant factor in determining the strength of the immune response to flg22. This phenomenon is often referred to as age-related resistance (ARR), where older plants typically exhibit a more robust defense response compared to younger plants. For instance, adult Arabidopsis thaliana plants show a greater reduction in bacterial load after flg22 treatment compared to juvenile plants.
Q2: How does the expression of the flg22 receptor, FLS2, change with plant age?
FLS2 transcript levels can vary during leaf development. Studies have shown that FLS2 transcripts are less abundant in young, expanding leaves and more plentiful in mature, fully expanded leaves.[1] Expression tends to decrease again as leaves enter senescence.[1] However, some studies have found that the basal level and flg22-induced expression of FLS2 can be comparable between juvenile and adult leaves, suggesting that differences in sensitivity are not solely dependent on FLS2 transcript abundance.[1]
Q3: Are downstream signaling events in the flg22 pathway affected by plant age?
Yes, several downstream responses to flg22 are modulated by plant age. While some early responses like the production of reactive oxygen species (ROS) and the expression of the marker gene FRK1 (Flg22-induced Receptor-like Kinase 1) can be similar in juvenile and adult plants, other responses show clear age-dependent differences.[1] A key example is callose deposition, a reinforcement of the cell wall, which is significantly more pronounced in adult leaves compared to juvenile leaves upon flg22 treatment.[1]
Troubleshooting Guide
Issue 1: Inconsistent or no flg22-induced protection against pathogens in young plants.
-
Possible Cause 1: Developmental Stage. Juvenile plants naturally exhibit a less pronounced immune response to flg22. The signaling pathways leading to robust defense, particularly those related to cell wall reinforcement like callose deposition, may not be fully developed.
-
Troubleshooting Steps:
-
Confirm Plant Age: Ensure you are comparing plants at distinct and well-defined developmental stages (e.g., juvenile vs. adult rosette leaves in Arabidopsis).
-
Use Multiple Readouts: Do not rely on a single defense marker. Measure a range of responses, including ROS burst, expression of early and late defense genes, and callose deposition.
-
Adjust Expectations for Juvenile Plants: Be aware that the magnitude of the protective effect of flg22 will likely be lower in younger plants.
-
Issue 2: Similar ROS burst and FRK1 expression but different levels of disease resistance between young and adult plants.
-
Possible Cause: Divergence in Downstream Pathways. While early signaling events like ROS production and FRK1 induction can be comparable across different ages, the pathways leading to long-term resistance, such as those involving salicylic (B10762653) acid (SA), jasmonic acid (JA), ethylene (B1197577) (ET), and cell wall modifications, can be differentially regulated with age. Callose deposition, in particular, is a key age-dependent response.[1]
-
Troubleshooting Steps:
-
Measure Callose Deposition: Stain leaves with aniline (B41778) blue and quantify callose deposits using fluorescence microscopy. This is a critical assay for observing age-related differences in flg22 response.
-
Analyze Phytohormone Levels: Quantify SA, JA, and ET levels in both young and adult tissues after flg22 treatment to identify potential age-dependent bottlenecks in hormone signaling.
-
Profile Expression of Late Defense Genes: Use qRT-PCR to analyze the expression of genes associated with SA signaling (e.g., PR1) and other late defense responses at various time points after flg22 elicitation.
-
Issue 3: Variability in flg22 sensitivity within the same plant.
-
Possible Cause: Leaf Ontogeny. The age and developmental stage of individual leaves on the same plant can influence their sensitivity to flg22. Younger, still-expanding leaves may respond differently than fully mature leaves.
-
Troubleshooting Steps:
-
Standardize Leaf Selection: For all experiments, use leaves of a consistent developmental stage (e.g., the 5th and 6th true leaves). Clearly document the leaf selection criteria in your experimental protocol.
-
Systematic Sampling: If studying the effect of leaf position, sample leaves systematically (e.g., from the center and periphery of the rosette) and analyze them as separate groups.
-
Quantitative Data Summary
Table 1: Effect of Plant Age on Flg22-Induced Resistance to Pseudomonas syringae pv. tomato DC3000 in Arabidopsis thaliana
| Plant Age | Treatment | Bacterial Titer (log cfu/cm²) | Fold Change in Bacterial Count (flg22 vs. Mock) |
| 2.5 weeks | Mock | ~7.5 | - |
| 2.5 weeks | 500 nM flg22 | ~6.5 | ~10-fold reduction |
| 3.5 weeks | Mock | ~7.5 | - |
| 3.5 weeks | 500 nM flg22 | ~5.5 | ~100-fold reduction |
Data synthesized from graphical representations in cited research.[2]
Table 2: Age-Dependent Gene Expression in Response to flg22 in Arabidopsis thaliana
| Plant Age | Treatment | Gene | Relative Expression Level |
| 3.5 weeks | Mock | FRK1 | Basal |
| 3.5 weeks | 100 nM flg22 | FRK1 | ~150-fold induction |
| 5.5 weeks | Mock | FRK1 | Basal |
| 5.5 weeks | 100 nM flg22 | FRK1 | ~250-fold induction |
Data synthesized from graphical representations in cited research.[2]
Experimental Protocols
1. Flg22-Induced Protection Assay
-
Objective: To determine the effect of flg22 pretreatment on resistance to bacterial infection.
-
Methodology:
-
Grow Arabidopsis thaliana plants to the desired developmental stages (e.g., 2.5 and 3.5 weeks old).
-
Prepare a 500 nM solution of flg22 peptide in sterile water. Prepare a mock solution of sterile water.
-
Infiltrate the abaxial side of fully expanded leaves with either the flg22 solution or the mock solution using a needleless syringe.
-
Twenty-four hours after pretreatment, infiltrate the same leaves with a suspension of Pseudomonas syringae pv. tomato DC3000 at a concentration of 1 x 10⁵ cfu/mL.
-
Twenty-four hours after inoculation, collect leaf discs from the infiltrated areas.
-
Homogenize the leaf discs in 10 mM MgCl₂, serially dilute the homogenate, and plate on appropriate growth media (e.g., King's B with rifampicin).
-
Incubate the plates at 28°C for 48 hours and count the bacterial colonies to determine the cfu/cm².
-
2. ROS Burst Assay
-
Objective: To measure the production of reactive oxygen species upon flg22 elicitation.
-
Methodology:
-
Collect leaf discs (4 mm diameter) from plants of different ages.
-
Float the leaf discs in a 96-well white plate containing 100 µL of sterile water and incubate overnight in the dark.
-
The next day, replace the water with 100 µL of assay solution containing 20 µM luminol (B1675438) and 1 µg/mL horseradish peroxidase (HRP).
-
Measure the background luminescence for 30-60 minutes using a plate reader.
-
Add 100 µL of 200 nM flg22 solution (for a final concentration of 100 nM) to elicit the ROS burst.
-
Immediately begin measuring luminescence at 1-2 minute intervals for at least 30-60 minutes.
-
3. Gene Expression Analysis by qRT-PCR
-
Objective: To quantify the expression of defense-related genes in response to flg22.
-
Methodology:
-
Treat plants of different ages by infiltrating leaves with 100 nM flg22 or a mock solution.
-
At desired time points (e.g., 1, 4, 24 hours) after treatment, harvest the infiltrated leaves and immediately freeze them in liquid nitrogen.
-
Extract total RNA from the leaf tissue using a suitable kit or protocol.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for your genes of interest (e.g., FRK1, PR1) and a reference gene (e.g., PP2A).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: Simplified flg22 signaling pathway leading to downstream immune responses.
Caption: General experimental workflow for assessing flg22 sensitivity.
References
choosing the right solvent for Flagellin 22 TFA
This technical support center provides guidance on the selection of appropriate solvents for Flagellin 22 (flg22) Trifluoroacetate (B77799) (TFA) salt, a widely used peptide elicitor in plant immunology research. Here, you will find troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Flagellin 22 TFA?
Flagellin 22 (flg22) is a 22-amino acid peptide corresponding to a highly conserved region of the bacterial protein flagellin. It is recognized by the plant receptor FLS2 (FLAGELLIN SENSING 2) and acts as a potent elicitor of plant defense responses, often referred to as a Pathogen-Associated Molecular Pattern (PAMP). The trifluoroacetate (TFA) salt is a remnant from the solid-phase peptide synthesis and purification process, which helps in stabilizing the peptide.
Q2: What are the primary recommended solvents for dissolving Flagellin 22 TFA?
The primary recommended solvents for reconstituting lyophilized flg22 TFA are sterile, deionized water and dimethyl sulfoxide (B87167) (DMSO).[1]
Q3: Is sonication necessary for dissolving flg22 TFA?
Sonication is often recommended, especially for higher concentrations in both water and DMSO, to aid in the dissolution of the peptide and break up any potential aggregates.[2] If precipitation is observed, gentle heating and sonication can be used to help dissolve the peptide.[3]
Q4: How does the TFA counter-ion affect the peptide?
The TFA counter-ion is introduced during the purification of the synthetic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). It helps to improve the solubility of the peptide in the purification solvents and contributes to a stable lyophilized product. While generally not interfering with biological activity at typical working concentrations, it is a factor to be aware of in your experimental setup.
Q5: Can I use solvents other than water or DMSO?
For most in vitro applications such as treating plant cell cultures or seedlings, water or a stock solution in DMSO diluted with an aqueous buffer are standard. For in vivo applications in animals, more complex solvent systems containing DMSO, PEG300, Tween-80, and saline may be required to ensure solubility and bioavailability.[2][3]
Troubleshooting Guide
Issue 1: The flg22 TFA powder is difficult to dissolve or forms a precipitate.
-
Cause: The peptide may have aggregated, or the concentration may be too high for the chosen solvent. The hygroscopic nature of DMSO can also lead to the absorption of water, which can decrease the solubility of some compounds.[4]
-
Solution:
-
Test Solubility: Before dissolving the entire sample, test the solubility of a small aliquot first.
-
Use Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.[2]
-
Gentle Warming: Gentle warming of the solution can also help to dissolve the peptide.
-
Fresh Solvent: If using DMSO, use a fresh, unopened vial to minimize water content.[4]
-
Lower Concentration: Try dissolving the peptide at a lower concentration.
-
Issue 2: Inconsistent results in downstream applications.
-
Cause 1: Peptide loss due to surface adhesion. Peptides, including flg22, can adhere to the surfaces of plastic and glass tubes, especially at low concentrations (below 1 mg/mL).[1]
-
Solution 1: To prevent loss, dilutions below 1.0 mg/mL can be prepared in an aqueous solution containing 0.05M NaCl and a carrier protein like 0.1 mg/mL hydrolyzed casein or Bovine Serum Albumin (BSA).[1]
-
Cause 2: Solvent effects on biological systems. DMSO can have direct effects on plant cells, including the induction of reactive oxygen species (ROS) production, which may interfere with the interpretation of results from PAMP-induced ROS burst assays.[5]
-
Solution 2:
-
Always include a solvent control in your experiments (e.g., medium containing the same final concentration of DMSO as the flg22-treated samples).
-
Minimize the final concentration of DMSO in your working solution, ideally keeping it below 0.1%.
-
Issue 3: Stock solution precipitates after freeze-thaw cycles.
-
Cause: Repeated freezing and thawing can cause peptides to come out of solution and aggregate.
-
Solution: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1] Store aliquots at -20°C or -80°C for long-term stability.
Data Presentation
Table 1: Solubility of Flagellin 22 TFA in Common Solvents
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |
| Water | 50 mg/mL[2] | 20.95 mM | Sonication is recommended.[2] |
| Water | 33.33 mg/mL[3] | 13.96 mM | Ultrasonic treatment may be needed.[3] |
| DMSO | 100 mg/mL[3] | 41.90 mM | Ultrasonic treatment is recommended. Use newly opened DMSO as it is hygroscopic.[3] |
Molecular Weight of flg22 TFA is approximately 2386.53 g/mol .
Experimental Protocols
Protocol 1: Reconstitution of flg22 TFA in Water (for in vitro plant assays)
-
Bring the lyophilized flg22 TFA vial to room temperature before opening.
-
Add the required volume of sterile, deionized water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the vial gently for 30-60 seconds.
-
If the peptide is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or below.[1]
Protocol 2: Preparation of flg22 TFA Working Solution for Plant Treatment
-
Thaw a single-use aliquot of the flg22 TFA stock solution (prepared in water or DMSO).
-
Dilute the stock solution to the final working concentration (e.g., 100 nM) using your experimental buffer or plant growth medium.
-
If the stock was prepared in DMSO, ensure the final concentration of DMSO in the working solution is minimal (e.g., <0.1%) and include a solvent control in your experiment.
-
Use the freshly prepared working solution for your experiments.
Visualizations
Flg22 Signaling Pathway
References
- 1. Life Technologies [lifetechindia.com]
- 2. Flagelin 22 TFA (304642-91-9 free base) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ziath.com [ziath.com]
- 5. DMSO triggers the generation of ROS leading to an increase in artemisinin and dihydroartemisinic acid in Artemisia annua shoot cultures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unmasking Microbial Signatures: A Comparative Guide to the Activity of flg22 Peptides from Diverse Bacterial Species
For researchers, scientists, and drug development professionals, understanding the nuances of innate immunity is paramount. The recognition of Microbe-Associated Molecular Patterns (MAMPs) by host receptors is a critical first line of defense. One of the most studied MAMPs is flg22, a 22-amino acid peptide derived from the flagellin (B1172586) protein of bacteria. However, not all flg22 peptides are created equal. This guide provides a comparative analysis of the activity of flg22 from different bacterial species, supported by experimental data, to aid in the design and interpretation of research in immunology and drug development.
The immunogenicity of flg22 is highly dependent on its amino acid sequence, which varies across different bacterial species. These variations can lead to a range of host immune responses, from strong activation to weak or even antagonistic effects. This guide summarizes the key differences in activity and provides the experimental framework to assess them.
Comparative Activity of flg22 Peptides
The primary measure of flg22 activity is its ability to induce a rapid burst of reactive oxygen species (ROS) in plant cells, a hallmark of Pattern-Triggered Immunity (PTI). The following table summarizes the relative ROS-inducing activity of flg22 peptides from various bacterial species, with the highly potent flg22 from Pseudomonas aeruginosa (flg22-Pae) serving as a benchmark.
| Bacterial Species | Phylum/Class | flg22 Peptide Sequence | Relative ROS Burst Activity (%) vs. flg22-Pae |
| Pseudomonas aeruginosa | Gammaproteobacteria | QRLSTGSRINSAKDDAAGLQIA | 100 |
| Pseudomonas syringae | Gammaproteobacteria | QRLSTGSRINSAKDDAAGLAIS | ~100 |
| Xanthomonas campestris | Gammaproteobacteria | QRLSSGSRINSAKDDAAGLAIA | Strong |
| Paraburkholderia phytofirmans | Betaproteobacteria | QKLSFGSRINSAKDDAAGLAIS | Strong |
| Representative ε-proteobacteria | Epsilonproteobacteria | SKLGNASRLNSANDNAAGLAIS | ~30[1] |
| Representative δ-proteobacteria | Deltaproteobacteria | QKLSSGSRVNSANDNAAGLAIS | ~10[1] |
| Agrobacterium tumefaciens | Alphaproteobacteria | NRMSTSGRVNSAADDAAGLAIN | None Detected[1][2] |
| Sinorhizobium meliloti | Alphaproteobacteria | TRMSTSGRVNSAADDAAGLAIN | None Detected[3] |
| Ralstonia solanacearum | Betaproteobacteria | QRLSSGSRVNSGNDNAAGLAIS | None Detected[3] |
Note: The activity of flg22 peptides can be plant species-specific, as the FLS2 receptor, which recognizes flg22, can have variations that alter its binding affinity to different flg22 variants. The data presented here is primarily based on studies using Arabidopsis thaliana.
Key Experimental Protocols
To enable researchers to replicate and build upon these findings, detailed protocols for the most common assays used to quantify flg22 activity are provided below.
Reactive Oxygen Species (ROS) Burst Assay
This assay measures the rapid production of ROS by plant leaf tissue in response to flg22 elicitation.
Materials:
-
Leaves from 4- to 6-week-old Arabidopsis thaliana plants
-
Luminol (B1675438) solution (e.g., 5 mM in DMSO)
-
Horseradish peroxidase (HRP) solution (e.g., 1 mg/mL in water)
-
flg22 peptide solutions of known concentrations
-
96-well white microplate
-
Luminometer
Protocol:
-
Excise leaf discs (4-8 mm in diameter) from the leaves of healthy, well-watered plants.
-
Float the leaf discs in sterile water in a petri dish or a 96-well plate overnight in the dark to allow wound-induced ROS to subside.
-
On the day of the experiment, replace the water with 100 µL of assay buffer (e.g., water or a buffered salt solution).
-
Prepare the elicitation solution containing luminol (final concentration ~200 µM), HRP (final concentration ~20 µg/mL), and the flg22 peptide at the desired concentration.
-
Add 100 µL of the elicitation solution to each well containing a leaf disc.
-
Immediately place the microplate in a luminometer and measure luminescence over a period of 30-60 minutes. Data is typically recorded as relative light units (RLU).
Mitogen-Activated Protein Kinase (MAPK) Activation Assay
This assay detects the phosphorylation of MAP kinases, a key downstream signaling event following FLS2 activation.
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old)
-
flg22 peptide solution
-
Liquid nitrogen
-
Protein extraction buffer (e.g., containing Tris-HCl, NaCl, EDTA, protease, and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Protocol:
-
Grow seedlings in liquid culture or on agar (B569324) plates.
-
Treat the seedlings with a solution containing the flg22 peptide (typically 100 nM to 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
At each time point, harvest the seedlings and immediately freeze them in liquid nitrogen to halt cellular processes.
-
Grind the frozen tissue to a fine powder and extract total proteins using an appropriate extraction buffer.
-
Determine the protein concentration of the extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody that specifically recognizes the phosphorylated forms of MAPKs (e.g., MPK3, MPK6, and MPK4 in Arabidopsis).
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the phosphorylated proteins using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams are provided.
References
A Comparative Guide to Flagellin 22 TFA and Oligogalacturonides as Elicitors in Plant Immunity Research
For Researchers, Scientists, and Drug Development Professionals
In the study of plant innate immunity, elicitors are indispensable tools for triggering and dissecting defense responses. Among the most widely used are Flagellin 22 (flg22), a conserved peptide from bacterial flagellin, and Oligogalacturonides (OGs), which are fragments of the plant's own cell wall released during pathogen attack. Both are potent activators of Pattern-Triggered Immunity (PTI), yet they do so through distinct perception mechanisms and can elicit responses of varying magnitude and duration. This guide provides an objective, data-driven comparison of flg22 and OGs to aid researchers in selecting the appropriate elicitor for their experimental needs.
At a Glance: Key Differences
| Feature | Flagellin 22 (flg22) | Oligogalacturonides (OGs) |
| Origin | Microbe-Associated Molecular Pattern (MAMP) | Damage-Associated Molecular Pattern (DAMP) |
| Receptor | FLS2 (a Leucine-Rich Repeat Receptor Kinase) | WAK1 (a Wall-Associated Kinase) and others |
| Response Strength | Generally induces a stronger and more sustained response | Induces a more transient response |
| Gene Expression | Induces a larger number of differentially expressed genes | Induces a smaller number of differentially expressed genes |
| Callose Deposition | Potent inducer | Induction can be dependent on the method of application |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by flg22 and OGs, while sharing some downstream components, are initiated by distinct receptor complexes at the cell surface.
A Comparative Guide to flg22 and elf18 Signaling Pathways in Arabidopsis
For Researchers, Scientists, and Drug Development Professionals
In the realm of plant innate immunity, the recognition of pathogen-associated molecular patterns (PAMPs) is the first line of defense. Among the best-characterized PAMPs in Arabidopsis thaliana are flg22, a conserved 22-amino acid peptide from bacterial flagellin, and elf18, an 18-amino acid peptide from the N-terminus of bacterial elongation factor Tu (EF-Tu).[1] Both elicitors trigger robust defense responses, yet their signaling pathways, while overlapping, exhibit distinct quantitative and qualitative differences. This guide provides a detailed comparison of the flg22 and elf18 signaling pathways, supported by experimental data and protocols, to aid researchers in their study of plant immunity and the development of novel disease control strategies.
Ligand Perception and Receptor Binding
The perception of flg22 and elf18 is mediated by distinct cell surface pattern recognition receptors (PRRs). Flg22 is recognized by FLAGELLIN-SENSING 2 (FLS2), while elf18 is perceived by the EF-Tu RECEPTOR (EFR).[1] Both FLS2 and EFR are leucine-rich repeat receptor-like kinases (LRR-RLKs). Upon ligand binding, these receptors form a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1) to initiate downstream signaling.
| Parameter | flg22 | elf18 | Reference |
| PAMP | 22-amino acid peptide from bacterial flagellin | 18-amino acid peptide from bacterial EF-Tu | [1] |
| Receptor | FLAGELLIN-SENSING 2 (FLS2) | EF-Tu RECEPTOR (EFR) | [1] |
| Co-receptor | BRI1-ASSOCIATED KINASE 1 (BAK1) | BRI1-ASSOCIATED KINASE 1 (BAK1) | |
| Binding Affinity | IC50: ~5 nM | Kd: 0.8 nM | [2] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are both measures of binding affinity, with lower values indicating stronger binding. While not a direct comparison, the low nanomolar values for both indicate high-affinity interactions.
Downstream Signaling Cascades
Both flg22 and elf18 perception activate a common set of downstream signaling events, including a rapid influx of calcium ions, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[3] However, the magnitude and kinetics of these responses can differ.
Reactive Oxygen Species (ROS) Burst
The production of ROS, often referred to as the oxidative burst, is a hallmark of PAMP-triggered immunity (PTI). This rapid and transient increase in ROS is primarily mediated by the NADPH oxidase RBOHD.
| Elicitor | Peak ROS Production (Relative Light Units - RLU) | Time to Peak |
| flg22 | High | ~10-20 minutes |
| elf18 | High | ~10-20 minutes |
Note: While both elicitors induce a strong ROS burst, the precise magnitude and timing can vary depending on experimental conditions such as elicitor concentration and plant age.
MAPK Activation
Both flg22 and elf18 activate a MAPK cascade that includes MPK3, MPK4, and MPK6.[4] This activation occurs through phosphorylation and is crucial for the transcriptional reprogramming that underpins the defense response. The activation of the MAPK cascade, downstream of FLS2, is initiated by MEKK1 and MKK4/MKK5.
| Elicitor | MAPK Activation (Fold Change in Phosphorylation) |
| flg22 | Significant and rapid activation of MPK3, MPK4, and MPK6 |
| elf18 | Significant and rapid activation of MPK3, MPK4, and MPK6 |
Note: Quantitative phosphoproteomics studies have shown that flg22 induces significant changes in the phosphorylation status of a wide range of proteins, including MAPKs, within minutes of treatment.[4]
Transcriptional Reprogramming
The activation of MAPK cascades leads to the differential expression of a large number of defense-related genes. Comparative transcriptomics studies have revealed a substantial overlap in the sets of genes regulated by flg22 and elf18, indicating a convergence of their signaling pathways. However, there are also notable differences in the amplitude and kinetics of gene induction.
| Gene | Function | flg22-induced Fold Change (representative) | elf18-induced Fold Change (representative) |
| FRK1 | Flg22-induced receptor-like kinase 1 | High | High |
| WRKY29 | Transcription factor | High | High |
| PR1 | Pathogenesis-related protein 1 | Moderate | Lower/delayed |
Note: The fold changes in gene expression are highly dependent on the time point after elicitation and the concentration of the elicitor used. Generally, flg22 is considered a more potent inducer of certain defense genes, particularly those associated with the salicylic (B10762653) acid pathway like PR1.
Signaling Pathway Diagrams
To visualize the signaling cascades, the following diagrams were generated using the DOT language.
Caption: The flg22 signaling pathway in Arabidopsis.
Caption: The elf18 signaling pathway in Arabidopsis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
ROS Burst Assay
This assay measures the rapid production of ROS in leaf tissue upon elicitor treatment using a luminol-based chemiluminescence assay.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
4 mm biopsy punch
-
96-well white microplate
-
Luminol solution (100 µM)
-
Horseradish peroxidase (HRP) solution (20 µg/mL)
-
flg22 or elf18 elicitor solution (e.g., 100 nM)
-
Microplate luminometer
Procedure:
-
Excise leaf discs from 4-5 week old Arabidopsis plants using a 4 mm biopsy punch, avoiding the midvein.
-
Float the leaf discs in sterile water in a 96-well plate overnight at room temperature to allow wound-induced ROS to subside.
-
Replace the water with 100 µL of a solution containing luminol, HRP, and the desired elicitor (flg22 or elf18). Include a mock control with no elicitor.
-
Immediately measure chemiluminescence using a microplate luminometer. Record measurements every 2 minutes for a period of 40-60 minutes.
-
Data is typically expressed as Relative Light Units (RLU).
MAPK Phosphorylation Assay
This Western blot-based assay detects the activation of MAPKs by monitoring their phosphorylation status.
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old)
-
flg22 or elf18 elicitor solution (e.g., 100 nM)
-
Liquid nitrogen
-
Protein extraction buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against phosphorylated MAPKs (e.g., anti-p44/42 MAPK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Treat Arabidopsis seedlings with flg22, elf18, or a mock solution for a short duration (e.g., 15 minutes).
-
Immediately freeze the seedlings in liquid nitrogen and grind to a fine powder.
-
Extract total proteins using a suitable extraction buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody that specifically recognizes the phosphorylated forms of MAPKs.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system. The intensity of the bands corresponds to the level of MAPK activation.
Seedling Growth Inhibition Assay
This assay quantifies the long-term effect of PAMP perception on plant growth.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium
-
48-well plates
-
flg22 or elf18 elicitor solution at various concentrations
Procedure:
-
Sterilize Arabidopsis seeds and germinate them on solid MS medium.
-
After 4-5 days, transfer individual seedlings to the wells of a 48-well plate containing liquid MS medium supplemented with different concentrations of flg22 or elf18. Include a mock control with no elicitor.
-
Grow the seedlings for an additional 7-10 days under controlled conditions.
-
Carefully remove the seedlings, blot them dry, and measure their fresh weight.
-
Calculate the percentage of growth inhibition relative to the mock-treated seedlings.
Conclusion
The flg22 and elf18 signaling pathways in Arabidopsis thaliana represent two of the most well-understood examples of PAMP-triggered immunity. While they share a common coreceptor and many downstream signaling components, leading to a largely overlapping transcriptional response, there are discernible differences in receptor binding affinity and the strength of induction for specific defense outputs. A thorough understanding of both the commonalities and distinctions between these pathways is crucial for a comprehensive view of plant innate immunity and for the development of strategies to enhance crop resilience. The data and protocols presented in this guide offer a valuable resource for researchers aiming to dissect these intricate signaling networks further.
References
- 1. MAPKKKs in Plants: Multidimensional Regulators of Plant Growth and Stress Responses [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Transcriptional Innate Immune Response to flg22. Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Phosphoproteomic Analysis Reveals Shared and Specific Targets of Arabidopsis Mitogen-Activated Protein Kinases (MAPKs) MPK3, MPK4, and MPK6 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of flg22-Induced Defense Genes Using Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various genetic mutants in the validation of flagellin-sensitive 22 (flg22)-induced defense genes. The information presented is supported by experimental data to aid in the design and interpretation of studies aimed at understanding plant innate immunity and developing novel disease resistance strategies.
The bacterial pathogen-associated molecular pattern (PAMP), flg22, a 22-amino acid peptide from the conserved N-terminus of flagellin, is a potent elicitor of defense responses in many plant species.[1][2] Perception of flg22 by the plasma membrane-localized receptor kinase FLAGELLIN SENSING 2 (FLS2) initiates a signaling cascade that leads to the transcriptional activation of a suite of defense-related genes.[2][3] The use of mutants has been instrumental in dissecting this signaling pathway and validating the function of key genes involved in flg22-triggered immunity.
FLG22 Signaling Pathway
The perception of flg22 by FLS2 triggers a rapid association with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[2] This receptor complex formation initiates a phosphorylation cascade, including the phosphorylation and activation of BOTRYTIS-INDUCED KINASE 1 (BIK1), which in turn activates the plasma membrane-localized NADPH oxidase RBOHD, leading to the production of reactive oxygen species (ROS).[1] Concurrently, a mitogen-activated protein kinase (MAPK) cascade is activated, and calcium ion channels are opened, leading to an influx of Ca2+.[3] These signaling events converge to regulate the expression of defense-related genes and the production of defense hormones like ethylene.[1][3]
Comparison of Mutant Performance in flg22-Induced Defense Responses
The following table summarizes the quantitative effects of mutations in key signaling components on various flg22-induced defense responses.
| Mutant | Gene Function | flg22-Induced ROS Production | flg22-Induced Gene Expression | Seedling Growth Inhibition | Reference |
| fls2 | flg22 Receptor | Abolished | Abolished | Insensitive | [2][4][5] |
| bak1 | Co-receptor with FLS2 | Severely Reduced | Severely Reduced | Reduced Sensitivity | [5][6] |
| drp2b | Dynamin-Related Protein (Endocytosis) | Increased | Altered | Not specified | [3] |
| rbohD | NADPH Oxidase (ROS Production) | Abolished | Partially Compromised | Not specified | [3] |
| ein2 | Ethylene Signaling Component | Reduced | Partially Compromised | Reduced Sensitivity | [1][6][7] |
Experimental Protocols
This assay is a common method to quantify the overall defense response to flg22.
-
Plant Material: Arabidopsis thaliana seedlings (wild-type and mutants).
-
Growth Conditions: Seeds are surface-sterilized and plated on half-strength Murashige and Skoog (MS) medium. Plates are stratified at 4°C for 2 days and then transferred to a growth chamber with a 16-hour light/8-hour dark cycle.
-
Treatment: After 5-7 days, seedlings are transferred to 48-well plates containing liquid MS medium with or without 1 µM flg22.
-
Incubation: Plates are incubated in the growth chamber for an additional 7-10 days.
-
Data Collection: Seedlings are removed, blotted dry, and their fresh weight is measured. The percentage of growth inhibition is calculated relative to the untreated control.[4]
This assay measures the rapid production of ROS upon flg22 elicitation.
-
Plant Material: Leaf discs from 4-5 week old Arabidopsis thaliana plants (wild-type and mutants).
-
Assay Buffer: 20 mM luminol (B1675438) and 1 µg/mL horseradish peroxidase in water.
-
Procedure: Leaf discs are floated on water overnight in a 96-well plate. The water is then replaced with the assay buffer.
-
Elicitation: The reaction is initiated by adding flg22 to a final concentration of 100 nM.
-
Measurement: Luminescence is measured immediately and every 2-5 minutes for at least 30 minutes using a plate reader.[3]
This method is used to quantify the transcript levels of flg22-induced defense genes.
-
Plant Material: Arabidopsis thaliana seedlings or leaf tissue (wild-type and mutants).
-
Treatment: Seedlings or leaves are treated with 1 µM flg22 or a mock solution for a specific duration (e.g., 1, 3, 6 hours).
-
RNA Extraction: Total RNA is extracted from the collected tissue using a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
qRT-PCR: The relative expression levels of target defense genes (e.g., FRK1, WRKY29) are quantified using SYBR Green-based real-time PCR. A housekeeping gene (e.g., UBQ10) is used as an internal control for normalization.[7][8][9]
Experimental Workflow
The following diagram illustrates a typical workflow for validating flg22-induced defense genes using mutants.
By employing these methodologies and mutant lines, researchers can effectively dissect the flg22 signaling network and validate the roles of specific genes in plant innate immunity. This knowledge is crucial for the development of crops with enhanced resistance to bacterial pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Loss of Arabidopsis thaliana Dynamin-Related Protein 2B Reveals Separation of Innate Immune Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Mutational Analysis of Arabidopsis FLS2 Leucine-Rich Repeat Domain Residues That Contribute to Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate Immune Responses Activated in Arabidopsis Roots by Microbe-Associated Molecular Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to flg22 Activity in Arabidopsis thaliana Ecotypes: A Focus on Columbia-0
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physiological and molecular responses to the bacterial peptide elicitor, flagellin-22 (flg22), in the model organism Arabidopsis thaliana. We focus on the widely studied Columbia-0 (Col-0) ecotype and compare its flg22 activity with other ecotypes, highlighting key differences in their innate immune responses. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathway to support research and development in plant immunity and disease resistance.
Introduction to flg22 and Plant Immunity
In plants, the recognition of pathogen-associated molecular patterns (PAMPs) is the first line of defense, a process known as PAMP-triggered immunity (PTI). One of the most well-characterized PAMPs is flg22, a conserved 22-amino acid peptide from the N-terminus of bacterial flagellin.[1] The perception of flg22 by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2) initiates a signaling cascade that leads to a range of immune responses, including the production of reactive oxygen species (ROS), deposition of callose at the cell wall, inhibition of seedling growth, and large-scale transcriptional reprogramming.[1]
The genetic background of Arabidopsis thaliana plays a crucial role in the intensity and nature of the response to flg22. The Col-0 ecotype is highly sensitive to flg22 and is therefore a common reference in plant immunity studies. However, natural variation exists among different ecotypes, leading to diverse responses to this PAMP. Understanding these variations is critical for a comprehensive view of plant innate immunity.
Comparative Analysis of flg22 Responses
This section presents a quantitative comparison of key flg22-induced responses across different Arabidopsis thaliana ecotypes. The data is compiled from various studies and standardized where possible for objective comparison.
Seedling Growth Inhibition
Prolonged exposure to flg22 inhibits seedling growth, a classic indicator of a successful immune response. This is thought to be a consequence of resource allocation, where the plant prioritizes defense over growth.
| Ecotype | Treatment | Mean Fresh Weight (mg) | Growth Inhibition (%) | Reference |
| Col-0 | Mock | 15.2 ± 2.1 | - | [2] |
| 10 µM flg22 | 3.8 ± 0.7 | ~75% | [2] | |
| La-er | Mock | Not Available | - | [3] |
| 10 µM flg22 | Visually similar to Col-0 | High | [3] | |
| Ws-0 | Mock | Not Available | - | [3] |
| 10 µM flg22 | Visually no inhibition | None | [3] | |
| Zurich | 10 µM flg22 | Not Available | Sensitive | [3] |
| No-0 | 10 µM flg22 | Not Available | Sensitive | [3] |
| Ao-0 | 10 µM flg22 | Not Available | Sensitive | [3] |
| Nd-0 | 10 µM flg22 | Not Available | Sensitive | [3] |
Reactive Oxygen Species (ROS) Burst
The production of ROS is one of the earliest responses upon flg22 perception. This oxidative burst plays a crucial role in signaling and as a direct antimicrobial agent.
| Ecotype | Treatment | Peak ROS Production (Relative Luminescence Units) | Reference |
| Col-0 | 1 µM flg22 | ~1500 - 4000 | [4] |
| fls2 mutant | 1 µM flg22 | No significant increase | [4] |
| Ws-0 | flg22 | Not Available (expected to be none) | |
| Col-0 (Salk isolate) | 100 nM flg22 | Lower than rgs1-2 mutant | [5] |
| Col-0 (Seq isolate) | 100 nM flg22 | Higher than rgs1-2 mutant | [5] |
Note: The absolute values of ROS production can vary between experiments and detection systems. The data presented for Col-0 isolates highlights that even within the same ecotype, genetic variation can lead to quantitative differences in flg22 responses.[5]
Callose Deposition
Callose, a β-1,3-glucan polymer, is deposited at the cell wall upon PAMP perception, reinforcing the cell wall at sites of potential pathogen entry.
| Ecotype | Treatment | Callose Deposits (per mm²) | Reference |
| Col-0 | Mock | Minimal | [6] |
| 1 µM flg22 (24h) | ~150-250 | [6] | |
| mpk3 mutant | 1 µM flg22 (24h) | Reduced compared to Col-0 | [6] |
| mpk6 mutant | 1 µM flg22 (24h) | Reduced compared to Col-0 | [6] |
| Ws-0 | 1 µM flg22 | Not Available (expected to be none) |
Note: The number of callose deposits can be influenced by factors such as leaf age and treatment duration.
Differential Gene Expression
Flg22 perception triggers a massive reprogramming of the plant transcriptome. While a core set of genes is regulated by flg22 across different ecotypes, some variations exist. However, studies suggest that the experimental system (e.g., seedlings vs. cell cultures) can have a more significant impact on gene expression profiles than the ecotype itself.[1] A comparative analysis of Ler and Col-0 cell cultures showed a similar pattern of induction for several flg22-responsive genes.[1]
Molecular Basis of Differential Sensitivity
The primary determinant of flg22 sensitivity in Arabidopsis is the FLS2 receptor. The insensitivity of the Ws-0 ecotype is due to a premature stop codon in the FLS2 gene, leading to a truncated, non-functional protein. In contrast, sensitive ecotypes like Col-0 and La-er possess a full-length, functional FLS2 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Seedling Growth Inhibition Assay
-
Seed Sterilization and Germination: Surface-sterilize Arabidopsis thaliana seeds and sow them on Murashige and Skoog (MS) agar (B569324) plates. Stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Seedling Growth: Grow seedlings vertically under long-day conditions (16h light/8h dark) at 22°C for 5 days.
-
Treatment: Prepare liquid MS medium supplemented with the desired concentration of flg22 (e.g., 10 µM). Use MS medium without flg22 as a mock control.
-
Incubation: Transfer individual seedlings into the wells of a 48-well plate containing the treatment or mock solution.
-
Data Collection: After 7-14 days of incubation under the same growth conditions, carefully remove the seedlings, blot them dry, and measure their fresh weight.
-
Analysis: Calculate the percentage of growth inhibition relative to the mock-treated seedlings.
Reactive Oxygen Species (ROS) Burst Assay
-
Plant Material: Use leaves from 4-5 week old soil-grown Arabidopsis thaliana plants.
-
Leaf Disc Preparation: Excise leaf discs (4-mm diameter) using a biopsy punch, avoiding the midvein.
-
Overnight Incubation: Float the leaf discs abaxial side up in a 96-well white microplate containing sterile water and incubate overnight at room temperature in the dark to reduce wounding-induced ROS.
-
Assay Solution: Prepare a solution containing luminol (B1675438) (e.g., 100 µM) and horseradish peroxidase (HRP) (e.g., 20 µg/mL).
-
Elicitation and Measurement: Replace the water with the assay solution containing the desired concentration of flg22 (e.g., 100 nM). Immediately measure the luminescence using a plate reader capable of kinetic measurements. Record data every 1-2 minutes for at least 60 minutes.
-
Data Analysis: Plot the relative luminescence units (RLU) over time to visualize the ROS burst. The total ROS production can be calculated as the integral of the curve.
Callose Deposition Assay
-
Plant Treatment: Infiltrate leaves of 4-week-old Arabidopsis thaliana plants with a solution of flg22 (e.g., 1 µM) or a mock solution (water) using a needleless syringe.
-
Incubation: Keep the plants under their normal growth conditions for 12-24 hours.
-
Tissue Clearing: Harvest the infiltrated leaves and clear the chlorophyll (B73375) by incubating in an ethanol (B145695) series (e.g., 70%, 90%, 100% ethanol).
-
Staining: Rehydrate the leaves and stain with aniline (B41778) blue solution (0.01% aniline blue in 150 mM K₂HPO₄, pH 9.5) for at least 2 hours in the dark.
-
Visualization: Mount the stained leaves on a microscope slide in the staining solution and visualize callose deposits using a fluorescence microscope with a UV filter (excitation ~365 nm, emission ~480 nm).
-
Quantification: Capture images and quantify the number of callose deposits per unit area using image analysis software such as ImageJ or Fiji.[7]
Signaling Pathway and Visualization
The perception of flg22 by FLS2 initiates a complex signaling cascade. The diagram below illustrates the key components and their interactions in the flg22 signaling pathway in Arabidopsis thaliana.
Caption: The flg22 signaling pathway in Arabidopsis.
Conclusion
The response of Arabidopsis thaliana to flg22 is a robust and multi-faceted process that serves as a cornerstone of plant innate immunity research. While the Col-0 ecotype is a highly sensitive and reliable model, significant natural variation exists. The clear insensitivity of the Ws-0 ecotype, due to a non-functional FLS2 receptor, provides a valuable genetic tool for dissecting the flg22 signaling pathway. Other ecotypes, such as La-er, exhibit sensitivity similar to Col-0, though more detailed quantitative comparisons of their responses are needed. Future research focusing on a broader range of ecotypes will undoubtedly uncover further intricacies of the plant immune system and may reveal novel components and regulatory mechanisms. This guide provides a foundational comparison and detailed protocols to aid researchers in their exploration of this critical area of plant biology.
References
- 1. The Transcriptional Innate Immune Response to flg22. Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reported differences in the flg22 response of the null mutation of AtRGS1 correlates with fixed genetic variation in the background of Col-0 isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-talk Between flg22 and Salicylic Acid Signaling Pathways
The intricate network of plant immune signaling is a subject of intense research, pivotal for developing robust crop protection strategies. Two of the most critical pathways in plant defense are the PAMP-Triggered Immunity (PTI) pathway, often initiated by conserved microbial patterns like flg22, and the hormonal pathway mediated by salicylic (B10762653) acid (SA). The interplay, or cross-talk, between these two pathways is not merely additive but involves complex regulatory mechanisms that can lead to synergistic or antagonistic outcomes. This guide provides a detailed comparison of the signaling events, presents key experimental data, and outlines the protocols used to investigate this vital interaction.
I. Signaling Pathway Overview: Synergy and Priming
The perception of the bacterial flagellin-derived peptide flg22 by the surface receptor FLS2 initiates a rapid signaling cascade, including the activation of MAP kinases (MPK3/MPK6) and the production of reactive oxygen species (ROS), constituting the first line of inducible defense.[1][2] Concurrently, salicylic acid signaling is a cornerstone of defense against biotrophic and hemi-biotrophic pathogens, leading to the expression of Pathogenesis-Related (PR) genes and the establishment of Systemic Acquired Resistance (SAR).[3][4]
The cross-talk between these pathways is predominantly synergistic. Treatment with flg22 can lead to the accumulation of SA, integrating it as a crucial component of the late PTI response.[3][5] Conversely, pretreatment with low concentrations of SA can "prime" the plant, leading to a more rapid and robust response upon subsequent flg22 perception.[1][3] This priming effect enhances several key flg22-induced responses, including the oxidative burst, callose deposition, and defense gene expression.[3][6]
References
- 1. NPR1 is Instrumental in Priming for the Enhanced flg22-induced MPK3 and MPK6 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Transcriptional Innate Immune Response to flg22. Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Activated SA and JA Signaling Pathways Have an Influence on flg22-Triggered Oxidative Burst and Callose Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Activated SA and JA Signaling Pathways Have an Influence on flg22-Triggered Oxidative Burst and Callose Deposition | PLOS One [journals.plos.org]
- 6. The activated SA and JA signaling pathways have an influence on flg22-triggered oxidative burst and callose deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Inactivity of Mesorhizobium loti flg22 in Lotus japonicus: A Comparative Analysis of Immune Elicitation
A comprehensive comparison reveals that the flagellin-derived peptide flg22 from the symbiotic bacterium Mesorhizobium loti is inactive as an immune elicitor in its host plant, Lotus japonicus. This contrasts sharply with the robust defense responses triggered by flg22 peptides from pathogenic bacteria, such as Pseudomonas aeruginosa, and other microbe-associated molecular patterns (MAMPs) like chitin (B13524). This guide provides a detailed comparison of the activity of these elicitors in L. japonicus, supported by experimental data and detailed protocols for researchers in plant immunity and drug development.
Executive Summary
Lotus japonicus initiates a strong defense response upon perception of a canonical flg22 peptide derived from pathogenic bacteria. However, purified flagellin (B1172586) from its symbiotic partner, Mesorhizobium loti, fails to elicit similar immune reactions. This guide dissects the molecular basis for this differential recognition and provides a comparative analysis of the downstream signaling events. We present quantitative data on key defense outputs, detailed experimental methodologies, and visual diagrams of the involved signaling pathways.
Comparative Analysis of Elicitor Activity in Lotus japonicus
The perception of MAMPs by plant pattern recognition receptors (PRRs) is a cornerstone of innate immunity. In Lotus japonicus, the FLS2 receptor recognizes the conserved 22-amino acid flg22 peptide from bacterial flagellin, initiating a signaling cascade that leads to defense responses. However, this recognition is highly specific, as demonstrated by the lack of response to the flagellin from the symbiotic bacterium Mesorhizobium loti.
Sequence Variation in the flg22 Epitope
The key to the differential recognition lies in the amino acid sequence of the flg22 region. A comparison of the flg22 sequence from the inactive Mesorhizobium loti MAFF303099 and the active Pseudomonas aeruginosa reveals significant variations in critical residues.
| Organism | flg22 Sequence | Activity in L. japonicus |
| Pseudomonas aeruginosa | QRLSTGSRINSAKDDAAGLQIA | Active |
| Mesorhizobium loti | AKLEVNSKLNSANDLSQLQNNL | Inactive |
Sequence alignment highlights the divergence in the M. loti flg22 sequence, likely preventing its binding to the L. japonicus FLS2 receptor.
Quantitative Comparison of Defense Responses
To illustrate the differential effects of active and inactive elicitors, the following table summarizes the quantitative data from key defense response assays in Lotus japonicus.
| Elicitor (Concentration) | Ethylene (B1197577) Production (relative to control) | MAPK Activation (relative to control) |
| flg22 (P. aeruginosa, 0.5 µM) | ~2-fold increase[1] | Strong activation[1] |
| Purified M. loti Flagellin | No significant increase[1] | No activation[1] |
| Chitin (100 µg/mL) | Data not available | Data not available |
This table quantitatively demonstrates the potent elicitor activity of a canonical flg22 peptide and the lack of response to M. loti flagellin in L. japonicus.
Signaling Pathways
The perception of active MAMPs like the canonical flg22 and chitin leads to a cascade of downstream signaling events. The following diagrams illustrate the known pathways.
Caption: flg22 signaling pathway in Lotus japonicus.
Caption: General experimental workflow for assessing defense responses.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
Ethylene Production Assay
This protocol is adapted from studies measuring ethylene production in L. japonicus seedlings in response to elicitors.[1]
-
Plant Material: 5-day-old L. japonicus seedlings grown under sterile conditions.
-
Treatment: Place two seedlings in a 6 ml gas-tight vial containing 100 µl of sterile water or water with the elicitor (e.g., 0.5 µM flg22 or purified M. loti flagellin).
-
Incubation: Seal the vials and incubate for 24 hours under controlled light and temperature conditions.
-
Measurement: Collect a 1 ml headspace sample using a gas-tight syringe.
-
Analysis: Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene concentration.
MAPK Activation Assay
This protocol describes the detection of activated MAP kinases by immunoblotting.[1]
-
Plant Material: Roots from L. japonicus plants.
-
Treatment: Treat root segments with the desired elicitor (e.g., 0.5 µM flg22 or purified M. loti flagellin) for 15 minutes.
-
Protein Extraction: Immediately freeze the treated tissue in liquid nitrogen and grind to a fine powder. Extract total proteins using a suitable extraction buffer.
-
Quantification: Determine the protein concentration of the extracts using a Bradford assay or a similar method.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and incubate with a primary antibody that specifically recognizes the dually phosphorylated (active) form of MAPKs (e.g., anti-p44/42 MAPK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Reactive Oxygen Species (ROS) Burst Assay
This protocol outlines a luminol-based assay to measure the production of reactive oxygen species.
-
Plant Material: Leaf discs from 4- to 5-week-old L. japonicus plants.
-
Preparation: Float leaf discs in sterile water overnight in a 96-well plate to reduce wounding effects.
-
Assay Solution: Prepare a solution containing luminol (B1675438) and horseradish peroxidase (HRP).
-
Elicitation and Measurement: Replace the water with the assay solution containing the elicitor (e.g., 100 nM flg22 or 100 µg/ml chitin). Immediately measure the luminescence in a plate reader over a time course (e.g., 60 minutes).
-
Data Analysis: The luminescence signal is proportional to the amount of ROS produced.
Conclusion
The inability of Mesorhizobium loti flagellin to trigger a defense response in Lotus japonicus is a clear example of MAMP diversification in a symbiotic context, likely to avoid detrimental host immune reactions. The significant sequence differences in the flg22 region of M. loti flagellin are the primary reason for this lack of recognition by the host FLS2 receptor. In contrast, canonical flg22 from pathogenic bacteria and other MAMPs like chitin are potent elicitors of defense responses in L. japonicus. This comparative guide provides researchers with the necessary data and protocols to further investigate the intricate interplay between symbiosis and immunity in legumes.
References
A Comparative Guide to Transcriptional Profiles of flg22 and Avr Gene Responses in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptional landscapes elicited by the bacterial flagellin (B1172586) epitope flg22 and avirulence (Avr) gene products in plants. Understanding the nuances of these two distinct immune signaling pathways—PAMP-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI)—is crucial for the development of robust disease resistance strategies and novel therapeutic interventions in agriculture. The information presented herein is supported by experimental data from key studies in the model plant Arabidopsis thaliana.
Executive Summary
Plant immune responses to microbial pathogens are broadly categorized into two tiers. The first, PAMP-Triggered Immunity (PTI) , is initiated by the recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs), such as flg22, by cell surface-localized Pattern Recognition Receptors (PRRs). This response is typically characterized by a broad and relatively moderate transcriptional reprogramming. The second tier, Effector-Triggered Immunity (ETI) , is activated upon the recognition of pathogen-secreted effector proteins, encoded by Avr genes, by intracellular Nucleotide-binding Leucine-rich repeat (NLR) proteins. ETI is generally a more rapid, robust, and prolonged response, often culminating in a hypersensitive response (HR) at the site of infection. While both PTI and ETI share some downstream signaling components, the transcriptional outputs differ significantly in magnitude and kinetics, reflecting their distinct roles in plant defense.
Data Presentation: A Quantitative Look at the Transcriptional Responses
The following tables summarize quantitative data from microarray and RNA-seq experiments, highlighting the differences in the number of differentially expressed genes (DEGs) and the overlap between the flg22 (PTI) and Avr (ETI) responses in Arabidopsis thaliana.
Table 1: Comparison of Differentially Expressed Genes in Response to flg22 and Avr Gene Products. This table provides a quantitative overview of the transcriptional changes induced by flg22 and Avr effectors at early time points. The data is compiled from several key studies to illustrate the general trend of a more substantial transcriptional reprogramming during ETI.
| Elicitor/Effector | Experimental Platform | Time Point | Up-regulated Genes | Down-regulated Genes | Total DEGs | Reference |
| flg22 | Affymetrix Microarray | 30 min | ~2.5% of ~8,200 genes | ~0.5% of ~8,200 genes | ~3.0% of ~8,200 genes | Navarro et al., 2004[1] |
| flg22 | RNA-seq | 4 hours | 910 | 290 | 1,200 | GEO Accession: GSE80749[2] |
| P. syringae pv. tomato DC3000 (AvrRpm1) | Affymetrix Microarray | 9 hours | 1,989 | 2,085 | 4,074 | Tao et al., 2003[3] |
| P. syringae pv. tomato DC3000 (AvrRpt2) | Affymetrix Microarray | 9 hours | 2,422 | 2,270 | 4,692 | Tao et al., 2003[3] |
Table 2: Overlap of flg22-induced "FLARE" Genes with Avr-Responsive Genes. This table illustrates the significant overlap between genes rapidly induced by flg22 (FLAgellin-Rapidly Elicited genes) and those induced during ETI, suggesting a shared downstream signaling network that is amplified during ETI.
| Comparison | Number of Overlapping Up-regulated Genes | Percentage of FLARE Genes | Time Point of Avr Response | Reference |
| cFLARE (cell culture) vs. Pst DC3000 (AvrB or AvrRpt2) | ~45% of cFLARE genes | 45% | 3 hours post-infection | Navarro et al., 2004[4] |
| sFLARE (seedlings) vs. Tobacco Avr9/Cf-9 responsive genes (ACRE orthologs) | Orthologs of 13 out of 17 ACRE genes induced | 76% | Rapidly elicited | Navarro et al., 2004[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are representative protocols for analyzing the transcriptional responses to flg22 and Avr gene expression.
Protocol 1: RNA-seq Analysis of flg22-Treated Arabidopsis thaliana Seedlings
This protocol is adapted from methodologies described in recent transcriptomic studies.[5][6]
-
Plant Growth and Treatment: Arabidopsis thaliana Col-0 seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark photoperiod at 22°C for 10-14 days. For treatment, seedlings are transferred to liquid MS medium and allowed to acclimate. A final concentration of 1 µM flg22 peptide is added to the medium. Mock-treated seedlings receive a buffer control. Samples are harvested at various time points (e.g., 30 minutes, 1 hour, 4 hours) by flash-freezing in liquid nitrogen.
-
RNA Extraction and Library Preparation: Total RNA is extracted from pooled seedlings using a plant-specific RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination. RNA integrity is assessed using a bioanalyzer. mRNA is then purified using oligo(dT) magnetic beads, followed by fragmentation. First-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.
-
Sequencing and Data Analysis: The prepared libraries are sequenced on an Illumina platform. Raw sequencing reads are subjected to quality control using tools like FastQC. Adapter sequences and low-quality reads are trimmed. The clean reads are then aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2. Gene expression levels are quantified as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differential gene expression analysis between flg22-treated and mock-treated samples is performed using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 are considered differentially expressed.
Protocol 2: Transcriptional Profiling of Avr Gene Response using Pseudomonas syringae Infiltration
This protocol is based on the experimental design of studies investigating ETI.[7]
-
Bacterial Culture and Plant Infiltration: Pseudomonas syringae pv. tomato DC3000 strains carrying either an empty vector or a vector expressing an Avr gene (e.g., AvrRpt2 or AvrRpm1) are grown to the mid-log phase in King's B medium. The bacterial cells are pelleted, washed, and resuspended in 10 mM MgCl2 to a final optical density at 600 nm (OD600) of 0.001. Four to five-week-old Arabidopsis thaliana plants are then infiltrated with the bacterial suspension using a needless syringe on the abaxial side of the leaf.
-
Sample Collection and RNA Processing: Leaf discs from the infiltrated areas are harvested at different time points post-infiltration (e.g., 3, 6, 9, 12 hours). Three biological replicates, each consisting of a pool of leaf discs from multiple plants, are collected for each time point and treatment. Total RNA is extracted, and RNA-seq libraries are prepared and sequenced as described in Protocol 1.
-
Data Analysis for ETI: The data analysis pipeline is similar to that of the flg22 response. Differentially expressed genes are identified by comparing the transcriptomes of plants infiltrated with the Avr-expressing bacterial strain to those infiltrated with the empty vector control strain at each corresponding time point. This comparison allows for the specific identification of genes whose expression is altered due to the recognition of the Avr effector.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling events in flg22- and Avr-mediated immunity, as well as a typical experimental workflow for their comparative transcriptomic analysis.
Caption: flg22 signaling pathway initiating PTI.
Caption: AvrRpt2 signaling pathway leading to ETI.
Caption: Experimental workflow for comparative transcriptomics.
Concluding Remarks
The transcriptional response to flg22 provides a foundational layer of immunity, characterized by the regulation of a broad but relatively moderate set of genes. In contrast, the recognition of Avr effectors triggers a more specialized and amplified transcriptional reprogramming that is faster, stronger, and more sustained. A significant portion of the genes induced during ETI are also responsive to flg22, suggesting that ETI acts, at least in part, by amplifying and accelerating the basal PTI response. For professionals in drug development and crop improvement, targeting components that are central to both pathways but show differential regulation could offer novel strategies for engineering broad-spectrum and durable disease resistance. Further research into the specific transcription factors and cis-regulatory elements that govern the quantitative differences between PTI and ETI will undoubtedly unveil new targets for intervention.
References
- 1. The transcriptional innate immune response to flg22. Interplay and overlap with Avr gene-dependent defense responses and bacterial pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. Quantitative Nature of Arabidopsis Responses during Compatible and Incompatible Interactions with the Bacterial Pathogen Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, execution, and interpretation of plant RNA-seq analyses [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
The Sentinel Receptor: Validating FLS2 as the Specific Receptor for Bacterial Flagellin Fragment flg22
A Comparative Guide for Researchers and Drug Development Professionals
The recognition of conserved microbial patterns by host receptors is a fundamental tenet of innate immunity. In plants, the perception of the bacterial flagellin-derived peptide, flg22, by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2) is a well-established model for understanding pattern-triggered immunity (PTI). This guide provides a comprehensive comparison of the experimental evidence that has unequivocally validated FLS2 as the specific, high-affinity receptor for flg22, offering insights for researchers in plant biology and professionals in drug development seeking to modulate immune responses.
Executive Summary
A robust body of evidence, spanning genetics, biochemistry, and functional studies, has solidified the role of FLS2 as the primary and specific receptor for flg22 in the model plant Arabidopsis thaliana. Mutant plants lacking a functional FLS2 protein are insensitive to flg22 and exhibit increased susceptibility to bacterial pathogens. Biochemical assays, including radioligand binding and chemical cross-linking, have demonstrated a direct and high-affinity interaction between flg22 and FLS2. Furthermore, the functional transfer of flg22 perception by expressing the Arabidopsis FLS2 gene in a heterologous plant system like tomato provides compelling proof of its specific receptor function. While other proteins are involved in the downstream signaling cascade, FLS2 stands as the critical initial point of contact for flg22 perception.
Quantitative Data Summary
The following tables summarize the key quantitative data from pivotal experiments validating the FLS2-flg22 interaction.
Table 1: In Vitro Binding Affinity of flg22 to FLS2
| Parameter | Value | Species/System | Reference |
| IC50 | ~5 nM | Arabidopsis thaliana (immunoprecipitated FLS2) | [1] |
Note: The IC50 value represents the concentration of unlabeled flg22 required to inhibit 50% of the binding of a radiolabeled flg22 derivative to immunoprecipitated FLS2. This serves as a proxy for binding affinity.
Table 2: Comparison of flg22 Perception in Arabidopsis thaliana vs. Solanum lycopersicum (Tomato)
| Characteristic | Arabidopsis thaliana (AtFLS2) | Solanum lycopersicum (SlFLS2) | Reference |
| flg22 Sensitivity | High (picomolar to nanomolar range) | High (picomolar to nanomolar range) | [2] |
| flg15 (C-terminal 15 amino acids of flg22) Sensitivity | Low | High | [2] |
| flg22 Binding Reversibility (from solubilized membranes) | Reversible | Non-reversible | [2] |
Key Validation Experiments and Protocols
The validation of FLS2 as the specific flg22 receptor has been built upon several key experimental pillars.
Genetic Evidence: The fls2 Mutant Phenotype
The most fundamental evidence comes from genetic studies of Arabidopsis mutants.
Experimental Approach: Seedlings of wild-type and fls2 mutant plants are treated with flg22, and a physiological response, such as seedling growth inhibition, is measured.
Key Findings: Wild-type seedlings exhibit a dose-dependent inhibition of growth in the presence of flg22, a hallmark of a PTI response. In contrast, fls2 mutant seedlings are insensitive to flg22 and grow normally.[3] This demonstrates that the FLS2 gene is essential for flg22 perception.
Experimental Protocol: Seedling Growth Inhibition Assay
-
Seed Sterilization and Plating: Sterilize Arabidopsis thaliana seeds (wild-type and fls2 mutant) and plate them on half-strength Murashige and Skoog (MS) medium in multi-well plates.
-
Stratification: Cold-treat the plates at 4°C for 2-3 days to synchronize germination.
-
Germination and Growth: Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) for 5-7 days.
-
Elicitor Treatment: Add flg22 peptide to the growth medium to a final concentration of 100 nM to 1 µM. Use a mock treatment (water or buffer) as a control.
-
Incubation: Return the plates to the growth chamber for an additional 7-10 days.
-
Data Collection: Carefully remove the seedlings, blot them dry, and measure their fresh weight.
-
Analysis: Calculate the percentage of growth inhibition relative to the mock-treated controls for both wild-type and fls2 seedlings.
Biochemical Evidence: Direct Binding of flg22 to FLS2
Biochemical assays have provided direct proof of a physical interaction between flg22 and the FLS2 protein.
Experimental Approach: A radiolabeled version of flg22 is used to detect binding to proteins immunoprecipitated from plant extracts using antibodies specific to FLS2.
Key Findings: Specific binding of radiolabeled flg22 is detected in immunoprecipitates containing FLS2 from wild-type plants but not from fls2 mutants.[1] This binding can be competed away by an excess of unlabeled flg22, allowing for the determination of binding affinity (IC50).[1]
Experimental Protocol: FLS2 Immunoprecipitation and flg22 Binding Assay
-
Protein Extraction: Homogenize Arabidopsis seedlings or cell culture material in an appropriate extraction buffer containing protease inhibitors.
-
Membrane Protein Solubilization: Pellet the total membranes by centrifugation and solubilize membrane proteins using a buffer containing detergents (e.g., 1% Nonidet P-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Immunoprecipitation: Incubate the solubilized protein extract with affinity-purified anti-FLS2 antibodies overnight at 4°C.
-
Capture Antibody-Antigen Complexes: Add Protein A or Protein G beads to the mixture and incubate for 1-2 hours to capture the antibody-FLS2 complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Binding Assay: Resuspend the beads in a binding buffer and add a low concentration of radiolabeled flg22 (e.g., 125I-Tyr-flg22). For competition assays, also include increasing concentrations of unlabeled flg22.
-
Incubation and Washing: Incubate the binding reaction, then wash the beads to remove unbound radiolabeled flg22.
-
Quantification: Measure the radioactivity associated with the beads using a gamma counter.
Experimental Approach: A chemical cross-linking agent is used to covalently link flg22 to its binding partner in vivo or in vitro. The resulting complex is then identified.
Key Findings: A radiolabeled flg22 derivative specifically cross-links to a protein of approximately 175 kDa, which corresponds to the molecular weight of FLS2. This cross-linked protein can be immunoprecipitated with anti-FLS2 antibodies, confirming its identity as FLS2.
Experimental Protocol: Chemical Cross-linking of flg22 to FLS2
-
Radiolabeling of flg22: Synthesize a flg22 derivative containing a tyrosine residue for iodination (e.g., Tyr-flg22) and radiolabel it with 125I.
-
Incubation with Plant Material: Incubate intact Arabidopsis cells or membrane extracts with the radiolabeled flg22 derivative.
-
Cross-linking: Add a chemical cross-linker, such as ethylene (B1197577) glycol bis(succinimidyl succinate) (EGS), and incubate to allow for covalent bond formation.
-
Quenching: Quench the cross-linking reaction with a suitable quenching buffer (e.g., Tris-HCl).
-
Protein Extraction and Analysis: Extract the proteins, separate them by SDS-PAGE, and visualize the radiolabeled complexes by autoradiography.
-
Confirmation by Immunoprecipitation: Perform immunoprecipitation with anti-FLS2 antibodies on the cross-linked extract to confirm that the radiolabeled band corresponds to FLS2.
Functional Evidence: Heterologous Expression
This powerful technique demonstrates that FLS2 is not only necessary but also sufficient for flg22 perception.
Experimental Approach: The Arabidopsis FLS2 gene is expressed in a plant species that has a different flg22 perception system, such as tomato. The response of the transformed tomato cells to flg22 and its variants is then characterized.
Key Findings: Expression of Arabidopsis FLS2 in tomato cells confers an Arabidopsis-like flg22 perception system upon them. The transformed tomato cells gain the ability to respond to flg22 derivatives in a manner characteristic of Arabidopsis, demonstrating that FLS2 determines the specificity of flagellin (B1172586) perception.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the FLS2 signaling pathway and the experimental workflows described above.
Caption: FLS2 signaling pathway upon flg22 perception.
Caption: Workflow for FLS2 validation experiments.
Alternative Receptors
To date, extensive research in Arabidopsis thaliana has not identified another specific, high-affinity receptor for flg22. While other proteins, such as BAK1, are essential for the formation of the active receptor complex and downstream signaling, they do not bind flg22 directly in the absence of FLS2. Therefore, FLS2 is considered the bona fide pattern recognition receptor for flg22 in this species. In other plant species, there can be variations. For instance, tomato possesses another receptor, Fls3, which recognizes a different flagellin epitope, flgII-28, but not flg22. This highlights the specificity of the FLS2-flg22 interaction.
Conclusion
References
Safety Operating Guide
Proper Disposal and Handling of Flagellin 22 TFA: A Guide for Researchers
For Immediate Release
This document provides essential safety, handling, and disposal procedures for Flagellin 22 TFA (flg22-TFA), a potent elicitor of the plant immune response. Adherence to these guidelines is critical for ensuring laboratory safety and proper experimental execution. Trifluoroacetic acid (TFA), a component of this product, is a corrosive hazardous material requiring special attention.
Safety and Disposal Procedures
Proper handling and disposal of flg22-TFA are paramount due to the presence of TFA. All personnel must be trained on the following procedures before working with this substance.
Personal Protective Equipment (PPE)
When handling Flagellin 22 TFA, especially in its concentrated form, the following PPE is mandatory:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (nitrile gloves are suitable for low-volume applications)[1] |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body | Laboratory coat |
Spill Procedures
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
| Spill Size | Procedure |
| Minor Spill (<500 mL) | 1. Evacuate the immediate area and alert others. 2. Wear appropriate PPE. 3. Confine the spill using an inert absorbent material (e.g., vermiculite, sand)[2]. 4. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. 5. Ventilate and wash the spill area after cleanup is complete[2]. |
| Major Spill (>500 mL) | 1. Evacuate the laboratory immediately. 2. Contact your institution's Environmental Health & Safety (EH&S) department and emergency services. |
Disposal of Flagelin 22 TFA Waste
All waste containing Flagellin 22 TFA must be treated as hazardous waste due to the TFA component.
| Waste Type | Disposal Procedure |
| Unused/Expired flg22-TFA | Dispose of as hazardous chemical waste through your institution's EH&S office. |
| Contaminated Materials (e.g., pipette tips, tubes, gloves) | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (e.g., experimental solutions) | 1. Collect in a compatible, leak-proof, and sealed container. 2. Label the container clearly as "Hazardous Waste: Trifluoroacetic Acid"[1]. 3. Segregate from incompatible materials such as bases, oxidizers, and reducing agents[3]. 4. DO NOT pour down the drain[1]. 5. Arrange for pickup by your institution's EH&S department. |
Experimental Protocols and Solution Preparation
Flagellin 22 is a well-characterized elicitor of Pattern-Triggered Immunity (PTI) in plants. Below are standard protocols for its use in research.
Preparation of Stock and Working Solutions
Accurate solution preparation is crucial for reproducible experimental results.
| Solution | Concentration | Solvent | Storage |
| Stock Solution | 1 mM | Sterile deionized water or DMSO | -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent)[4] |
| Working Solution | 100 nM - 10 µM | Appropriate experimental buffer or media | Prepare fresh for each experiment |
Protocol for a 1 mM Stock Solution in Water:
-
Briefly centrifuge the vial of lyophilized Flagellin 22 TFA to ensure all powder is at the bottom.
-
Aseptically add the appropriate volume of sterile deionized water to achieve a 1 mM concentration. Sonication may be required to fully dissolve the peptide[4].
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C.
Elicitation of Plant Immune Responses
This protocol describes a general method for inducing a defense response in plant tissues, such as Arabidopsis thaliana seedlings or leaf discs.
Materials:
-
Plant material (e.g., Arabidopsis seedlings, leaf discs)
-
Flagellin 22 TFA working solution (e.g., 100 nM)
-
Control solution (buffer or media used for the working solution)
-
Sterile plates or petri dishes
-
Forceps
Procedure:
-
Place plant material into the wells of a sterile plate or on the surface of sterile media in a petri dish.
-
Add the Flagellin 22 TFA working solution to the experimental samples.
-
Add the control solution to the control samples.
-
Incubate under appropriate light and temperature conditions for the desired time (e.g., 1 to 24 hours)[5].
-
Proceed with downstream analysis, such as measurement of Reactive Oxygen Species (ROS) production, gene expression analysis, or protein extraction for immunoblotting.
Visualizing Workflows and Signaling Pathways
To further clarify the experimental and biological processes, the following diagrams illustrate a typical workflow for a plant elicitation experiment and the Flagellin 22 signaling pathway.
Caption: A typical experimental workflow for plant elicitation with Flagellin 22 TFA.
Caption: The Flagellin 22 signaling pathway in plants, leading to Pattern-Triggered Immunity.
References
Essential Safety and Logistical Information for Handling Flagelin 22 TFA
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Flagelin 22 TFA is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety protocols and logistical information, including detailed operational and disposal plans.
Core Safety Principles: Although the Safety Data Sheet (SDS) for Flagelin 22 (TFA) from some suppliers may classify it as not a hazardous substance or mixture, it is crucial to handle it with care due to its nature as a synthetic peptide and a trifluoroacetic acid (TFA) salt.[1] The TFA component, in particular, is a strong acid and can be corrosive, causing severe skin burns and eye damage.[2][3] Therefore, adherence to standard laboratory safety protocols for handling chemicals is mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination. The following PPE is required when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet American National Standards Institute (ANSI) Z-87.1 standards.[4] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for handling.[4][5] Always inspect gloves for tears or degradation before use and replace them immediately after any contact with the peptide. |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat is required to protect skin and clothing from potential splashes.[5][6] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid the inhalation of fine particles.[5][6] The choice of respirator should be based on a risk assessment of the specific procedures being performed. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the stability and integrity of this compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
Storage:
-
Lyophilized Powder: For long-term storage, keep the vial tightly sealed at -20°C or below, protected from light.[6][7]
-
In Solution: It is not recommended to store peptides in solution for extended periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Handling Lyophilized Powder:
-
Due to the hygroscopic nature of peptides, allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents moisture absorption which can degrade the peptide.[5][6]
-
When weighing the solid compound, do so in a chemical fume hood to avoid creating and inhaling dust.[4]
-
Weigh the lyophilized powder quickly to minimize exposure to air and moisture, and tightly reseal the container immediately after.[6]
Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[8][9]
-
Slowly add the appropriate sterile solvent (e.g., sterile water) to the vial.[4] Sonication may be used to aid dissolution.[10]
-
Gently vortex the vial to ensure the peptide is fully dissolved.
Disposal Plan
All waste materials that have come into contact with this compound must be treated as chemical waste.
-
Solid Waste: All contaminated materials, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[5] If there is a spill of the powder, sweep it up, place it in a sealed bag, and dispose of it as chemical waste, avoiding dust generation.[6][7]
-
Liquid Waste: Aqueous solutions containing the peptide should be collected as chemical waste and should not be discharged into the sewer system.[5]
-
General Disposal: Observe all federal, state, and local environmental regulations. A recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6][7]
Emergency Procedures
In the event of accidental exposure, take the following immediate actions:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[1][7]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek medical attention.[1][7]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Experimental Workflow: Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dl.novachem.com.au [dl.novachem.com.au]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.co.jp [peptide.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. mybiosource.com [mybiosource.com]
- 10. This compound (304642-91-9 free base) | TargetMol [targetmol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
